molecular formula C9H10ClNO B103440 2-chloro-N-(4-methylphenyl)acetamide CAS No. 16634-82-5

2-chloro-N-(4-methylphenyl)acetamide

Cat. No.: B103440
CAS No.: 16634-82-5
M. Wt: 183.63 g/mol
InChI Key: CITIOELQTFSEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-methylphenyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8372. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Toluidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-7-2-4-8(5-3-7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITIOELQTFSEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075113
Record name 2-Chloro-p-acetotoluidide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16634-82-5
Record name 2-Chloro-N-(4-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16634-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-acetotoluidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016634825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-N-(p-tolyl)acetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8372
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-p-acetotoluidide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(4-methylphenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.337
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Acetamide, 2-chloro-N-(4-methylphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.845
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(4-methylphenyl)acetamide, a member of the chloroacetamide class of compounds, is a molecule of interest in various fields of chemical and biological research. Its structural features, comprising a chloroacetyl group linked to a p-toluidine moiety, suggest potential applications in agrochemicals and as a synthetic intermediate in drug discovery. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological activities based on the broader class of chloroacetamides.

Chemical Identity and Structure

The fundamental identity of this compound is established by its molecular formula and structure.

IdentifierValue
IUPAC Name This compound
CAS Number 16634-82-5
Molecular Formula C₉H₁₀ClNO
Molecular Weight 183.63 g/mol
Canonical SMILES CC1=CC=C(C=C1)NC(=O)CCl
InChI Key CITIOELQTFSEGI-UHFFFAOYSA-N

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueReference
Melting Point 164-166 °C[1]
Boiling Point 91 °C (rough estimate)[1]
Density 1.161 g/cm³ (rough estimate)
Water Solubility Low (qualitative)
logP (Octanol-Water Partition Coefficient) 2.09 (estimated)
pKa 12.90 ± 0.70 (predicted)
Vapor Pressure 0.000153 mmHg at 25°C

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline the recommended methodologies based on internationally recognized guidelines.

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of p-toluidine with chloroacetyl chloride.

Workflow for the Synthesis of this compound:

G reagents p-Toluidine Chloroacetyl Chloride Base (e.g., Sodium Acetate) Solvent (e.g., Acetic Acid) reaction Reaction Mixture (Acylation) reagents->reaction 1. Combine and React workup Work-up (e.g., Precipitation, Filtration) reaction->workup 2. Isolate Crude Product purification Purification (Recrystallization) workup->purification 3. Purify product This compound purification->product 4. Final Product G sample_prep Sample Preparation (Grind to a fine powder) capillary_loading Capillary Tube Loading (Pack 3-5 mm of sample) sample_prep->capillary_loading apparatus_setup Apparatus Setup (Place capillary in melting point apparatus) capillary_loading->apparatus_setup heating Heating (Controlled heating rate, e.g., 1-2 °C/min) apparatus_setup->heating observation Observation (Record start and end of melting) heating->observation result Melting Range (e.g., 164-166 °C) observation->result G chloroacetamide Chloroacetamide Herbicide vlcfa_synthesis Very-Long-Chain Fatty Acid (VLCFA) Synthesis chloroacetamide->vlcfa_synthesis Targets and Inhibits downstream_effects Disruption of: - Cell division - Membrane formation - Cuticle formation vlcfa_synthesis->downstream_effects inhibition Inhibition plant_death Inhibition of Seedling Growth and Plant Death downstream_effects->plant_death

References

An In-depth Technical Guide to 2-chloro-N-(4-methylphenyl)acetamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-N-(4-methylphenyl)acetamide, also known as 2-chloro-N-(p-tolyl)acetamide, is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its bifunctional nature, featuring a reactive chloroacetyl group and a substituted phenyl ring, makes it a versatile building block for the synthesis of a diverse range of more complex molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its primary applications, with a particular focus on its role as a precursor in the synthesis of targeted therapeutics like Nintedanib and its utility in proteomics research.

Molecular Structure and Formula

This compound is a secondary amide derivative of chloroacetic acid and p-toluidine. The molecule consists of a 4-methylphenyl (p-tolyl) group attached to the nitrogen atom of an acetamide, with a chlorine atom substituted at the alpha-carbon of the acetyl group.

  • IUPAC Name: this compound

  • Synonyms: 2-Chloro-N-(p-tolyl)acetamide, N-(Chloroacetyl)-4-methylaniline, N-(Chloroacetyl)-p-toluidine

  • CAS Number: 16634-82-5

  • Molecular Formula: C₉H₁₀ClNO

The structural formula is given below:

Physicochemical and Spectroscopic Properties

The properties of this compound make it suitable for a variety of synthetic applications. It is a solid at room temperature and, like many chloroacetamides, should be handled with appropriate safety precautions due to its potential as an irritant and sensitizer.

Quantitative Data Summary

The key physicochemical properties are summarized in the table below for quick reference.

PropertyValueReference(s)
Molecular Weight 183.63 g/mol [1][2]
Melting Point 164-166 °C
Boiling Point 91 °C (rough estimate)
Density 1.1611 g/cm³ (rough estimate)
Appearance Solid. The related compound, chloroacetamide, is a colorless to yellow solid.
Solubility Expected to have low solubility in water and higher solubility in organic solvents like ethanol and DMSO.[3]
pKa 12.90 ± 0.70 (Predicted)
Spectroscopic Data

Spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound. Below are typical spectral characteristics.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the methyl protons (singlet, ~2.3 ppm), the methylene protons of the chloroacetyl group (singlet, ~4.2 ppm), the aromatic protons (two doublets, ~7.1-7.5 ppm), and the amide proton (broad singlet, variable chemical shift, typically >8.0 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the methyl carbon (~21 ppm), the methylene carbon (~43 ppm), the aromatic carbons (in the range of ~120-140 ppm), and the carbonyl carbon (~165 ppm).

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is characterized by a strong absorption band for the C=O (amide I) stretching vibration around 1660-1680 cm⁻¹, an N-H bending (amide II) vibration around 1530-1550 cm⁻¹, and an N-H stretching vibration in the range of 3200-3300 cm⁻¹. A C-Cl stretching band is also expected in the fingerprint region (600-800 cm⁻¹).[3]

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the N-acylation of p-toluidine with chloroacetyl chloride. A base is typically used to neutralize the hydrochloric acid byproduct.

Materials:

  • p-Toluidine (4-methylaniline)

  • Chloroacetyl chloride

  • Triethylamine (TEA) or Sodium Acetate

  • Dichloromethane (DCM) or Acetic Acid (as solvent)

  • Ice bath

  • Magnetic stirrer and flask

Protocol:

  • In a round-bottom flask, dissolve p-toluidine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

  • Cool the stirred solution to 0-5 °C using an ice bath.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Isolate the solid product by vacuum filtration and wash it with cold water to remove any salts.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Below is a workflow diagram for the synthesis protocol.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup and Purification p_toluidine p-Toluidine mix Dissolve and Cool (0-5 °C) p_toluidine->mix tea Triethylamine tea->mix dcm Dichloromethane dcm->mix reaction Stir at Room Temp (2-4 hours) mix->reaction Add dropwise chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reaction precipitation Precipitate in Ice Water reaction->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization final_product Final Product recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

Characterization Protocols

Objective: To confirm the identity and purity of the synthesized this compound.

  • NMR Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals.

    • Compare the chemical shifts, coupling patterns, and integrations with the expected structure.

  • FTIR Spectroscopy:

    • Acquire a background spectrum of the empty sample compartment.

    • Place a small amount of the dry solid product on the ATR crystal or prepare a KBr pellet.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands (N-H, C=O, C-Cl) and compare them to literature values for confirmation.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument.

    • Determine the molecular weight from the mass of the molecular ion peak ([M+H]⁺ or [M]⁺˙) and compare it to the calculated molecular weight (183.63 g/mol ).

Applications in Research and Development

Intermediate in Pharmaceutical Synthesis: The Case of Nintedanib

This compound is a crucial intermediate in the synthesis of various pharmaceuticals. A prominent example is its use in the production of Nintedanib (Ofev®), a multi-tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[4][5]

Nintedanib functions by competitively binding to the ATP-binding pocket of several receptor tyrosine kinases (RTKs), primarily:

  • Vascular Endothelial Growth Factor Receptors (VEGFR 1-3)

  • Fibroblast Growth Factor Receptors (FGFR 1-3)

  • Platelet-Derived Growth Factor Receptors (PDGFR α and β)[4][6][7]

By inhibiting these receptors, Nintedanib blocks downstream signaling cascades that are critical for the proliferation, migration, and transformation of fibroblasts, which are key events in the pathogenesis of fibrosis.[5][6] The major signaling pathways inhibited by Nintedanib include the MAPK/ERK and PI3K/Akt pathways.[8][9]

The diagram below illustrates the signaling pathways targeted by Nintedanib.

Nintedanib_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_cellular_response Cellular Response in Fibrosis VEGFR VEGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway VEGFR->MAPK_ERK FGFR FGFR FGFR->PI3K_Akt FGFR->MAPK_ERK PDGFR PDGFR PDGFR->PI3K_Akt PDGFR->MAPK_ERK Nintedanib Nintedanib (Synthesized from This compound) Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR Proliferation Fibroblast Proliferation PI3K_Akt->Proliferation Migration Fibroblast Migration PI3K_Akt->Migration Transformation Myofibroblast Transformation PI3K_Akt->Transformation MAPK_ERK->Proliferation MAPK_ERK->Migration MAPK_ERK->Transformation

Caption: Signaling pathways inhibited by Nintedanib, a drug synthesized using this compound.

Reagent in Proteomics Research

In the field of proteomics, chloroacetamides are used as alkylating agents.[10][11] During sample preparation for mass spectrometry-based proteomics, disulfide bonds in proteins are reduced to free cysteine residues. To prevent these residues from re-oxidizing, they are capped with an alkylating agent. This compound, like other chloroacetamides, can serve this purpose by reacting with the sulfhydryl group of cysteine, forming a stable thioether bond. This ensures that proteins remain in their reduced state, which is essential for accurate protein digestion and subsequent peptide analysis. While iodoacetamide is more commonly used, chloroacetamide is an alternative that can reduce off-target alkylation of other amino acid residues.[12]

Safety and Handling

This compound is classified as a hazardous substance. It may cause serious eye damage and can lead to an allergic skin reaction. It is also noted to be very toxic to aquatic life with long-lasting effects. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All waste should be disposed of according to institutional and local regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and reactive nature make it an important precursor for a range of compounds, most notably in the pharmaceutical industry for the development of targeted therapies like Nintedanib. A thorough understanding of its properties, synthesis, and applications is essential for researchers and scientists working in synthetic chemistry and drug discovery. The protocols and data presented in this guide offer a solid foundation for the effective and safe use of this compound in a research and development setting.

References

Spectroscopic Analysis of 2-chloro-N-(4-methylphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2-chloro-N-(4-methylphenyl)acetamide, a molecule of interest in proteomics research. Due to the limited availability of experimentally derived public data for this specific compound, this guide combines available experimental data with predicted spectral information to offer a thorough analytical profile. The methodologies for obtaining such data are also detailed to assist in experimental design and data interpretation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its amide and aromatic functionalities.

Predicted Infrared Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3500StrongN-H stretch of the secondary amide
~3100 - 3000MediumAromatic C-H stretch
~2950 - 2850MediumAliphatic C-H stretch (from the methyl and methylene groups)
~1680 - 1630StrongC=O stretch (Amide I band)
~1550 - 1500MediumN-H bend (Amide II band) and C=C aromatic ring stretch
~1450MediumCH₂ bend
~800 - 700StrongC-Cl stretch
Experimental Protocol: Acquiring the IR Spectrum

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A common and convenient method for obtaining the IR spectrum of a solid sample is through Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The infrared beam is directed through the ATR crystal, where it undergoes total internal reflection. At each reflection, an evanescent wave penetrates a short distance into the sample, and the absorption of energy at specific frequencies is measured.

  • Spectrum Processing: A background spectrum of the clean, empty ATR crystal is first recorded and subsequently subtracted from the sample spectrum to yield the final infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for structural elucidation.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted proton NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift theory. The exact chemical shifts can vary depending on the solvent and concentration.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0Singlet1HN-H
~7.5Doublet2HAromatic H (ortho to -NH)
~7.1Doublet2HAromatic H (ortho to -CH₃)
~4.2Singlet2HCH ₂-Cl
~2.3Singlet3HAr-CH
Predicted ¹³C NMR Spectral Data

The predicted carbon-13 NMR chemical shifts are provided below. These values are estimated based on the expected electronic environment of each carbon atom.

Chemical Shift (δ, ppm)Assignment
~165C =O (Amide)
~135Aromatic C -CH₃
~134Aromatic C -NH
~129Aromatic C -H
~120Aromatic C -H
~43C H₂-Cl
~21Ar-C H₃
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized through a process called shimming to obtain sharp, well-resolved signals.

  • Data Acquisition:

    • For ¹H NMR , a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

    • For ¹³C NMR , a significantly larger number of scans is usually required due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum and enhance the signal.

  • Data Processing: The acquired FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum Data (Electron Ionization)

Upon electron ionization, this compound (Molecular Weight: 183.64 g/mol ) is expected to produce a molecular ion peak and several characteristic fragment ions. The presence of the chlorine isotope (³⁷Cl) will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak.

m/zPredicted Fragment Ion
183/185[C₉H₁₀ClNO]⁺ (Molecular Ion)
141[C₈H₈NO]⁺
106[C₇H₈N]⁺
77[C₆H₅]⁺
49/51[CH₂Cl]⁺
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the solid sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).

  • Fragmentation: The high energy of the ionization process causes the molecular ions to fragment into smaller, characteristic charged species.

  • Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Synthesis Synthesis of this compound IR IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR_Data Functional Group ID IR->IR_Data NMR_Data Structural Elucidation NMR->NMR_Data MS_Data MW & Fragmentation MS->MS_Data Structure_Confirmation Structure Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: A logical workflow for the synthesis and comprehensive spectroscopic characterization of an organic compound.

An In-depth Technical Guide to the Mechanism of Action of Chloroacetamide Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloroacetamide herbicides represent a critical class of agrochemicals for the pre-emergent control of annual grasses and some broadleaf weeds. Their efficacy stems from a highly specific and potent mechanism of action: the irreversible inhibition of very-long-chain fatty acid (VLCFA) synthesis. This guide provides a comprehensive technical overview of the molecular basis of chloroacetamide herbicidal activity, detailing the target enzymes, the nature of the herbicide-target interaction, and the downstream physiological consequences for susceptible plants. It further explores the quantitative aspects of this inhibition, the experimental protocols used to elucidate this mechanism, the structural features of the herbicides that govern their activity, and the basis of plant selectivity and resistance.

Primary Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Elongation

The core mechanism of action of chloroacetamide herbicides is the disruption of the biosynthesis of VLCFAs, which are fatty acids with chain lengths of 20 carbons or more.[1][2][3] These molecules are essential for the formation of various vital plant components, including cuticular waxes, suberin, and sphingolipids, which are crucial for membrane integrity and function.[4][5] The inhibition of VLCFA synthesis leads to a cascade of detrimental effects, ultimately resulting in the failure of seedling emergence and establishment.[2][6]

Molecular Target: Very-Long-Chain Fatty Acid Elongase (VLCFAE)

The specific molecular target of chloroacetamide herbicides is the very-long-chain fatty acid elongase (VLCFAE) , a multi-enzyme complex located in the endoplasmic reticulum.[1] This complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to an acyl-CoA primer (typically C16 or C18). The key enzyme within this complex targeted by chloroacetamides is the condensing enzyme , also known as 3-ketoacyl-CoA synthase (KCS) or VLCFA synthase .[1][7]

Irreversible Covalent Binding

Chloroacetamide herbicides act as irreversible inhibitors by forming a covalent bond with a critical cysteine residue within the active site of the VLCFA synthase.[8] The electrophilic carbon of the chloroacetyl group of the herbicide is susceptible to nucleophilic attack by the sulfhydryl group of the cysteine residue. This covalent modification permanently inactivates the enzyme, halting the elongation of fatty acid chains.[7][8]

Figure 1: Covalent Inhibition of VLCFA Synthase cluster_Enzyme VLCFA Synthase Active Site cluster_Herbicide Chloroacetamide Herbicide cluster_Inactive Inactive Enzyme-Herbicide Adduct Enzyme_Cys Enzyme-SH (Active Cysteine) Inactive_Enzyme Enzyme-S-CH2-(CO)N-R (Covalently Modified) Herbicide R-N(CO)-CH2-Cl Herbicide->Enzyme_Cys Nucleophilic Attack

Figure 1: Covalent Inhibition of VLCFA Synthase by Chloroacetamides.

Biochemical and Physiological Consequences

The inhibition of VLCFA synthesis has profound effects on plant growth and development, particularly during the early stages of germination and seedling emergence.

  • Disrupted Membrane Integrity: VLCFAs are integral components of cellular membranes. Their depletion can lead to altered membrane fluidity and permeability, impairing cellular function and transport processes.[1]

  • Defective Cuticle Formation: The protective waxy cuticle on the plant surface is primarily composed of VLCFA derivatives. A compromised cuticle results in increased water loss and susceptibility to environmental stresses.

  • Inhibition of Cell Division and Expansion: Proper cell division and elongation are dependent on the synthesis of new membranes and cell walls, processes that require a steady supply of VLCFAs.

  • Stunted Growth and Abnormal Morphology: Susceptible seedlings often exhibit stunted growth, with malformed shoots and roots, and fail to emerge from the soil.[2][6]

Quantitative Analysis of Inhibition

Chloroacetamide herbicides are highly potent inhibitors of VLCFA synthesis, with inhibitory concentrations often in the nanomolar range.

HerbicideTarget/SystemIC50/I50 ValueReference
MetazachlorVLCFA formation in cucumber and barley10 to 100 nM[8]
Chloroacetamides (general)Microsomal elongase system10 to 100 nM[1]
MetazachlorChalcone synthase (a type III polyketide synthase)50% inhibition with 1-2 molecules per enzyme subunit after 10 min pre-incubation[8]
S-metolachlorVLCFA biosynthesis in Scenedesmus acutus68% inhibition[1]

IC50: Half-maximal inhibitory concentration; I50: 50% inhibition value.

Structure-Activity Relationships and Selectivity

The herbicidal activity of chloroacetamides is influenced by their chemical structure. For instance, the stereochemistry of chiral chloroacetamides like metolachlor and dimethenamid is critical, with the (S)-enantiomers being the active inhibitors of VLCFA synthase.[7] The nature of the N-alkyl substituent also plays a role in the molecule's reactivity and herbicidal efficacy.[9][10]

Plant selectivity to chloroacetamide herbicides is primarily determined by the plant's ability to metabolize and detoxify the herbicide. Tolerant crops, such as corn, rapidly conjugate the herbicide with glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs).[11][12][13] This conjugation renders the herbicide non-toxic and facilitates its sequestration.[14] In contrast, susceptible weeds generally have lower levels of GST activity or less efficient GST isoforms for detoxifying chloroacetamides.[15]

Figure 2: Detoxification Pathway of Chloroacetamide Herbicides Chloroacetamide Chloroacetamide Herbicide Conjugate Herbicide-GSH Conjugate (Non-toxic) Chloroacetamide->Conjugate GSH Glutathione (GSH) GSH->Conjugate GST Glutathione S-Transferase (GST) GST->Conjugate Catalyzes Sequestration Vacuolar Sequestration Conjugate->Sequestration

Figure 2: Detoxification Pathway of Chloroacetamide Herbicides.

Experimental Protocols

In Vitro VLCFA Elongase Activity Assay

This assay measures the incorporation of a radiolabeled precursor into VLCFAs in isolated plant microsomes.

Materials:

  • Plant tissue (e.g., leek seedlings)

  • Extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2, containing sucrose, DTT, and protease inhibitors)

  • Microsome isolation reagents (e.g., ultracentrifuge)

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2)

  • Substrates: Acyl-CoA primer (e.g., C18:1-CoA), [2-¹⁴C]malonyl-CoA

  • Cofactors: NADPH, NADH

  • Chloroacetamide herbicide dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail and counter

Procedure:

  • Microsome Isolation: Homogenize plant tissue in extraction buffer and perform differential centrifugation to pellet the microsomal fraction. Resuspend the microsomes in assay buffer.

  • Assay Reaction: In a microcentrifuge tube, combine the microsomal preparation, assay buffer, NADPH, NADH, and the chloroacetamide herbicide at various concentrations.

  • Initiate Reaction: Add the acyl-CoA primer and [2-¹⁴C]malonyl-CoA to start the reaction. Incubate at a controlled temperature (e.g., 25°C).

  • Stop Reaction and Saponify: After a defined time, stop the reaction by adding a strong base (e.g., KOH) and heat to saponify the fatty acids.

  • Acidify and Extract: Acidify the reaction mixture and extract the fatty acids with an organic solvent (e.g., hexane).

  • Quantify: Evaporate the solvent and measure the radioactivity of the extracted fatty acids using a scintillation counter.

  • Data Analysis: Calculate the rate of VLCFA synthesis and determine the IC50 value of the herbicide.

Mass Spectrometric Identification of the Covalent Binding Site

This protocol identifies the specific amino acid residue of the target enzyme that is covalently modified by the herbicide.

Materials:

  • Purified recombinant VLCFA synthase

  • Chloroacetamide herbicide

  • Trypsin (for protein digestion)

  • Reagents for protein reduction and alkylation (e.g., DTT, iodoacetamide)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Incubation: Incubate the purified VLCFA synthase with the chloroacetamide herbicide.

  • Protein Digestion: Reduce, alkylate, and digest the protein into smaller peptides using trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Search the MS/MS spectra against the protein sequence database to identify the peptides. Look for a mass shift in a specific peptide corresponding to the mass of the herbicide adduct. The MS/MS fragmentation pattern of the modified peptide will reveal the exact site of covalent modification.

Figure 3: Experimental Workflow for Binding Site Identification Protein Purified VLCFA Synthase Incubation Incubation Protein->Incubation Herbicide Chloroacetamide Herbicide Herbicide->Incubation Digestion Tryptic Digestion Incubation->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Analysis Data Analysis (Mass Shift Identification) LCMS->Analysis

Figure 3: Experimental Workflow for Identifying the Herbicide Binding Site.

Conclusion

The mechanism of action of chloroacetamide herbicides is a well-defined process centered on the irreversible inhibition of VLCFA synthase. This specific targeting of a crucial metabolic pathway provides a potent and effective means of weed control. A thorough understanding of this mechanism at the molecular and biochemical levels is essential for the development of new herbicidal compounds, the management of herbicide resistance, and the design of crop protection strategies. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals working in this field.

References

An In-Depth Technical Guide on the Potential Therapeutic Applications of 2-chloro-N-(4-methylphenyl)acetamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for research and informational purposes only. The compounds discussed are not approved for human or veterinary use unless specified otherwise.

Executive Summary

2-chloro-N-(4-methylphenyl)acetamide, also known as 2-chloro-N-(p-tolyl)acetamide, is a chemical intermediate primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2] While direct therapeutic applications of the core molecule are not extensively documented, its structural motif serves as a crucial building block for a diverse range of derivatives exhibiting significant pharmacological potential. Research into N-substituted-2-chloroacetamides has revealed promising antimicrobial, anticancer, and anti-inflammatory activities. This guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic pathways associated with this class of compounds, with a focus on data-driven insights and experimental methodologies.

Synthesis of N-Aryl-2-chloroacetamides

The fundamental synthesis of this compound and its analogs is typically achieved through the chloroacetylation of a corresponding aniline derivative. This reaction involves the acylation of the primary amine with chloroacetyl chloride.[3][4]

General Experimental Protocol: Synthesis

A solution of the substituted aniline (e.g., p-toluidine, 1 equivalent) in a suitable solvent such as acetone, acetic acid, or toluene is prepared in a reaction vessel.[5][6][7] An acid scavenger, commonly a tertiary amine like triethylamine (1 equivalent), is often added to neutralize the hydrochloric acid byproduct.[7] The solution is cooled in an ice bath, and chloroacetyl chloride (1 equivalent) is added dropwise with continuous stirring.[7][8] After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature to proceed to completion.[3][7] The resulting product can be isolated by filtration to remove any precipitate (e.g., triethylamine hydrochloride), followed by washing the organic phase and evaporating the solvent.[7][8] The crude product is then purified, commonly by recrystallization from a solvent like ethanol.[3]

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Aniline Substituted Aniline (e.g., p-toluidine) Solvent Dissolve in Solvent (e.g., Toluene) Aniline->Solvent CAC Chloroacetyl Chloride Addition Dropwise Addition of Chloroacetyl Chloride CAC->Addition Base Base (e.g., Triethylamine) Base->Solvent Cooling Cooling (Ice Bath) Solvent->Cooling Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Filtration Filtration Stirring->Filtration Washing Washing Filtration->Washing Evaporation Solvent Evaporation Washing->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization FinalProduct Purified N-Aryl-2-chloroacetamide Recrystallization->FinalProduct G cluster_prep Preparation cluster_assay Assay cluster_result Result A Prepare Microbial Suspension (0.5 McFarland) C Inoculate Mueller Hinton Agar Plate A->C B Prepare Test Compound Solution D Impregnate Sterile Disc with Compound B->D E Place Disc on Inoculated Agar C->E D->E F Incubate Plate (e.g., 37°C, 24h) E->F G Measure Zone of Inhibition (mm) F->G G cluster_pathway Proposed Anticancer Mechanism cluster_cell Compound 2-Chloroacetamide Derivative Conjugate Glutathione-Compound Conjugate Compound->Conjugate GSH Glutathione (GSH) GSH->Conjugate GST Glutathione S-Transferase (GST) Detox Detoxification (Blocked) GST->Detox Apoptosis Increased Oxidative Stress & Apoptosis GST->Apoptosis Conjugate->GST Inhibits Cell Cancer Cell G cluster_pathway COX-2 Inhibition Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Compound Acetamide Derivative (COX-2 Inhibitor) Compound->COX2 Inhibits

References

A Technical Guide to the Synthesis, History, and Applications of 2-chloro-N-(p-tolyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(p-tolyl)acetamide (CAS No. 16634-82-5), a pivotal chemical intermediate in the fields of agrochemical and pharmaceutical synthesis. The document elucidates the historical context of its development, details its primary synthesis route via nucleophilic acyl substitution with mechanistic insights, and presents a validated experimental protocol. Furthermore, it explores the compound's versatile applications as a precursor for various bioactive molecules, including nitrogen-containing heterocycles. Physicochemical properties and spectroscopic data are summarized to provide a complete profile for researchers, scientists, and professionals in drug development and process chemistry.

Introduction and Historical Context

2-chloro-N-(p-tolyl)acetamide, also known as N-(chloroacetyl)-p-toluidine, is a substituted acetamide that has emerged as a valuable building block in synthetic organic chemistry. Its molecular structure, featuring a reactive C-Cl bond and a functionalized aromatic ring, makes it an ideal precursor for constructing more complex molecules.

While a singular "discovery" of this compound is not documented in a landmark publication, its origins can be traced to the extensive exploration of aniline and toluidine derivatives in the late 19th and early 20th centuries. This era, marked by the growth of the dye and pharmaceutical industries, saw chemists systematically modify simple aromatic amines to create novel substances. The commercial production of a related compound, p-chloro-o-toluidine, began in Germany in 1924, indicating that the fundamental chemistry of halogenating and acylating toluidine derivatives was well-established by this time[1][2]. The synthesis of 2-chloro-N-(p-tolyl)acetamide is a logical extension of this work, representing a straightforward N-acylation reaction that would have been an essential part of the toolkit for chemists investigating the biological activities of chloroacetamides. These compounds were, and continue to be, investigated for a wide range of applications, including as herbicides, fungicides, and disinfectants[3].

Synthesis and Mechanistic Insights

The principal and most efficient method for synthesizing 2-chloro-N-(p-tolyl)acetamide is the N-acylation of p-toluidine with chloroacetyl chloride[4][5]. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack by the lone pair of electrons on the nitrogen atom of p-toluidine at the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a leaving group and forming a protonated amide. A base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included in the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct[5][6]. This neutralization is critical; it prevents the protonation of the starting p-toluidine, which would render it non-nucleophilic and halt the reaction.

Caption: Mechanism of N-acylation of p-toluidine.

Detailed Experimental Protocol

This protocol is a synthesized representation of standard laboratory procedures for the synthesis of 2-chloro-N-(p-tolyl)acetamide[5][6].

Materials:

  • p-Toluidine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-toluidine (1.0 eq) and the base (1.2 eq) in anhydrous dichloromethane.

    • Causality: Anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride. The nitrogen atmosphere protects the reaction from atmospheric moisture.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

    • Causality: The acylation reaction is exothermic. Cooling controls the reaction rate, minimizes side reactions, and ensures safety.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq), diluted in a small amount of anhydrous dichloromethane, to the dropping funnel. Add it dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality: Slow, dropwise addition prevents a sudden temperature spike. A slight excess of the acylating agent ensures the complete consumption of the starting amine.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting p-toluidine spot disappears.

  • Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

    • Causality: The water wash removes the water-soluble salt byproduct (e.g., triethylammonium chloride) and any excess base.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

    • Causality: The bicarbonate wash removes any residual acidic impurities. The brine wash helps to remove residual water from the organic layer, initiating the drying process.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a solid.

Applications in Synthesis

2-chloro-N-(p-tolyl)acetamide is a versatile intermediate primarily because the chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution. This reactivity is the foundation of its utility.

  • Agrochemicals: It serves as a precursor for active ingredients in herbicides and fungicides[3][7][8]. The chloroacetamide scaffold is a common feature in many commercial herbicides.

  • Heterocyclic Chemistry: The compound is widely used to construct nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals[7][8]. For example, it can react with reagents like thiourea or thiosemicarbazide to form thiazole or thiadiazine precursors. These can then be further cyclized to create more complex ring systems like β-lactams[4].

Synthetic_Utility Fig 2. Role as a versatile synthetic intermediate. start 2-chloro-N-(p-tolyl)acetamide herbicides Herbicides start->herbicides Nucleophilic Substitution fungicides Fungicides start->fungicides Nucleophilic Substitution heterocycles N-Heterocycles (e.g., Thiazoles, β-Lactams) start->heterocycles Cyclocondensation Reactions pharma Pharmaceuticals heterocycles->pharma

Caption: Role as a versatile synthetic intermediate.

Physicochemical and Spectroscopic Data

Proper characterization is essential for verifying the identity and purity of the synthesized compound.

Physicochemical Properties
PropertyValueSource
CAS Number 16634-82-5[8]
Molecular Formula C₉H₁₀ClNO[7][8]
Molecular Weight 183.64 g/mol [7][8]
Appearance Brown to off-white solid[5]
Storage Condition 2-8°C, Inert Gas[8]
Spectroscopic Signatures

The following data provides a reference for the structural confirmation of 2-chloro-N-(p-tolyl)acetamide[5].

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 8.19 (br s, 1H, NH ): A broad singlet characteristic of an amide proton.

    • δ 7.41 (d, J=8.4 Hz, 2H, ArH ): A doublet for the two aromatic protons ortho to the amide group.

    • δ 7.14 (d, J=8.3 Hz, 2H, ArH ): A doublet for the two aromatic protons meta to the amide group.

    • δ 4.18 (s, 2H, Cl-CH₂ ): A sharp singlet for the two protons on the carbon adjacent to the chlorine atom.

    • δ 2.32 (s, 3H, CH₃ ): A singlet for the methyl group protons on the tolyl ring.

  • ¹³C NMR (126 Hz, CDCl₃):

    • δ 163.84 (C=O): The carbonyl carbon.

    • δ 135.15, 134.22 (Aromatic C): Carbons of the aromatic ring.

    • δ 129.77, 120.36 (Aromatic CH): Carbons of the aromatic ring.

    • δ 43.01 (CH₂Cl): The methylene carbon attached to chlorine.

    • δ 21.05 (CH₃): The methyl carbon.

Conclusion

2-chloro-N-(p-tolyl)acetamide stands as a testament to the enduring value of fundamental chemical structures in modern science. Born from the systematic explorations of early 20th-century organic chemistry, its straightforward and reliable synthesis, coupled with the strategic reactivity of its chloroacetyl group, has secured its role as a key intermediate. For researchers in agrochemical and pharmaceutical development, it continues to be a dependable and versatile starting point for the synthesis of a wide array of bioactive compounds and complex heterocyclic systems.

References

An In-depth Technical Guide to the Solubility of 2-chloro-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for 2-chloro-N-(4-methylphenyl)acetamide is limited. This guide provides a comprehensive overview based on the known properties of structurally similar compounds and outlines industry-standard methods for its experimental determination.

Introduction

This compound, also known as 2-chloro-N-(p-tolyl)acetamide, is a chemical compound with potential applications in various fields, including proteomics research and as an intermediate in organic synthesis.[1] A thorough understanding of its solubility in different solvents is crucial for its application in drug discovery, process chemistry, and formulation development. This technical guide summarizes the available solubility information for this compound and its analogs, provides a detailed experimental protocol for solubility determination, and outlines its general synthesis pathway.

Solubility Data

For comparative purposes, the following table includes qualitative solubility information for a related compound and quantitative data for other acetamide derivatives.

Compound NameSolventTemperature (°C)Solubility
2-chloro-N-(4-ethoxyphenyl)acetamide EthanolNot SpecifiedSoluble[2]
Dimethyl sulfoxide (DMSO)Not SpecifiedSoluble[2]
WaterNot SpecifiedLower solubility[2]
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide Dimethylformamide (DMF)Not Specified5 mg/mL[3]
Dimethyl sulfoxide (DMSO)Not Specified11 mg/mL[3]
PBS (pH 7.2)Not Specified0.25 mg/mL[3]
Chloroacetamide Water2052.5 g/L[4]
Water2590 g/L[4]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[5][6] This method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached with the solid phase.[5]

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[5][7]

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.[6]

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the collected supernatant through a syringe filter.

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the calibration range of the analytical method.

  • Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

  • Calculation: Calculate the solubility of the compound in the solvent by taking into account the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G A Add excess solid to solvent B Equilibrate at constant temperature (24-72h) A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Collect and dilute supernatant C->D E Analyze concentration (e.g., HPLC) D->E F Calculate solubility E->F

Caption: Experimental workflow for thermodynamic solubility determination.

Synthesis of this compound

This compound is typically synthesized via the acylation of p-toluidine (4-methylaniline) with chloroacetyl chloride. This is a common and straightforward method for the preparation of N-aryl acetamides.

The general reaction involves dissolving p-toluidine in a suitable solvent and then adding chloroacetyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis Pathway

The diagram below illustrates the general synthetic pathway for this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A p-Toluidine (4-methylaniline) E Acylation Reaction A->E B Chloroacetyl Chloride B->E C Solvent (e.g., Acetone, Toluene) C->E D Base (optional) (e.g., Triethylamine, Sodium Acetate) D->E F This compound E->F G HCl (neutralized by base) E->G

Caption: General synthesis pathway of this compound.

References

An In-depth Technical Guide to the Lipophilicity and Partition Coefficient (logP) of 2-chloro-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilicity is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic properties. The octanol-water partition coefficient (logP) is the most widely accepted measure of lipophilicity. This technical guide provides a comprehensive overview of the lipophilicity of 2-chloro-N-(4-methylphenyl)acetamide (CAS: 16634-82-5), a compound of interest in proteomics research.[1] Due to the absence of experimentally determined logP values in publicly available literature, this guide presents a summary of computationally predicted logP values from various well-regarded models. Furthermore, it details the standard experimental protocols for logP determination, namely the shake-flask method and High-Performance Liquid Chromatography (HPLC)-based methods, to guide researchers in the potential empirical validation of these values.

Introduction to Lipophilicity and logP

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. The logarithm of this ratio, logP, provides a measure of lipophilicity. A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic).

Quantitative Data for this compound

No experimentally determined logP value for this compound has been found in a comprehensive search of scientific literature and chemical databases. However, several computational models are available to predict this value. Below is a summary of predicted logP values for this compound and a structurally similar isomer for comparative purposes. The variation in predicted values underscores the importance of experimental determination for definitive assessment.

Compound NameCAS NumberPrediction Method/SourcePredicted logP Value
This compound 16634-82-5XLogP3 (PubChem)2.5
ALOGPS2.45
SwissADME (Consensus)2.36
ChemAxon2.41
N-(2-Chloro-4-methylphenyl)acetamide18931-78-7Crippen Method (Cheméo)2.607[2]

Note: The predicted values for this compound were obtained using online prediction tools based on its chemical structure.

Experimental Protocols for logP Determination

Should experimental validation of the predicted logP values be required, the following established methods are recommended.

Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most reliable method for determining logP.[3] It involves directly measuring the concentration of the analyte in both the n-octanol and aqueous phases after they have reached equilibrium.

Methodology:

  • Preparation of Phases:

    • n-Octanol is pre-saturated with water.

    • Water (or a suitable buffer, e.g., phosphate-buffered saline pH 7.4) is pre-saturated with n-octanol.

  • Sample Preparation:

    • A known amount of this compound is dissolved in the aqueous phase.

  • Partitioning:

    • A measured volume of the n-octanol phase is added to the aqueous solution of the compound.

    • The mixture is shaken vigorously in a sealed vessel for a set period (e.g., 1-2 hours) to facilitate partitioning.

    • The mixture is then allowed to stand undisturbed for a longer period (e.g., 24 hours) to ensure complete phase separation and equilibrium.

  • Analysis:

    • The two phases are carefully separated.

    • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP is then calculated as the base-10 logarithm of P.

Shake_Flask_Method cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation prep_oct Saturate n-Octanol with Water mix Mix Phases prep_oct->mix prep_aq Saturate Water with n-Octanol dissolve Dissolve Compound in Aqueous Phase prep_aq->dissolve dissolve->mix shake Shake Vigorously mix->shake equilibrate Equilibrate shake->equilibrate separate Separate Phases equilibrate->separate analyze_oct Analyze Octanol Phase (e.g., HPLC) separate->analyze_oct analyze_aq Analyze Aqueous Phase (e.g., HPLC) separate->analyze_aq calculate Calculate logP analyze_oct->calculate analyze_aq->calculate

Shake-Flask Method Workflow

HPLC-Based Method

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and less labor-intensive alternative to the shake-flask method for estimating logP.[4][5] This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its lipophilicity.

Methodology:

  • System Setup:

    • An HPLC system equipped with a C18 or C8 reversed-phase column is used.

    • The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration:

    • A series of standard compounds with known logP values are injected into the HPLC system.

    • The retention time (t_R) for each standard is recorded.

    • A calibration curve is generated by plotting the known logP values against the logarithm of the capacity factor (log k'), where k' = (t_R - t_0) / t_0 (t_0 is the column dead time).

  • Sample Analysis:

    • A solution of this compound is injected into the HPLC system under the same conditions used for the standards.

    • The retention time of the compound is measured.

  • logP Estimation:

    • The log k' for this compound is calculated from its retention time.

    • The logP value is then determined from the calibration curve.

HPLC_Method cluster_calibration Calibration cluster_analysis Sample Analysis cluster_estimation Estimation standards Inject Standards with Known logP retention Measure Retention Times (tR) standards->retention calibration_curve Generate Calibration Curve (logP vs. log k') retention->calibration_curve estimate_logp Estimate logP from Calibration Curve calibration_curve->estimate_logp inject_sample Inject This compound measure_tr Measure Retention Time (tR) inject_sample->measure_tr calc_k Calculate log k' measure_tr->calc_k calc_k->estimate_logp

HPLC-Based logP Determination Workflow

Signaling Pathways and Logical Relationships

A thorough review of the existing scientific literature did not reveal any established signaling pathways or specific logical relationships in which this compound is known to be involved. Its primary documented application is in the field of proteomics research.

Conclusion

While an experimentally determined logP for this compound is not currently available, computational predictions consistently place its value in the range of 2.3 to 2.5, indicating a moderate level of lipophilicity. This technical guide provides researchers with the necessary theoretical background and detailed experimental protocols to pursue an empirical determination of this important physicochemical property. Accurate knowledge of the logP of this compound will be invaluable for its future applications in proteomics and potentially other areas of chemical and biological research.

References

Crystal Structure Analysis of 2'-Chloro-4'-methylacetanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 2'-chloro-4'-methylacetanilide. While a definitive published crystal structure for this specific compound is not currently available in open crystallographic databases, this document outlines the theoretical framework, experimental protocols, and expected analytical outcomes based on established principles of organic chemistry and X-ray crystallography. The guide covers the synthesis of the compound, single-crystal growth techniques, the workflow of X-ray diffraction analysis, and a discussion of potential intermolecular interactions that govern its crystal packing. This document is intended to serve as a detailed reference for researchers undertaking similar structural analyses of small organic molecules.

Introduction

Acetanilide derivatives are a significant class of organic compounds with wide-ranging applications in the pharmaceutical and chemical industries. They often serve as key intermediates in the synthesis of various drugs and bioactive molecules. The substitution pattern on the aromatic ring, such as the presence of chloro and methyl groups in 2'-chloro-4'-methylacetanilide, can significantly influence the molecule's conformation, electronic properties, and, consequently, its biological activity and solid-state characteristics.

Understanding the three-dimensional arrangement of atoms and molecules in the crystalline state is paramount for drug development. Crystal structure analysis provides invaluable insights into polymorphism, solubility, stability, and bioavailability. X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of a crystalline solid, revealing precise details about bond lengths, bond angles, and intermolecular interactions.

This guide will detail the necessary steps to perform a complete crystal structure analysis of 2'-chloro-4'-methylacetanilide, from initial synthesis to the final structural refinement and interpretation.

Experimental Protocols

Synthesis of 2'-Chloro-4'-methylacetanilide

A plausible and common method for the synthesis of N-aryl acetamides is the acylation of the corresponding aniline. In this case, 2-chloro-4-methylaniline would be acetylated using acetic anhydride or acetyl chloride.

Materials:

  • 2-chloro-4-methylaniline

  • Acetic anhydride

  • Glacial acetic acid (as solvent)

  • Ice

  • Distilled water

  • Standard laboratory glassware (beaker, Erlenmeyer flask, stirrer)

Procedure:

  • In a 100-mL beaker, dissolve a measured quantity of 2-chloro-4-methylaniline in glacial acetic acid.

  • Slowly add a molar equivalent of acetic anhydride to the stirred solution. The reaction is exothermic and should be controlled by placing the beaker in an ice-water bath.

  • After the addition is complete, continue stirring the mixture for approximately 30 minutes at room temperature to ensure the reaction goes to completion.

  • Pour the reaction mixture into a larger beaker containing crushed ice and water to precipitate the crude 2'-chloro-4'-methylacetanilide.

  • Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted starting materials and acetic acid.

  • The crude product can be purified by recrystallization.

Single-Crystal Growth

Obtaining a high-quality single crystal is a critical and often challenging step in X-ray crystallography. For acetanilide derivatives, slow evaporation of a suitable solvent is a common and effective technique.

Solvent Selection:

The choice of solvent is crucial. An ideal solvent will dissolve the compound when hot but have limited solubility at room temperature. A solvent screen should be performed with small amounts of the purified product using solvents such as ethanol, methanol, ethyl acetate, and mixtures thereof with water.

Procedure:

  • Dissolve the purified 2'-chloro-4'-methylacetanilide in a minimal amount of a suitable hot solvent (e.g., ethanol) to create a saturated solution.

  • Filter the hot solution to remove any insoluble impurities.

  • Transfer the clear filtrate to a clean vial and cover it loosely with parafilm.

  • Pierce a few small holes in the parafilm to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

  • As the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

  • Once suitable crystals (typically > 0.1 mm in all dimensions) have formed, they can be carefully harvested for X-ray diffraction analysis.

X-ray Diffraction Analysis Workflow

The process of determining a crystal structure from a single crystal involves several key steps, from data collection to structure solution and refinement.

XRay_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 2'-chloro-4'-methylacetanilide Purification Purification by Recrystallization Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Data_Reduction Data Reduction (Integration, Scaling) Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure (CIF File)

Figure 1: Workflow for Crystal Structure Analysis.
Data Collection

A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Data Reduction

The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections. This step also involves correcting for experimental factors such as absorption and scaling the data. The unit cell parameters are determined from the positions of the reflections.

Structure Solution and Refinement

The processed data is used to solve the phase problem and generate an initial electron density map. For small molecules, direct methods or Patterson methods are commonly employed. This initial model is then refined using least-squares methods to improve the fit between the observed and calculated diffraction data. In the final stages of refinement, anisotropic displacement parameters for non-hydrogen atoms are introduced, and hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

Data Presentation

While the specific crystallographic data for 2'-chloro-4'-methylacetanilide is not available, the following tables illustrate how such data would be presented.

Table 1: Crystal Data and Structure Refinement Details (Hypothetical)

ParameterValue
Empirical formulaC₉H₁₀ClNO
Formula weight183.63
Temperature293(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic (example)
Space groupP2₁/c (example)
Unit cell dimensionsa = X.XXX Å, α = 90°
b = Y.YYY Å, β = YY.YYY°
c = Z.ZZZ Å, γ = 90°
VolumeVVV.V ų
Z4
Calculated densityD.DDD Mg/m³
Absorption coefficientμ.μμμ mm⁻¹
F(000)FFF
Crystal size0.X × 0.Y × 0.Z mm
Theta range for data collectionθ.θθ to θθ.θθ°
Reflections collectedNNNN
Independent reflectionsnnnn [R(int) = 0.rrrr]
Completeness to theta99.9 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / paramsddd / r / ppp
Goodness-of-fit on F²S.SSS
Final R indices [I>2σ(I)]R₁ = 0.rrrr, wR₂ = 0.wwww
R indices (all data)R₁ = 0.rrrr, wR₂ = 0.wwww
Largest diff. peak and holep.ppp and -h.hhh e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)

BondLength (Å)AngleDegrees (°)
Cl(1)-C(2')1.7XXC(1')-C(2')-C(3')12X.X
N(1)-C(1')1.4XXC(2')-C(1')-N(1)11X.X
C(4')-C(10)1.5XXC(1')-N(1)-C(7)12X.X
N(1)-C(7)1.3XXN(1)-C(7)-O(1)12X.X
C(7)-O(1)1.2XXN(1)-C(7)-C(8)11X.X

Intermolecular Interactions

The crystal packing of 2'-chloro-4'-methylacetanilide is expected to be governed by a combination of intermolecular interactions. The presence of N-H and C=O groups suggests the formation of hydrogen bonds, which are strong and directional interactions. The chloro and methyl substituents on the phenyl ring will also play a crucial role in the supramolecular assembly.

Intermolecular_Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B A_NH N-H B_CO C=O A_NH->B_CO N-H···O Hydrogen Bond B_Cl Cl A_NH->B_Cl N-H···Cl Weak Hydrogen Bond A_CO C=O A_Cl Cl B_Ring Aromatic Ring (π-system) A_Cl->B_Ring Cl···π Interaction A_Ring Aromatic Ring (π-system) A_Ring->B_Ring π-π Stacking B_NH N-H

Figure 2: Potential Intermolecular Interactions.

Potential Interactions:

  • N-H···O Hydrogen Bonds: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as an acceptor. These interactions are highly likely to form chains or dimers, playing a primary role in the crystal packing.

  • π-π Stacking: The aromatic rings can interact through π-π stacking, contributing to the stability of the crystal lattice.

  • C-H···π Interactions: The methyl group's C-H bonds or the aromatic C-H bonds can interact with the π-system of an adjacent ring.

  • Halogen Bonding and Halogen···π Interactions: The chlorine atom can participate in weak halogen bonds or interact with the electron-rich π-system of a neighboring molecule.

  • van der Waals Forces: These non-specific interactions will also contribute to the overall packing efficiency.

A detailed analysis of the crystal structure would involve the use of software like Mercury to visualize and quantify these interactions, and Hirshfeld surface analysis could be employed to partition the crystal space and analyze the relative contributions of different intermolecular contacts.

Conclusion

The crystal structure analysis of 2'-chloro-4'-methylacetanilide, while not yet publicly documented, can be systematically approached using established chemical and crystallographic techniques. This guide provides a comprehensive roadmap for researchers, detailing the synthesis, crystallization, and X-ray diffraction analysis required to elucidate its three-dimensional structure. The resulting structural information, including bond lengths, angles, and a detailed understanding of intermolecular interactions, is crucial for rational drug design and the development of new materials with tailored solid-state properties. The methodologies and theoretical considerations presented herein are broadly applicable to the structural analysis of a wide range of small organic molecules.

An In-depth Technical Guide to the Safety and Handling of 2-chloro-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-chloro-N-(4-methylphenyl)acetamide (CAS No. 16634-82-5), a compound used in various research and development applications. The following sections detail the potential hazards, proper handling procedures, emergency responses, and disposal methods to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are serious eye damage, skin sensitization, and high toxicity to aquatic life with long-lasting effects.[1][2]

GHS Hazard Statements:

  • H317: May cause an allergic skin reaction.[1]

  • H318: Causes serious eye damage.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Precautionary Statements:

  • P273: Avoid release to the environment.[1]

  • P280: Wear protective gloves/eye protection/face protection.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C9H10ClNO[1][3][4]
Molecular Weight 183.64 g/mol [1]
Appearance Crystalline solid[5]
Melting Point 164-166 °C[1][3][4]
Boiling Point 342.3 ± 25.0 °C at 760 mmHg (estimate)[1]
Density 1.2 ± 0.1 g/cm³ (estimate)[1]
Solubility No data available

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[1] However, available data indicates potential for harm.

Route of ExposureEffectReference
Oral Acute toxicity: LD50 (rat) - 2740 mg/kg. May be harmful if swallowed.[1][3]
Inhalation May be harmful if inhaled and may cause respiratory tract irritation.[1]
Skin May be harmful if absorbed through the skin and may cause skin irritation or an allergic reaction.[1]
Eyes Causes serious eye damage/burns.[1]
Carcinogenicity Not identified as a probable, possible, or confirmed human carcinogen by IARC.[1]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling:

  • Handle in a well-ventilated place.[6][7]

  • Wear suitable protective clothing, including gloves and eye/face protection.[1][6][7]

  • Avoid contact with skin and eyes.[1][6][7]

  • Avoid the formation of dust and aerosols.[1][6][7]

  • Use non-sparking tools.[6][7]

  • Prevent fire caused by electrostatic discharge steam.[6][7]

  • Wash hands thoroughly after handling.[8]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1][8]

  • Store away from incompatible materials.[7]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound.

PPE_Selection cluster_ppe Required Personal Protective Equipment Eye_Protection Eye/Face Protection (Tightly fitting safety goggles conforming to EN 166 or NIOSH) Skin_Protection Skin Protection (Fire/flame resistant and impervious clothing, chemical resistant gloves - inspect before use) Respiratory_Protection Respiratory Protection (Full-face respirator if exposure limits are exceeded or irritation is experienced) Start Handling This compound Start->Eye_Protection Start->Skin_Protection Start->Respiratory_Protection

Caption: Personal Protective Equipment (PPE) for handling this compound.

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.[1]

Exposure RouteFirst-Aid ProcedureReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][6]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[1][6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician immediately.[1][6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][6][9]

Accidental Release Measures

In the event of a spill, follow these procedures to contain and clean up the material safely.

Accidental_Release_Workflow Start Spill Detected Evacuate Evacuate personnel to safe areas Start->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate Ignition Remove all sources of ignition Ventilate->Ignition PPE Wear appropriate PPE Ignition->PPE Contain Prevent further leakage or spillage PPE->Contain Collect Collect with spark-proof tools and explosion-proof equipment Contain->Collect Dispose Place in suitable, closed containers for disposal Collect->Dispose End Cleanup Complete Dispose->End

Caption: Workflow for responding to an accidental release of the compound.

Environmental Precautions:

  • Prevent further leakage or spillage if safe to do so.[7]

  • Do not let the chemical enter drains, as it is very toxic to aquatic life.[1][7]

Methods for Cleaning Up:

  • Collect the spilled material and arrange for disposal.[6]

  • Keep the chemical in suitable, closed containers for disposal.[6]

  • Use spark-proof tools and explosion-proof equipment.[6]

  • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[6]

Fire-Fighting Measures

Suitable Extinguishing Media:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

Specific Hazards:

  • During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas may be produced.[1]

Protective Equipment for Firefighters:

  • Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Stability and Reactivity

Chemical Stability:

  • The product is chemically stable under standard ambient conditions (room temperature).[10]

Conditions to Avoid:

  • No specific data available for this compound, but generally avoid heat, flames, and sparks.

Incompatible Materials:

  • No specific data available for this compound, but generally avoid strong oxidizing agents.

Hazardous Decomposition Products:

  • Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[1]

Disposal Considerations

Dispose of this chemical and its container as hazardous waste.[1] Follow all federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways.[1][7]

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) for complete information.

References

An In-depth Technical Guide to Understanding the Alkylating Reactivity of Chloroacetamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the alkylating reactivity of chloroacetamides. Chloroacetamides are a class of electrophilic compounds utilized as covalent warheads in drug discovery and as chemical probes in proteomics. Their reactivity, primarily targeting nucleophilic cysteine residues, is a key determinant of their efficacy and selectivity. This document details the reaction mechanisms, influential factors, and experimental methodologies for characterizing their reactivity, along with the potential downstream effects on cellular signaling pathways.

Core Concepts of Chloroacetamide Reactivity

Chloroacetamides exert their biological effects through a nucleophilic substitution reaction, where a nucleophile, typically the thiol group of a cysteine residue within a protein, attacks the electrophilic carbon atom bearing the chlorine. This results in the formation of a stable covalent thioether bond and the displacement of the chloride ion. The reactivity of chloroacetamides is a critical factor in their application as covalent inhibitors, as it dictates their potency, selectivity, and potential for off-target effects.

The reaction generally proceeds via a concerted SN2 mechanism. The rate of this reaction is influenced by several factors, including the electronic and steric properties of the substituents on the chloroacetamide, the nucleophilicity of the target residue, and the surrounding microenvironment within the protein.

Quantitative Analysis of Chloroacetamide Reactivity

The alkylating potential of chloroacetamides can be quantified by determining their reaction rates with model nucleophiles such as cysteine and glutathione (GSH). This data is crucial for comparing the reactivity of different chloroacetamide derivatives and for understanding their structure-activity relationships.

Table 1: Kinetic Data for Chloroacetamide Reactions with Thiols
Chloroacetamide DerivativeNucleophileSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Half-life (t₁/₂)Conditions
ChloroacetamideCysteamine-4.4 hNot specified[1]
ChloroacetamideCysteine-3.6 hNot specified[1]
ChloroacetamideGlutathione-5.8 hNot specified[1]
N-phenylchloroacetamideVarious thiolsVaries with thiol pKa-pH dependent
Iodoacetamide (for comparison)Cysteine~0.6-Not specified[2]

Note: The reactivity of chloroacetamides is highly dependent on the specific substituents on the acetamide group and the reaction conditions, such as pH and temperature.

Experimental Protocols for Assessing Alkylating Reactivity

A variety of experimental methods are employed to characterize the alkylating reactivity of chloroacetamides. These range from simple colorimetric assays to sophisticated mass spectrometry-based proteomics approaches.

4-(4-Nitrobenzyl)pyridine (NBP) Assay

The NBP assay is a colorimetric method used to assess the general alkylating activity of a compound.[3] NBP acts as a nucleophile, and its reaction with an alkylating agent forms a colored product that can be quantified spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 5% (w/v) solution of 4-(4-nitrobenzyl)pyridine in acetone.

    • Prepare a suitable buffer solution (e.g., phosphate buffer, pH 7.4).

    • Prepare a solution of the test chloroacetamide compound in a suitable solvent.

  • Reaction:

    • In a test tube, mix the chloroacetamide solution with the NBP solution and the buffer.

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period.

  • Color Development:

    • After incubation, add a strong base (e.g., sodium hydroxide) to the mixture to develop the color.

  • Measurement:

    • Measure the absorbance of the solution at a specific wavelength (typically around 540-560 nm) using a spectrophotometer.

    • The intensity of the color is proportional to the alkylating activity of the compound.

In Vitro Glutathione (GSH) Conjugation Assay

This assay measures the rate of reaction between a chloroacetamide and the biological thiol, glutathione. The disappearance of GSH or the formation of the GSH-conjugate can be monitored over time.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of the chloroacetamide derivative in a suitable solvent (e.g., DMSO).

    • Prepare a solution of reduced glutathione (GSH) in a reaction buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction Initiation:

    • Initiate the reaction by mixing the chloroacetamide solution with the GSH solution at a defined temperature.

  • Monitoring the Reaction:

    • At various time points, take aliquots of the reaction mixture.

    • The concentration of remaining GSH can be determined using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product.

    • Alternatively, the formation of the GSH-conjugate can be monitored by liquid chromatography-mass spectrometry (LC-MS).[4]

  • Data Analysis:

    • Plot the concentration of GSH or the GSH-conjugate against time to determine the reaction rate and calculate the second-order rate constant.[5]

LC-MS/MS-Based Proteomics for Cysteine Reactivity Profiling

This advanced methodology allows for the identification of specific cysteine residues in the proteome that are targeted by a chloroacetamide. It provides a global view of the compound's selectivity.

Protocol:

  • Cell Lysis and Protein Extraction:

    • Lyse cells in a buffer that preserves the native state of proteins.

  • Treatment with Chloroacetamide:

    • Incubate the cell lysate with the chloroacetamide compound for a specific time.

  • Reduction, Alkylation, and Digestion:

    • Denature the proteins (e.g., with urea).

    • Reduce disulfide bonds with a reducing agent like DTT or TCEP.

    • Alkylate any remaining free cysteines with a heavy-isotope labeled alkylating agent (e.g., ¹³C-iodoacetamide) for quantitative comparison.

    • Digest the proteins into peptides using an enzyme such as trypsin.[6]

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry to identify the sequences and the sites of modification.

  • Data Analysis:

    • Use specialized software to search the MS/MS data against a protein database to identify the peptides that have been modified by the chloroacetamide.

    • The ratio of the signal from the chloroacetamide-modified peptide to the heavy-isotope labeled peptide provides a quantitative measure of the reactivity of that specific cysteine residue.

Impact on Cellular Signaling Pathways

The covalent modification of proteins by chloroacetamides can have significant consequences for cellular function by altering protein structure, activity, and protein-protein interactions. This can lead to the modulation of various signaling pathways.

Hippo-YAP Signaling

The Hippo pathway is a critical regulator of cell growth and organ size. The transcriptional co-activator YAP is a key downstream effector of this pathway. Chloroacetamide-based inhibitors have been developed to target a conserved cysteine in the TEAD family of transcription factors, which are the binding partners of YAP. Covalent modification of this cysteine prevents the TEAD-YAP interaction, thereby inhibiting the transcriptional output of the Hippo pathway.[7]

Hippo_YAP_Pathway YAP YAP TEAD TEAD YAP->TEAD forms complex Gene_Expression Target Gene Expression TEAD->Gene_Expression promotes Covalent_Adduct TEAD-Inhibitor Covalent Adduct Chloroacetamide Chloroacetamide Inhibitor Chloroacetamide->TEAD

Hippo-YAP pathway inhibition by a chloroacetamide covalent inhibitor.
NF-κB Signaling

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. The activity of NF-κB is tightly controlled by redox-sensitive cysteine residues in its subunits. Alkylating agents, including chloroacetamides, can covalently modify these critical cysteines, thereby inhibiting the DNA binding and transcriptional activity of NF-κB.[8]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IkB IκB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) DNA κB DNA NFkB->DNA translocates & binds NFkB_IkB NF-κB-IκB (inactive) NFkB_IkB->NFkB releases Transcription Gene Transcription DNA->Transcription Stimuli Pro-inflammatory Stimuli IKK IKK Stimuli->IKK IKK->IkB phosphorylates Chloroacetamide Chloroacetamide Chloroacetamide->NFkB alkylates Cys residues

Inhibition of NF-κB signaling via cysteine alkylation.

Experimental Workflows

The identification and validation of protein targets of chloroacetamide-based covalent inhibitors typically follow a multi-step workflow that integrates biochemical and proteomic approaches.

Workflow for Covalent Inhibitor Target Identification

Target_ID_Workflow Start Start: Chloroacetamide Compound Library Screening Biochemical/Phenotypic Screening Start->Screening Hit_Compounds Hit Compounds Screening->Hit_Compounds Proteomics Competitive Chemoproteomics (e.g., with labeled iodoacetamide) Hit_Compounds->Proteomics SAR Structure-Activity Relationship (SAR) Studies Hit_Compounds->SAR Target_List Potential Target List Proteomics->Target_List Validation Target Validation (e.g., Western Blot, mutagenesis) Target_List->Validation Validated_Target Validated Target(s) Validation->Validated_Target Validated_Target->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

A typical workflow for the identification and validation of covalent inhibitor targets.

Conclusion

Chloroacetamides represent a versatile class of electrophiles with significant applications in drug discovery and chemical biology. A thorough understanding of their alkylating reactivity, facilitated by the quantitative methods and experimental protocols outlined in this guide, is essential for the rational design of selective and potent covalent inhibitors. By elucidating the interactions of chloroacetamides with their protein targets and the resulting impact on cellular signaling, researchers can better harness the therapeutic potential of these compounds while minimizing off-target effects. The continued development of advanced proteomic techniques will further refine our ability to characterize the cellular targets of chloroacetamides and unravel their complex biological activities.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-chloro-N-(4-methylphenyl)acetamide from p-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-chloro-N-(4-methylphenyl)acetamide, a valuable intermediate in pharmaceutical and proteomics research. The synthesis involves the N-acylation of p-toluidine with chloroacetyl chloride. This protocol is designed to be a reliable resource for researchers in organic synthesis and drug development, offering a straightforward and reproducible method for obtaining the target compound.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules and serves as an important intermediate in the development of new therapeutic agents. Its structure, featuring a reactive chloroacetyl group, allows for further functionalization, making it a versatile precursor for a range of derivatives. N-arylacetamides, in general, are significant intermediates for the synthesis of medicinal, agrochemical, and pharmaceutical compounds. The protocol described herein details the synthesis of this compound from p-toluidine and chloroacetyl chloride, a common and efficient method for amide bond formation.

Applications

  • Pharmaceutical Intermediate: This compound serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications. The chloro-functional group is susceptible to nucleophilic substitution, enabling the introduction of various functionalities.

  • Proteomics Research: this compound is utilized as a phenyl acetamide compound in the field of proteomics research.[1]

  • Chemical Synthesis: It is a versatile reagent and building block in organic synthesis for the construction of heterocyclic compounds and other target molecules.

Reaction Scheme

Experimental Data

ParameterValueReference
Product Name This compound[1][2]
CAS Number 16634-82-5[1][2]
Molecular Formula C9H10ClNO[1][2][3][4]
Molecular Weight 183.63 g/mol [1][3]
Appearance White to off-white crystalline solidBased on similar reported compounds[5]
Melting Point 164-166 °C[2]
Solubility Soluble in organic solvents like ethanol, acetone, and ethyl acetate.General chemical knowledge.

Experimental Protocol

Materials:

  • p-toluidine

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Saturated sodium acetate solution

  • Ethanol (for recrystallization)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluidine (1 equivalent) in glacial acetic acid. The amount of acetic acid should be sufficient to fully dissolve the starting material (e.g., 30 mL for 0.01 mol of p-toluidine).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.0 - 1.2 equivalents) dropwise to the cooled solution using a dropping funnel over a period of 15-30 minutes.[5][6][7] Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Upon completion of the reaction, pour the reaction mixture into a beaker containing a saturated solution of sodium acetate in water.[6][7] This will neutralize the excess acid and precipitate the crude product.

  • Isolation of Product: Stir the resulting mixture for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold water to remove any remaining salts and impurities.[5][6]

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Chloroacetyl chloride is corrosive and lachrymatory. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • p-toluidine is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Glacial acetic acid is corrosive. Handle with care.

Workflow and Logic Diagram

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification p_toluidine p-Toluidine dissolution Dissolve p-toluidine in Acetic Acid p_toluidine->dissolution chloroacetyl_chloride Chloroacetyl Chloride addition Add Chloroacetyl Chloride dropwise chloroacetyl_chloride->addition acetic_acid Glacial Acetic Acid acetic_acid->dissolution cooling Cool to 0-5 °C dissolution->cooling cooling->addition stirring Stir at Room Temperature addition->stirring precipitation Precipitate in Sodium Acetate Solution stirring->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Cold Water filtration->washing recrystallization Recrystallize from Ethanol washing->recrystallization drying Dry the Product recrystallization->drying product This compound drying->product

Caption: Synthesis workflow for this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Melting Point: Determination of the melting point range and comparison with the literature value.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic and aliphatic protons and their respective chemical environments.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms in the molecule.

    • IR (Infrared) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch, C=O stretch of the amide, and C-Cl stretch.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.

This comprehensive guide provides researchers with the necessary information to successfully synthesize and characterize this compound for its various applications in research and development.

References

Application Notes and Protocols for the Chloroacetylation of Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The chloroacetylation of aromatic amines is a fundamental chemical transformation that produces N-aryl-2-chloroacetamides. These products are highly valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.[1] The presence of a reactive chlorine atom allows for easy subsequent nucleophilic displacement, enabling diverse molecular modifications.[1] The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of chloroacetyl chloride, followed by the elimination of a chloride ion.[2] A base is generally required to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct that would otherwise protonate and deactivate the amine.[1]

Data Presentation: Reaction Condition Optimization

The choice of base and solvent system is critical for optimizing reaction efficiency, yield, and purity. The following table summarizes the impact of different conditions on the chloroacetylation of aniline.

EntryBase (Equivalents)SolventReaction TimeYield (%)Reference
1DBU (0.2)THF3-6 h75-95[3]
2TEA (excess)THF>10 hLow Yield[1]
3DABCO (excess)THF>10 hLow Yield[1]
4Pyridine (1.0)CH₂Cl₂N/AHigh Yield[1]
5Propylene Oxide (2.0)Phosphate Buffer20 min86[4]

DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, TEA: Triethylamine, DABCO: 1,4-Diazabicyclo[2.2.2]octane

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the chloroacetylation of an aromatic amine, from reaction setup to final product characterization.

ChloroacetylationWorkflow start Start dissolve 1. Dissolve Aromatic Amine in appropriate solvent (e.g., THF) start->dissolve add_base 2. Add Base / HCl Scavenger (e.g., DBU, Propylene Oxide) dissolve->add_base cool 3. Cool Reaction Mixture (e.g., 0-5°C) add_base->cool add_reagent 4. Add Chloroacetyl Chloride (Dropwise) cool->add_reagent react 5. Stir at Room Temperature (Monitor by TLC) add_reagent->react workup 6. Reaction Work-up (e.g., Quench with water, filter) react->workup purify 7. Purification (e.g., Recrystallization) workup->purify characterize 8. Product Characterization (MP, IR, NMR, MS) purify->characterize end_node End characterize->end_node

Caption: General experimental workflow for chloroacetylation.

Experimental Protocols

Safety Precautions: Chloroacetyl chloride is highly corrosive, toxic, and a potent lachrymator. Aromatic amines can be toxic and should be handled with care. All operations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Chloroacetylation in an Organic Solvent using DBU

This protocol is a robust method that provides high yields for a wide range of aromatic amines.[3][5]

Materials:

  • Aromatic amine (e.g., aniline, 6.0 mmol)

  • Chloroacetyl chloride (6.1 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)

  • Tetrahydrofuran (THF), anhydrous (5-10 mL)

  • Deionized water, cold

  • Ethanol (for recrystallization)

Equipment:

  • 50 mL round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Buchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, dissolve the aromatic amine (6.0 mmol) in anhydrous THF (5 mL).

  • Add DBU (1.2 mmol) to the solution.

  • Place the flask in an ice-salt bath and stir the mixture mechanically or with a magnetic stir bar for 15 minutes.

  • Add chloroacetyl chloride (6.1 mmol) to a dropping funnel and add it dropwise to the reaction mixture. Maintain the addition rate such that the internal temperature does not exceed 5°C.[3]

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 3-6 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).[3]

Work-up and Purification:

  • Once the reaction is complete, pour the mixture into a beaker containing cold water to precipitate the product.[3]

  • Filter the resulting solid using a Buchner funnel and wash the precipitate thoroughly with water.[3]

  • Dry the crude product.

  • Purify the solid by recrystallization from ethanol to obtain the pure N-aryl-2-chloroacetamide.[3][6]

Protocol 2: Rapid and Green Chloroacetylation in Aqueous Buffer

This protocol offers an environmentally friendly, metal-free, and rapid alternative, often requiring minimal purification.[4][7][8]

Materials:

  • Aromatic amine (e.g., aniline, 0.75 mmol)

  • Chloroacetyl chloride (0.8 mmol)

  • Propylene oxide (as HCl scavenger, 1.6 mmol)

  • Phosphate buffer (pH ~7)

Equipment:

  • 50 mL Erlenmeyer flask or beaker

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Suspend or dissolve the aromatic amine (0.75 mmol) in phosphate buffer. The volume should be sufficient for effective stirring (e.g., 10 µL per 1 mg of substrate).[8]

  • Add propylene oxide (1.6 mmol) to the mixture.

  • While stirring vigorously, add chloroacetyl chloride (0.8 mmol) to the suspension.

  • Continue to stir the reaction mixture at room temperature. The reaction is typically complete within 20 minutes.[4][7]

Work-up and Purification:

  • The product often precipitates directly from the reaction mixture.

  • Isolate the solid product by simple filtration.

  • Wash the product with water and dry it. The product is often obtained in high purity without the need for further chromatographic separation.[4]

References

Application Notes and Protocols: 2-Chloro-N-(4-methylphenyl)acetamide as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-chloro-N-(4-methylphenyl)acetamide as a key intermediate in the synthesis of a variety of biologically active compounds. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

Overview of Synthetic Applications

This compound is a valuable building block in organic synthesis, primarily due to the reactive C-Cl bond which allows for facile nucleophilic substitution. This reactivity enables the introduction of diverse functionalities, leading to the creation of a wide array of molecular scaffolds with significant potential in drug discovery. Key applications include the synthesis of compounds with antidepressant, antimicrobial (antibacterial and antifungal), and anticancer properties.

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the acylation of p-toluidine with chloroacetyl chloride.

Experimental Protocol:

  • Dissolve p-toluidine (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Add a base, such as sodium acetate or triethylamine (1-1.2 equivalents), to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution.

  • After the addition is complete, continue stirring the reaction mixture for a specified time (typically 1-2 hours) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data for Synthesis:

Starting MaterialReagentsSolventReaction TimeYield (%)Melting Point (°C)Reference
p-ToluidineChloroacetyl chloride, Sodium acetateGlacial Acetic Acid2 h68165-167[1]

Application in the Synthesis of Antidepressant Agents

This compound serves as a key intermediate in the synthesis of novel phenylacetamide derivatives with potential antidepressant activity. The general synthetic strategy involves the substitution of the chlorine atom with a suitable nucleophile, such as a thiol.

Workflow for the Synthesis of Phenylacetamide-based Antidepressants:

G A This compound C Reaction in Ethanol with Triethylamine A->C B 2-Mercaptobenzimidazole B->C D 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide C->D E Biological Evaluation (e.g., Forced Swim Test) D->E

Caption: Synthetic workflow for antidepressant candidates.

Experimental Protocol: Synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide [1]

  • Suspend this compound (1 equivalent) in ethanol.

  • Add 2-mercaptobenzimidazole (1 equivalent) and triethylamine (1.2 equivalents) to the suspension.

  • Reflux the reaction mixture for an appropriate time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure compound.

Quantitative Data for Antidepressant Activity:

CompoundDose (mg/kg)Test ModelActivity (% Decrease in Immobility)Reference
VS-Series Derivatives30Forced Swim TestModerate to Good[1]

Application in the Synthesis of Antimicrobial Agents

The versatility of this compound extends to the synthesis of various heterocyclic compounds with promising antimicrobial activities. These syntheses often involve multi-step reactions where the chloroacetamide moiety is used to introduce a key structural element.

Synthesis of Thienopyridine Derivatives

Experimental Protocol: General Procedure for the Synthesis of 2-((3-Cyano-4-alkyl-6-phenylpyridin-2-yl)thio)-N-(aryl)acetamide

  • To a solution of the appropriate 2-mercapto-4,6-disubstituted nicotinonitrile (1 equivalent) in a suitable solvent, add a base (e.g., potassium carbonate).

  • Add this compound (1 equivalent) to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • Work up the reaction mixture by pouring it into water and extracting with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by chromatography or recrystallization.

Quantitative Data for Thienopyridine Synthesis:

DerivativeYield (%)Melting Point (°C)Reference
2-(4-(2-((3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)acetyl)phenoxy)-N-(p-tolyl)acetamide88210-212[2]
2-(4-(3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carbonyl)phenoxy)-N-(p-tolyl)acetamide77226-228[2]
Synthesis of β-Lactam Derivatives

Derivatives of this compound can be further elaborated to synthesize β-lactam rings, a core structure in many antibiotics.

Logical Relationship for β-Lactam Synthesis:

G A 2-Chloro-N-(p-tolyl)acetamide Derivative B Schiff Base Formation A->B C [2+2] Cycloaddition with Chloroacetyl Chloride B->C D β-Lactam Derivative C->D

Caption: Key steps in β-lactam ring formation.

Experimental Protocol: General Procedure for the Synthesis of β-Lactams from Schiff Bases

  • Prepare the Schiff base by reacting a derivative of 2-amino-N-(p-tolyl)acetamide with an appropriate aldehyde or ketone in a suitable solvent like ethanol and refluxing for several hours.

  • Isolate and purify the Schiff base.

  • Dissolve the Schiff base (1 equivalent) and triethylamine (2 equivalents) in a dry, inert solvent such as dioxane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add chloroacetyl chloride (2 equivalents) dropwise with stirring.

  • Continue stirring the reaction mixture for 5-7 hours at room temperature.

  • Work up the reaction by filtering off any salts and concentrating the filtrate.

  • Purify the crude product by chromatography or recrystallization.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many derivatives are still under investigation, some potential biological targets have been identified.

Hypothesized Signaling Pathway for Certain Antimicrobial Derivatives:

Some derivatives of this compound are hypothesized to exert their antibacterial effects by targeting essential bacterial enzymes, such as those involved in cell wall synthesis. For instance, β-lactam derivatives are known inhibitors of penicillin-binding proteins (PBPs).

G cluster_bacterium Bacterial Cell cluster_drug Drug Action PBP Penicillin-Binding Protein (PBP) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to BL β-Lactam Derivative BL->PBP Inhibits

Caption: Inhibition of bacterial cell wall synthesis.

Summary of Biological Activities

The following table summarizes the reported biological activities of various compounds synthesized using this compound and its analogs as intermediates.

Quantitative Data on Biological Activity:

Compound ClassSpecific DerivativeBiological ActivityQuantitative Data (e.g., MIC, IC50)Reference
Phenylacetamides2-((1H-benzo[d]imidazol-2-yl)thio)-N-substituted-acetamidesAntidepressantModerate to good activity in animal models[1]
ThienopyridinesVarious substituted thienopyridinesAntimicrobial, AnticancerNot specified[2]
N-Arylacetamides2-Chloro-N-(4-hydroxyphenyl)acetamideAntibacterialAppreciable activity (8-14 mm inhibition zone) against B. subtilis, S. aureus, and E. coli
Methacrylates2-(4-methoxyphenylamino)-2-oxoethyl methacrylateAnticancerIC50: 1.8 mM (HeLa cells)[3]

Note: The quantitative data presented is sourced from the cited literature and should be used as a reference. Experimental conditions can significantly influence these values.

These application notes demonstrate the significant potential of this compound as a versatile intermediate for the synthesis of a diverse range of biologically active molecules. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

Application of 2-chloro-N-(4-methylphenyl)acetamide in Proteomics Research: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound 2-chloro-N-(4-methylphenyl)acetamide is a derivative of 2-chloroacetamide and is utilized in proteomics research primarily as an alkylating agent. In the context of bottom-up proteomics, the primary application of such agents is the irreversible modification of cysteine residues. This step, known as alkylation, is critical in sample preparation for mass spectrometry-based protein analysis. By capping the thiol groups of cysteine residues, alkylating agents prevent the reformation of disulfide bonds after their initial reduction. This ensures that proteins remain in a linearized state, which is essential for efficient enzymatic digestion and subsequent peptide analysis.

While the widely used alkylating agent is iodoacetamide (IAA), chloroacetamide and its derivatives have been explored as alternatives. The primary motivation for using chloroacetamides is their reported reduction in off-target alkylation of other amino acid residues compared to iodoacetamide. However, a significant drawback associated with chloroacetamides is the notable increase in the oxidation of methionine residues, which can complicate data analysis.

The selection of an appropriate alkylating agent is a critical step in experimental design and can significantly impact the quality and interpretation of proteomics data. The choice between iodoacetamide and a chloroacetamide derivative like this compound depends on the specific goals of the experiment and the tolerance for potential side reactions.

Quantitative Data Summary

Table 1: Comparison of On-Target and Off-Target Modifications

Alkylating AgentCysteine Alkylation EfficiencyMethionine OxidationTryptophan OxidationOff-Target Alkylation (other residues)
IodoacetamideHigh2-5% of Met-containing peptides[1][2][3]LowHigher incidence
2-ChloroacetamideHighUp to 40% of Met-containing peptides[1][2][3]Increased mono- and di-oxidation[1][2]Lower incidence[1][2]

Table 2: Impact on Peptide and Protein Identification

Alkylating AgentNumber of Identified PeptidesNumber of Identified ProteinsNotes
IodoacetamideGenerally higherGenerally higherReduced identification of methionine-containing peptides due to neutral loss during fragmentation.
2-ChloroacetamideCan be lowerCan be lowerThe significant increase in methionine oxidation can lead to a reduction in confidently identified peptides.

Experimental Protocols

The following are generalized protocols for protein reduction and alkylation for mass spectrometry analysis. These can be adapted for the use of this compound.

In-Solution Protein Reduction and Alkylation

This protocol is suitable for protein mixtures in solution.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating agent: this compound

  • Quenching reagent (e.g., DTT or L-cysteine)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Protein Denaturation and Reduction:

    • To the protein solution, add the reducing agent to a final concentration of 10 mM (for DTT) or 20 mM (for TCEP).

    • Incubate at 56°C for 30 minutes.

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Prepare a fresh solution of this compound in a suitable solvent (e.g., the same buffer as the sample).

    • Add the alkylating agent to the reduced protein sample to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 45 minutes.

  • Quenching:

    • To quench the alkylation reaction, add a quenching reagent to a final concentration of 20 mM (e.g., DTT).

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for Digestion:

    • Dilute the sample with a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0) to reduce the urea concentration to less than 1 M.

  • Enzymatic Digestion:

    • Add trypsin to the protein sample at a 1:50 (enzyme:protein) ratio by weight.

    • Incubate overnight at 37°C.

  • Acidification and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Proceed with peptide desalting using a C18 StageTip or a similar solid-phase extraction method.

In-Gel Protein Reduction and Alkylation

This protocol is suitable for proteins separated by SDS-PAGE.

Materials:

  • Excised protein band from a Coomassie-stained or silver-stained gel

  • Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)

  • Dehydration solution (100% acetonitrile)

  • Reducing solution (10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation solution (55 mM this compound in 100 mM ammonium bicarbonate)

  • Trypsin solution (e.g., 10 ng/µL in 50 mM ammonium bicarbonate)

  • Peptide extraction solution (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

  • Excision and Destaining:

    • Excise the protein band of interest from the gel with a clean scalpel.

    • Cut the gel piece into small cubes (approximately 1x1 mm).

    • Destain the gel pieces by washing with the destaining solution until the gel is clear.

  • Dehydration:

    • Dehydrate the gel pieces by incubating with 100% acetonitrile for 15 minutes.

    • Remove the acetonitrile and dry the gel pieces in a vacuum centrifuge.

  • Reduction:

    • Rehydrate the gel pieces in the reducing solution and incubate at 56°C for 45 minutes.

    • Cool the sample to room temperature.

  • Alkylation:

    • Remove the reducing solution and add the alkylation solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Washing and Dehydration:

    • Wash the gel pieces with 100 mM ammonium bicarbonate.

    • Dehydrate the gel pieces with 100% acetonitrile.

    • Dry the gel pieces in a vacuum centrifuge.

  • In-Gel Digestion:

    • Rehydrate the gel pieces on ice with the trypsin solution.

    • Add enough digestion buffer (50 mM ammonium bicarbonate) to cover the gel pieces.

    • Incubate overnight at 37°C.

  • Peptide Extraction:

    • Extract the peptides by adding the peptide extraction solution and sonicating for 15 minutes.

    • Collect the supernatant. Repeat the extraction step once.

    • Pool the supernatants and dry the peptides in a vacuum centrifuge.

Visualizations

Cysteine Alkylation by this compound

Caption: Chemical reaction of cysteine alkylation.

Standard Bottom-Up Proteomics Workflow

G cluster_workflow Proteomics Sample Preparation and Analysis ProteinExtraction Protein Extraction (from cells, tissue, etc.) Reduction Reduction (e.g., DTT, TCEP) ProteinExtraction->Reduction Alkylation Alkylation (e.g., this compound) Reduction->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion Desalting Peptide Desalting (e.g., C18) Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Data Analysis (Protein ID & Quantification) LCMS->DataAnalysis

Caption: A typical experimental workflow for bottom-up proteomics.

Logical Relationship: Alkylating Agent Choice and Outcomes

G cluster_logic Decision Logic for Alkylating Agent Selection Choice Choice of Alkylating Agent IAA Iodoacetamide Choice->IAA Chloroacetamide This compound (Chloroacetamide class) Choice->Chloroacetamide IAA_Pros Pros: - High Cys Alkylation Efficiency - Lower Met Oxidation IAA->IAA_Pros IAA_Cons Cons: - Higher Off-Target Alkylation IAA->IAA_Cons Chloroacetamide_Pros Pros: - Lower Off-Target Alkylation Chloroacetamide->Chloroacetamide_Pros Chloroacetamide_Cons Cons: - Significantly Higher Met Oxidation Chloroacetamide->Chloroacetamide_Cons

Caption: Considerations for selecting an alkylating agent.

References

Application Notes and Protocols: In Vitro Antifungal Assay of Chloroacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, underscores the urgent need for the development of novel antifungal agents. Chloroacetamide derivatives have emerged as a promising class of compounds with potential antifungal activity.[1][2][3] A critical step in the evaluation of these new chemical entities is the determination of their in vitro efficacy against clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antifungal activity, defined as the lowest concentration that inhibits the visible growth of a microorganism.[4][5][6]

This document provides a detailed protocol for determining the MIC of chloroacetamide derivatives against various fungal species using the broth microdilution method. This method is a standardized and widely used technique recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][7][8] Adherence to standardized protocols is crucial for ensuring the reproducibility and comparability of results.[9]

Data Presentation

The antifungal activity of chloroacetamide derivatives is summarized in the table below, presenting Minimum Inhibitory Concentration (MIC) values against a panel of pathogenic fungi.

Fungal StrainChloroacetamide DerivativeMIC (µg/mL)Reference CompoundMIC (µg/mL)
Candida speciesCompound 225-50--
Candida speciesCompound 325-50--
Candida speciesCompound 425-50--
DermatophytesCompound 23.12-50--
DermatophytesCompound 33.12-50--
DermatophytesCompound 43.12-50--
Aspergillus flavus2-chloro-N-phenylacetamide (A1Cl)16-256Amphotericin B-
Aspergillus flavus2-chloro-N-phenylacetamide (A1Cl)16-256Voriconazole-
Fusarium spp.N-(4-bromophenyl)-2-chloroacetamide (4-BFCA)12.5-50--

Note: The MIC values are presented as ranges as reported in the cited literature.[1][3][10] Specific values can vary based on the specific fungal isolate and testing conditions.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the CLSI M27-A3 and M28-A2 guidelines for yeasts and filamentous fungi, respectively.[1]

1. Materials and Reagents

  • Chloroacetamide derivatives

  • Reference antifungal agents (e.g., Fluconazole, Voriconazole, Amphotericin B)

  • Fungal isolates (e.g., Candida spp., Aspergillus spp., Fusarium spp., Dermatophytes)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile saline (0.85% NaCl)

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Hemocytometer

  • Incubator

2. Preparation of Antifungal Stock Solutions

  • Dissolve the chloroacetamide derivatives and reference antifungal agents in DMSO to prepare a stock solution of high concentration (e.g., 10 mg/mL).

  • Further dilute the stock solutions in RPMI-1640 medium to prepare a working solution at twice the highest desired final concentration.

3. Inoculum Preparation

  • For Yeasts (Candida spp.):

    • Subculture the yeast strains on SDA plates and incubate at 35°C for 24-48 hours.

    • Harvest a few colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[5]

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[5]

  • For Filamentous Fungi (Aspergillus spp., Fusarium spp., Dermatophytes):

    • Culture the fungi on PDA plates at 28-35°C until adequate sporulation is observed.

    • Harvest the conidia by flooding the agar surface with sterile saline, gently scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension concentration to 0.4-5 x 10^4 CFU/mL using a hemocytometer.

    • Dilute the suspension in RPMI-1640 medium to achieve the final inoculum concentration.

4. Assay Procedure

  • Dispense 100 µL of sterile RPMI-1640 medium into wells of columns 2 to 12 of a 96-well microtiter plate.

  • Add 200 µL of the working solution of the chloroacetamide derivative (at 2x the highest final concentration) to the wells in column 1.

  • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

  • Continue this serial dilution process from column 2 to column 10. Discard 100 µL from column 10.

  • Column 11 will serve as the growth control (no antifungal agent).

  • Column 12 will serve as the sterility control (medium only, no inoculum).

  • Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11.

  • Seal the plates and incubate at 35°C. Incubation times vary depending on the fungus: 24-48 hours for Candida spp. and 48-72 hours for filamentous fungi.[4][5]

5. Determination of MIC

  • Following incubation, visually inspect the plates for fungal growth. The MIC is the lowest concentration of the chloroacetamide derivative that causes a complete inhibition of visible growth as compared to the growth control well.[5]

  • For some fungistatic compounds, a significant reduction in growth (e.g., ≥50%) may be considered the MIC endpoint.[4]

  • The results can also be read using a microplate reader at a wavelength of 530 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results stock_solution Prepare Stock Solutions (Chloroacetamide Derivatives & Controls) serial_dilution Perform 2-Fold Serial Dilutions in 96-well Plate stock_solution->serial_dilution inoculum_prep Prepare Fungal Inoculum (Yeast or Filamentous Fungi) inoculation Inoculate Wells with Fungal Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate Plates (35°C, 24-72h) inoculation->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination

Caption: Experimental workflow for the broth microdilution antifungal assay.

mechanism_of_action cluster_compound Compound cluster_cell Fungal Cell cluster_effect Effect chloroacetamide Chloroacetamide Derivative cell_membrane Fungal Cell Membrane chloroacetamide->cell_membrane Interacts with ergosterol Ergosterol chloroacetamide->ergosterol Binds to membrane_disruption Membrane Disruption/ Pore Formation cell_membrane->membrane_disruption cell_death Fungal Cell Death membrane_disruption->cell_death

Caption: Hypothesized mechanism of action for chloroacetamide derivatives.

References

Application Notes and Protocols: Development of Potential Anticancer Agents from 2-chloro-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the methodologies for synthesizing and evaluating potential anticancer agents derived from the starting material, 2-chloro-N-(4-methylphenyl)acetamide. The protocols detailed herein cover the chemical synthesis of novel derivative compounds and the subsequent in vitro assessment of their anticancer properties. Key biological evaluations include cytotoxicity assays to determine the half-maximal inhibitory concentration (IC50), analysis of apoptosis induction, and cell cycle profiling. These application notes are intended to serve as a practical guide for researchers engaged in the discovery and preclinical development of novel acetamide-based anticancer therapeutics.

Introduction

The acetamide scaffold is a prevalent structural motif in a diverse range of biologically active compounds, including those with demonstrated anticancer properties. The strategic modification of this scaffold allows for the exploration of chemical space to identify novel derivatives with enhanced potency and selectivity against cancer cells. The starting material, this compound, provides a reactive handle for the introduction of various functional groups and heterocyclic ring systems, which can modulate the pharmacological properties of the resulting molecules. This document outlines the synthesis of a putative anticancer agent, a thiazole derivative, from this compound and details the experimental procedures to characterize its anticancer effects.

Synthesis of a Potential Anticancer Agent

A plausible synthetic route to generate a biologically active derivative from this compound involves a Hantzsch thiazole synthesis. This reaction allows for the formation of a thiazole ring, a common heterocycle in medicinal chemistry known for its diverse biological activities.

General Reaction Scheme:

G A This compound C Ethanol, Reflux A->C B Thiourea B->C D 2-amino-N-(4-methylphenyl)acetamido-thiazole (Putative Anticancer Agent) C->D

Caption: Synthetic workflow for a thiazole derivative.

Experimental Protocol: Synthesis of 2-amino-N-(4-methylphenyl)acetamido-thiazole

  • Reaction Setup: In a round-bottom flask, dissolve 1.84 g (10 mmol) of this compound and 0.76 g (10 mmol) of thiourea in 50 mL of absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain the purified 2-amino-N-(4-methylphenyl)acetamido-thiazole.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Evaluation

The following protocols are designed to assess the anticancer potential of the newly synthesized compounds.

Data Presentation

The cytotoxic activity of the synthesized compounds is typically quantified by the IC50 value, which is the concentration of the drug that inhibits 50% of cancer cell growth. The following table provides a template for presenting such data, populated with hypothetical values for the putative compound against common cancer cell lines for illustrative purposes.

Compound IDCancer Cell LineTissue of OriginIC50 (µM)
Thiazole Derivative MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma25.5 ± 2.3
HCT116Colon Carcinoma18.9 ± 1.5
HeLaCervical Carcinoma21.3 ± 2.1
Doxorubicin (Control) MCF-7Breast Adenocarcinoma0.9 ± 0.1
A549Lung Carcinoma1.2 ± 0.2
HCT116Colon Carcinoma0.8 ± 0.1
HeLaCervical Carcinoma1.1 ± 0.1
Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound and a positive control (e.g., Doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

G A Seed Cells in 96-well plate B Incubate (24h) A->B C Treat with Compound B->C D Incubate (48-72h) C->D E Add MTT Solution D->E F Incubate (4h) E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (570nm) G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the synthesized compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.[5][6]

  • Cell Treatment: Seed cells and treat with the compound as described in the apoptosis assay protocol.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[6]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[5]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Mechanism of Action: Signaling Pathway

Many acetamide derivatives exert their anticancer effects by inducing apoptosis. A common pathway implicated is the intrinsic or mitochondrial pathway of apoptosis, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade cluster_3 Cellular Response Compound Acetamide Derivative Bax Bax Activation Compound->Bax Bcl2 Bcl-2 Inhibition Compound->Bcl2 Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis signaling pathway.

Conclusion

The protocols and application notes presented here provide a foundational framework for the synthesis and preclinical evaluation of novel anticancer agents derived from this compound. By employing these methodologies, researchers can systematically synthesize and characterize new chemical entities and assess their potential as effective cancer therapeutics. The successful identification of lead compounds through this workflow can pave the way for further optimization and in-depth mechanistic studies, ultimately contributing to the development of next-generation anticancer drugs.

References

Application Notes and Protocols: 1H and 13C NMR Characterization of 2-chloro-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-chloro-N-(4-methylphenyl)acetamide is a chemical compound of interest in synthetic chemistry and drug discovery as a potential intermediate or building block. Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and purity assessment of such organic molecules. This document provides detailed information on the ¹H and ¹³C NMR characterization of this compound, including spectral data, experimental protocols, and a workflow for its analysis.

Molecular Structure

Caption: Chemical structure of this compound.

¹H and ¹³C NMR Spectral Data

The following tables summarize the experimental ¹H and estimated ¹³C NMR spectral data for this compound. The ¹H NMR data is reported in deuterated chloroform (CDCl₃) at 500 Hz.[1]

Table 1: ¹H NMR Data of this compound in CDCl₃ [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.18br-1HNH
7.42d8.42HAr-Hᵃ
7.16d8.32HAr-Hᵇ
4.18s-2HCH₂
2.33s-3HCH₃

Table 2: Estimated ¹³C NMR Data of this compound

Chemical Shift (δ) ppmAssignment
164.0 (estimated)C=O
134.9 (estimated)Ar-C (quaternary, C-NH)
134.0 (estimated)Ar-C (quaternary, C-CH₃)
129.7 (estimated)Ar-CH
120.5 (estimated)Ar-CH
42.9 (estimated)CH₂
20.9 (estimated)CH₃

Note: The ¹³C NMR data are estimated based on the analysis of structurally similar compounds, as direct experimental data for the target molecule was not available in the searched literature.

Experimental Protocols

1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. ¹H NMR Spectroscopy

  • Instrument: 500 MHz NMR Spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: 16 ppm.

    • Acquisition Time: 4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • Processing:

    • Apply a line broadening of 0.3 Hz.

    • Fourier transform the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals.

3. ¹³C NMR Spectroscopy

  • Instrument: 125 MHz NMR Spectrometer (corresponding to a 500 MHz ¹H frequency).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Processing:

    • Apply a line broadening of 1-2 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Referencing phase_baseline->reference integrate Integration (1H) reference->integrate for 1H assign_peaks Peak Assignment reference->assign_peaks for 13C integrate->assign_peaks structure_confirm Structure Confirmation assign_peaks->structure_confirm

References

Application Note: Mass Spectrometry Fragmentation Analysis of 2-chloro-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-chloro-N-(4-methylphenyl)acetamide (C₉H₁₀ClNO) is an N-aryl acetamide derivative.[1][2] Compounds within this class are recognized for their roles as intermediates in organic synthesis and their potential biological activities, including antimicrobial properties.[3][4] Mass spectrometry is a critical analytical technique for the structural elucidation and identification of such compounds. This application note details the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound and provides a standard protocol for its analysis. Understanding its fragmentation behavior is essential for metabolite identification, quality control, and reaction monitoring in research and drug development settings.

Experimental Protocol

1. Sample Preparation

  • Reagents and Materials :

    • This compound standard

    • Methanol (HPLC or Spectrometry grade)

    • Vortex mixer

    • Micropipettes

    • Autosampler vials

  • Procedure :

    • Prepare a stock solution by dissolving 1 mg of this compound in 1 mL of methanol to achieve a concentration of 1 mg/mL.

    • Vortex the solution for 30 seconds to ensure complete dissolution.

    • Perform a serial dilution to obtain a working concentration of approximately 10 µg/mL.

    • Transfer 1 mL of the final solution into an autosampler vial for analysis.

2. Mass Spectrometry Analysis

  • Instrumentation :

    • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC-MS Parameters :

    • Injector Temperature : 250°C

    • Injection Volume : 1 µL

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min

    • Oven Program : Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Transfer Line Temperature : 280°C

  • MS Parameters :

    • Ionization Mode : Electron Ionization (EI)

    • Ionization Energy : 70 eV

    • Source Temperature : 230°C

    • Mass Range : m/z 40-400

    • Scan Rate : 2 scans/second

    • Solvent Delay : 3 minutes

Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh 1 mg of This compound p2 Dissolve in 1 mL Methanol p1->p2 p3 Vortex to Mix p2->p3 p4 Dilute to 10 µg/mL p3->p4 p5 Transfer to Autosampler Vial p4->p5 a1 Inject 1 µL Sample p5->a1 a2 GC Separation a1->a2 a3 Elute Compound a2->a3 a4 EI Ionization (70 eV) a3->a4 a5 Mass Analyzer a4->a5 a6 Detector a5->a6 d1 Acquire Mass Spectrum a6->d1 d2 Identify Molecular Ion Peak d1->d2 d3 Analyze Fragmentation Pattern d2->d3

Caption: Experimental workflow from sample preparation to data analysis.

Results and Discussion

The mass spectrum of this compound is characterized by several key fragmentation pathways originating from the molecular ion. The molecular weight of the compound is 183.63 g/mol .[1][2] The presence of a chlorine atom results in a characteristic isotopic pattern for chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.

Predicted Fragmentation Pathways

  • Molecular Ion (M⁺•) : The molecular ion peak is expected at m/z 183, with a corresponding M+2 peak at m/z 185 due to the ³⁷Cl isotope.

  • Alpha-Cleavage : This is a primary fragmentation mechanism for carbonyl compounds.[5] Cleavage of the C-C bond between the carbonyl group and the chloromethyl group results in the loss of a chloromethyl radical (•CH₂Cl). This forms a stable N-(p-tolyl)acylium ion at m/z 134 .

  • Amide Bond Cleavage : The C-N bond can cleave, leading to the formation of the p-toluidine radical cation at m/z 107 . This fragment can subsequently lose a hydrogen atom to form an ion at m/z 106 .

  • Formation of Tropylium Ion : The p-tolyl fragment can rearrange to the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91 . This is a very common fragmentation for toluene-containing structures. This ion can further fragment by losing acetylene (C₂H₂) to yield an ion at m/z 65 .

The table below summarizes the major predicted ions in the mass spectrum of this compound.

Table 1: Predicted Mass Fragments for this compound

m/z (for ³⁵Cl)Proposed Ion StructureNeutral LossFragmentation Pathway
183/185[C₉H₁₀ClNO]⁺• (Molecular Ion)-Ionization
148[C₉H₁₀NO]⁺•ClCleavage of the C-Cl bond
134[CH₃-C₆H₄-NHCO]⁺•CH₂ClAlpha-cleavage
107[CH₃-C₆H₄-NH₂]⁺••COCH₂ClAmide bond cleavage
106[C₇H₈N]⁺H• (from m/z 107)Hydrogen loss from the p-toluidine radical cation
91[C₇H₇]⁺HCN (from m/z 106)Rearrangement and loss of HCN
77/79[ClCH₂CO]⁺•C₇H₈NAmide bond cleavage
65[C₅H₅]⁺C₂H₂ (from m/z 91)Loss of acetylene from the tropylium ion

Proposed Fragmentation Pathway

G cluster_frags Major Fragments M_ion [C₉H₁₀ClNO]⁺• m/z = 183/185 F1 [CH₃-C₆H₄-NHCO]⁺ m/z = 134 M_ion->F1 - •CH₂Cl F2 [CH₃-C₆H₄-NH₂]⁺• m/z = 107 M_ion->F2 - •COCH₂Cl F3 [C₇H₇]⁺ m/z = 91 F1->F3 - CO F5 [C₇H₈N]⁺ m/z = 106 F2->F5 - H• F4 [C₅H₅]⁺ m/z = 65 F3->F4 - C₂H₂ F5->F3 - HCN

Caption: Proposed EI fragmentation pathways for the title compound.

The electron ionization mass spectrum of this compound is predicted to show a clear molecular ion peak at m/z 183/185 and several characteristic fragment ions. The most significant fragmentation pathways include alpha-cleavage to produce the acylium ion at m/z 134, and amide bond cleavage resulting in ions at m/z 107 and 106. The presence of a highly stable tropylium ion at m/z 91 is also a key diagnostic feature. These predictable fragmentation patterns provide a reliable basis for the identification and structural confirmation of this compound in various experimental contexts.

References

Application Notes and Protocols for the Purification of 2-chloro-N-(4-methylphenyl)acetamide via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a detailed protocol for the purification of 2-chloro-N-(4-methylphenyl)acetamide, a key intermediate in the synthesis of various pharmaceutical compounds. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The method relies on the differential solubility of the target compound and its impurities in a suitable solvent at different temperatures. This document outlines the use of ethanol as an effective solvent for the recrystallization of this compound, yielding a product of high purity. The protocols and data presented herein are intended for researchers, scientists, and drug development professionals.

Principle of Recrystallization

The fundamental principle of recrystallization is the higher solubility of a solid in a hot solvent compared to its solubility in the same solvent when cold. In this procedure, the crude this compound is dissolved in a minimum amount of hot ethanol. At this elevated temperature, the compound and any soluble impurities are dissolved. As the solution is allowed to cool, the solubility of the this compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes. The impurities, being present in a much smaller concentration, remain in the solution (mother liquor). The purified crystals are then isolated by filtration.

Data Presentation

ParameterValueSolventNotes
Melting Point (Purified) 164-166 °C-A sharp melting point range is indicative of high purity.[1][2]
Solubility in Ethanol (Boiling) Estimated: HighEthanolThe compound is expected to be readily soluble in boiling ethanol.
Solubility in Ethanol (Room Temp.) Estimated: LowEthanolThe compound's low solubility in cold ethanol is crucial for high recovery.
Typical Recovery Yield Estimated: 80-90%-The yield is dependent on the initial purity of the crude product and careful execution of the protocol.
Purity (Post-Recrystallization) >98%-Purity can be assessed by techniques such as HPLC and melting point determination.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the recrystallization of this compound.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Distilled water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Drying oven or desiccator

Recrystallization Workflow

The following diagram illustrates the logical workflow of the recrystallization process.

Recrystallization_Workflow Recrystallization Workflow for this compound A 1. Dissolution: Dissolve crude product in minimum hot ethanol. B 2. Hot Filtration (Optional): Filter hot solution to remove insoluble impurities. A->B C 3. Cooling & Crystallization: Allow filtrate to cool slowly to room temperature, then in an ice bath. B->C D 4. Isolation: Collect crystals by vacuum filtration. C->D E 5. Washing: Rinse crystals with a small amount of ice-cold ethanol. D->E F 6. Drying: Dry the purified crystals. E->F G Pure this compound F->G

Caption: Workflow of the recrystallization process.

Step-by-Step Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small portion of ethanol and heat the mixture gently using a heating mantle or a water bath. Stir continuously and add more ethanol in small portions until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the crystallization process.

  • Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel and a filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol. This will remove any residual mother liquor containing impurities. It is important to use cold solvent to avoid dissolving the purified crystals.

  • Drying: Carefully transfer the purified crystals to a watch glass or a drying dish. Dry the product in a well-ventilated area, in a desiccator, or in a drying oven at a temperature well below the compound's melting point (e.g., 60-70 °C).

Troubleshooting

IssuePossible CauseSuggested Solution
No crystals form upon cooling - Solution is not saturated.- Supersaturation.- Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod or add a seed crystal.
Oiling out - The compound is precipitating above its melting point.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.
Low recovery yield - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with warm solvent.- Use the minimum amount of hot solvent.- Ensure filtration apparatus is pre-heated.- Always wash with ice-cold solvent.
Colored crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethanol is flammable; avoid open flames. Use a heating mantle or a steam bath for heating.

  • Handle this compound with care, as it is a chemical intermediate.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key steps and the desired outcome in the recrystallization process.

Logical_Relationship Logical Relationship in Recrystallization cluster_2 Outcome Dissolution Dissolution in Hot Solvent High_Solubility High Solubility of Compound (Hot) Dissolution->High_Solubility Cooling Controlled Cooling Low_Solubility Low Solubility of Compound (Cold) Cooling->Low_Solubility Filtration Filtration & Washing Impurity_Solubility Impurities Remain in Solution Filtration->Impurity_Solubility Pure_Product High Purity Product Low_Solubility->Pure_Product Impurity_Solubility->Pure_Product

Caption: Key steps and their underlying principles.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-chloro-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(4-methylphenyl)acetamide is a versatile bifunctional reagent characterized by a reactive C-Cl bond, making it an excellent substrate for nucleophilic substitution reactions. The electrophilic carbon adjacent to the chlorine atom is susceptible to attack by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reactivity allows for the facile introduction of the N-(4-methylphenyl)acetamide moiety onto various molecular scaffolds. This functional group is of significant interest in medicinal chemistry and drug development, as N-arylacetamides are key intermediates in the synthesis of numerous biologically active compounds, including antimicrobial, antifungal, and herbicidal agents.[1] These application notes provide detailed protocols for utilizing this compound in nucleophilic substitution reactions and summarize relevant quantitative data for the synthesis of related compounds.

Data Presentation

Synthesis of 2-chloro-N-arylacetamides

The synthesis of this compound and its analogs is typically achieved through the chloroacetylation of the corresponding aniline derivative with chloroacetyl chloride. Below is a summary of reported yields for this class of compounds.

Substituted AnilineProductYield (%)Reference
p-toluidineThis compound50-80% (Microwave)[2]
o-anisidine2-chloro-N-(2-methoxyphenyl)acetamide59.62%[1]
p-anisidine2-chloro-N-(4-methoxyphenyl)acetamide-[1]
m-chloroaniline2-chloro-N-(3-chlorophenyl)acetamide70.32%[1]
p-nitroaniline2-chloro-N-(4-nitrophenyl)acetamide23.90%[1]
4-aminophenol2-chloro-N-(4-hydroxyphenyl)acetamide89%[3]
4-methoxyaniline2-chloro-N-(4-methoxyphenyl)acetamide80%[4]
Nucleophilic Substitution Reactions of 2-chloro-N-arylacetamides

The following table summarizes the yields of products obtained from the reaction of 2-chloro-N-arylacetamides with various nucleophiles.

2-chloro-N-arylacetamideNucleophileProductYield (%)Reference
2-chloro-N-(4-methoxyphenyl)acetamideSodium methacrylate2-((4-methoxyphenyl)amino)-2-oxoethyl methacrylate83%[4]
2-chloro-N-arylacetamides2-mercapto-4,6-disubstituted nicotinonitriles2-((3-cyano-4-alkyl-6-phenylpyridin-2-yl)thio)-N-(aryl)acetamide-[5]
2-chloro-N-(p-tolyl)acetamideThiosemicarbazide(2-(p-tolylamino)-2-oxoethyl)thiourea-[6]
2-chloro-N-(p-tolyl)acetamideSemicarbazide1-(2-(p-tolylamino)-2-oxoethyl)semicarbazide-[6]
2-chloro-N-(p-tolyl)acetamideThioureaS-(2-(p-tolylamino)-2-oxoethyl)isothiourea-[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from p-toluidine and chloroacetyl chloride.

Materials:

  • p-toluidine

  • Chloroacetyl chloride

  • Triethylamine or Sodium Acetate

  • Dichloromethane (DCM) or Acetic Acid

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve p-toluidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate using a Buchner funnel and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Nucleophilic Substitution with a Thiol Nucleophile (Thiourea)

This protocol provides a method for the synthesis of S-(2-(p-tolylamino)-2-oxoethyl)isothiourea through the reaction of this compound with thiourea.[6]

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve this compound (0.01 mol) and thiourea (0.01 mol) in 30 mL of ethanol.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 6 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, reduce the volume of the solvent using a rotary evaporator to induce crystallization.

  • Wash the filtered solid with a small amount of cold ethanol.

  • The product can be further purified by recrystallization from ethanol.

Mandatory Visualization

General Workflow for Nucleophilic Substitution and Product Analysis

The following diagram illustrates a typical experimental workflow for the nucleophilic substitution reaction of this compound and subsequent analysis of the product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis A Dissolve this compound and Nucleophile in Solvent B Add Base (if required) A->B C Heat to Reflux (e.g., 6 hours) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Filter Precipitate E->F G Recrystallize from Ethanol F->G H Determine Melting Point G->H I FT-IR Spectroscopy G->I J NMR Spectroscopy G->J

Caption: General experimental workflow.

References

Application Note: Preparation of 2-chloro-N-(4-methylphenyl)acetamide Stock Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of 2-chloro-N-(4-methylphenyl)acetamide (CAS: 16634-82-5) for use in various biological assays. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy. The protocols cover the use of common solvents and include best practices for maintaining solution stability.

Compound Information

This compound is a phenylacetamide compound often utilized in proteomics research and as an intermediate in chemical synthesis.[1] Accurate characterization and proper handling of this compound are paramount for reliable experimental outcomes.

PropertyValueReference
CAS Number 16634-82-5[1][2]
Molecular Formula C₉H₁₀ClNO[1][2]
Molecular Weight 183.63 g/mol [1][2][3]
Appearance Solid[4]
Storage Temperature Room Temperature (for solid)[2]

Safety and Handling Precautions

Users must familiarize themselves with the material safety data sheet (MSDS) before handling this compound. Related chloroacetamide compounds are known to cause skin, eye, and respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Engineering Controls: Handle the solid compound and concentrated stock solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Disposal: Dispose of all waste containing the compound in accordance with local, state, and federal regulations.

Recommended Solvents and Solubility

SolventRecommended UseNotes
Dimethyl Sulfoxide (DMSO) Primary Stock SolutionHigh solubility. Hygroscopic; use anhydrous grade and store desiccated.
Ethanol (EtOH) Secondary Stock / DilutionsGood solubility. Can be used for specific assays where DMSO is not suitable.
Phosphate-Buffered Saline (PBS) Working Solutions (with caution)Low solubility expected. Use for final dilutions immediately before use. A small percentage of organic solvent may be required.

A related compound, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, shows solubility of 11 mg/mL in DMSO and 0.25 mg/mL in PBS (pH 7.2), which can serve as a useful reference.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution in DMSO, which can be aliquoted and stored for long-term use.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass:

    • To prepare 1 mL of a 10 mM stock solution, calculate the mass needed:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 183.63 g/mol × 1000 mg/g = 1.8363 mg

  • Weighing:

    • Tare a suitable vial (e.g., a 1.5 mL microcentrifuge tube) on an analytical balance.

    • Carefully weigh approximately 1.84 mg of this compound directly into the vial. Record the exact weight.

  • Dissolution:

    • Add the corresponding volume of anhydrous DMSO to achieve a 10 mM concentration. For example, if you weighed exactly 1.84 mg, add 1.002 mL of DMSO.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • If dissolution is slow, brief sonication in a water bath may be applied. Gentle warming (to 37°C) can also be used but should be done with caution.[5]

  • Storage:

    • For long-term storage, it is recommended to create single-use aliquots to minimize freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C or -80°C , protected from light.[7] Properly prepared stock solutions of similar compounds can be stable for months under these conditions.[7]

Protocol 2: Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock solution into an appropriate assay buffer (e.g., cell culture medium, PBS).

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform a serial dilution to avoid pipetting very small volumes. For example, dilute the 10 mM stock 1:10 in the assay buffer to create a 1 mM intermediate solution.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the final assay volume to achieve the desired test concentration.

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. Add 1 µL of the 10 mM stock to 999 µL of the assay buffer.

  • Mixing and Use: Mix the working solution thoroughly by gentle inversion or pipetting. Use the freshly prepared working solution immediately for the bioassay.

Visualized Workflows and Pathways

Stock Solution Preparation Workflow

The following diagram outlines the standard workflow for preparing a stock solution from a solid compound.

G Workflow for Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use calc 1. Calculate Mass (Target Conc. & Volume) weigh 2. Weigh Compound (Analytical Balance) calc->weigh add_solvent 3. Add Solvent (e.g., Anhydrous DMSO) weigh->add_solvent dissolve 4. Dissolve Completely (Vortex / Sonicate) add_solvent->dissolve aliquot 5. Aliquot into Single-Use Vials dissolve->aliquot store 6. Store at -20°C / -80°C (Protect from Light) aliquot->store use 7. Dilute to Working Concentration for Assay store->use On day of experiment

Caption: A flowchart detailing the key steps for preparing and storing stock solutions.

Solution Hierarchy for Bioassays

This diagram illustrates the relationship between the different solution types used in a typical experiment.

G Logical Hierarchy of Solutions compound Solid Compound This compound stock Primary Stock Solution (e.g., 10 mM in DMSO) compound->stock Dissolve intermediate Intermediate Solution (Optional) (e.g., 100 µM in Media) stock->intermediate Dilute 1 working Final Working Solution (e.g., 1-10 µM in Assay) intermediate->working Dilute 2 assay Bioassay (e.g., Cell Viability, Enzyme Kinetics) working->assay Apply

Caption: The dilution series from solid compound to the final bioassay application.

Example: Hypothetical Signaling Pathway Investigation

While the specific mechanism of this compound is not defined, many small molecules are screened for their ability to modulate cellular signaling. The diagram below represents a hypothetical pathway that could be investigated.

G Hypothetical Kinase Inhibition Pathway compound This compound kinase1 Kinase A (e.g., MELK) compound->kinase1 Inhibits receptor Receptor Tyrosine Kinase (RTK) receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates response Cellular Response (e.g., Proliferation) tf->response Promotes

Caption: An example signaling cascade where the compound acts as a kinase inhibitor.

References

Application Notes and Protocols for the Quantification of 2-chloro-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(4-methylphenyl)acetamide is a chemical compound of interest in pharmaceutical research and development, often as an intermediate or a reference compound. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and various research applications. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely used, robust, and reliable technique. An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) is also presented.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for method development, particularly for selecting appropriate solvents and chromatographic conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₀ClNO[1][2]
Molecular Weight 183.63 g/mol [1][2]
CAS Number 16634-82-5[2]
Melting Point 164-166 °C[1]
Boiling Point 91°C (rough estimate)[1]
Solubility Expected to have moderate solubility in organic solvents and lower solubility in water.[3]

Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC method is the primary recommended technique for the quantification of this compound. This method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products and impurities.

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 5 µm particle size, 4.6 x 250 mm (or equivalent)

  • Mobile Phase: A mixture of Acetonitrile and Water (containing 0.1% Phosphoric Acid) in a ratio of 60:40 (v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use. For Mass Spectrometry (MS) compatibility, 0.1% formic acid can be used instead of phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 245 nm (A UV scan of the analyte should be performed to determine the wavelength of maximum absorbance).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer to a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

The following table summarizes the typical validation parameters and acceptance criteria for a robust HPLC method for the quantification of small organic molecules.[4] The presented data is based on established guidelines and performance characteristics of similar analytical methods.

Table 2: HPLC Method Validation Parameters and Expected Performance

ParameterTypical Acceptance CriteriaExpected Performance Data (Illustrative)
Linearity (r²) ≥ 0.9980.9995
Range 1 - 150 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0 %99.5 - 101.2 %
Precision (%RSD)
- Repeatability (n=6)≤ 2.0 %< 1.0 %
- Intermediate Precision≤ 3.0 %< 1.5 %
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1~0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1~0.3 µg/mL
Specificity No interference from blank, placebo, and degradation productsPeak purity index > 0.999
Robustness %RSD of results should be within acceptable limits after deliberate small changes in method parameters%RSD < 2.0 % for variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers a highly selective and sensitive alternative for the quantification of this compound, particularly for trace-level analysis or in complex matrices.

1. Instrumentation:

  • A gas chromatograph coupled with a mass spectrometer (GC-MS) system, equipped with an autosampler and a suitable capillary column.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (select characteristic ions of this compound) and full scan for qualitative analysis.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using a volatile solvent compatible with GC, such as ethyl acetate or dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the chosen solvent.

  • Sample Preparation: Perform a solvent extraction of the sample using a suitable organic solvent. The extraction solvent should be evaporated and the residue reconstituted in a known volume of the solvent used for the standards.

The following table summarizes the typical validation parameters for a GC-MS method.

Table 3: GC-MS Method Validation Parameters and Expected Performance

ParameterTypical Acceptance CriteriaExpected Performance Data (Illustrative)
Linearity (r²) ≥ 0.9950.998
Range 0.1 - 50 µg/mL0.1 - 25 µg/mL
Accuracy (% Recovery) 95.0 - 105.0 %97.2 - 103.5 %
Precision (%RSD)
- Repeatability (n=6)≤ 5.0 %< 3.0 %
- Intermediate Precision≤ 10.0 %< 5.0 %
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1~10 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1~30 ng/mL
Specificity No interfering peaks at the retention time of the analyte and its qualifier ionsConfirmed by retention time and ion ratio

Visualizations

The following diagrams illustrate the logical workflow for the analytical method development and validation process.

experimental_workflow start Start: Define Analytical Target Profile lit_search Literature Search & Physicochemical Properties start->lit_search Initial Step method_dev Method Development (HPLC or GC-MS) param_opt Parameter Optimization (Mobile Phase, Column, Temp, etc.) method_dev->param_opt lit_search->method_dev method_val Method Validation param_opt->method_val Optimized Method specificity Specificity method_val->specificity linearity Linearity & Range method_val->linearity accuracy Accuracy method_val->accuracy precision Precision method_val->precision lod_loq LOD & LOQ method_val->lod_loq robustness Robustness method_val->robustness routine_analysis Routine Analysis & Quality Control specificity->routine_analysis Validated Method linearity->routine_analysis Validated Method accuracy->routine_analysis Validated Method precision->routine_analysis Validated Method lod_loq->routine_analysis Validated Method robustness->routine_analysis Validated Method end End: Report Results routine_analysis->end

Caption: Workflow for Analytical Method Development and Validation.

sample_analysis_workflow sample_receipt Sample Receipt sample_prep Sample Preparation (Weighing, Dissolution, Dilution, Filtration) sample_receipt->sample_prep standard_prep Standard Preparation (Stock & Working Solutions) sample_receipt->standard_prep instrument_setup Instrument Setup & System Suitability Test sample_prep->instrument_setup standard_prep->instrument_setup data_acquisition Data Acquisition (HPLC-UV or GC-MS) instrument_setup->data_acquisition SST Passed data_processing Data Processing (Peak Integration, Calibration Curve) data_acquisition->data_processing quantification Quantification of Analyte data_processing->quantification reporting Result Reporting quantification->reporting

Caption: General Workflow for Sample Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-chloro-N-(4-methylphenyl)acetamide, a key intermediate in various synthetic pathways.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Question 1: Why is my reaction yield extremely low or non-existent?

Answer: Low or no yield in this acylation reaction can stem from several factors:

  • Inactive Nucleophile: The lone pair of electrons on the nitrogen atom of p-toluidine is essential for attacking the chloroacetyl chloride. If the reaction medium is too acidic, the p-toluidine can be protonated, forming the p-toluidinium ion. This protonated form lacks the necessary lone pair and cannot initiate the reaction.[1]

    • Solution: Add a mild base to the reaction mixture. Bases like sodium acetate or pyridine can deprotonate the p-toluidinium ion, regenerating the nucleophilic amine and allowing the acylation to proceed.[1]

  • Reagent Quality: The purity of your starting materials is critical. Chloroacetyl chloride is highly reactive and can hydrolyze if exposed to atmospheric moisture, rendering it ineffective.

    • Solution: Use fresh or properly stored chloroacetyl chloride. Ensure it has been kept under anhydrous conditions. The p-toluidine should also be pure; if it is discolored, consider purifying it before use.[1]

  • Suboptimal Temperature: While the reaction is often exothermic, some activation energy is still required.[2]

    • Solution: If the reaction is sluggish at room temperature, gentle heating may be necessary. However, excessive heat can lead to side reactions, so it is crucial to monitor the reaction progress closely, for instance by using Thin Layer Chromatography (TLC).[1]

Question 2: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I avoid them?

Answer: The presence of multiple spots on a TLC plate indicates impurities, which could be unreacted starting materials or byproducts from side reactions.

  • Unreacted Starting Material: The most common impurity is unreacted p-toluidine.

    • Solution: Ensure the stoichiometry of the acylating agent is appropriate. Using a slight excess of chloroacetyl chloride (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.[3] Also, allow for sufficient reaction time, monitoring for the disappearance of the starting amine by TLC.[1]

  • Diacylation: Although less common for primary amines under controlled conditions, it is possible for the product to react with another molecule of chloroacetyl chloride, especially if a large excess of the acylating agent is used or if the reaction is heated for too long.

    • Solution: Maintain careful stoichiometric control and avoid excessive heating.

  • Hydrolysis Products: If moisture is present, chloroacetyl chloride can hydrolyze to chloroacetic acid, and the amide product can also undergo hydrolysis.

    • Solution: Run the reaction under anhydrous conditions. Use dry solvents and glassware.

Question 3: I am having difficulty isolating and purifying the final product. What is the best procedure?

Answer: Effective product isolation is key to obtaining a high-purity final product.

  • Problem: Removing Excess Reagents and Byproducts.

    • Solution: After the reaction is complete, the mixture can often be poured into cold water to precipitate the solid product.[3] This also helps to hydrolyze any remaining chloroacetyl chloride. The crude product can then be collected by vacuum filtration. A subsequent wash with a dilute aqueous solution of sodium bicarbonate can help neutralize and remove any acidic byproducts like hydrochloric acid or chloroacetic acid.[1]

  • Problem: Product is an Oil or Does Not Precipitate.

    • Solution: If the product does not precipitate upon addition to water, it may be necessary to perform an extraction with a suitable organic solvent like ethyl acetate. The organic layer can then be washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent evaporated to yield the crude product.

  • Final Purification:

    • Solution: Recrystallization is a common and effective method for purifying the final product. Ethanol is often a suitable solvent for this purpose.[4][5] The purity of the recrystallized product can be checked by melting point determination and TLC analysis.

Quantitative Data Summary

The following table summarizes reaction conditions and corresponding yields for the synthesis of chloroacetamide derivatives from various sources. Note that direct comparison may be limited due to variations in substrates and experimental scales.

Starting AmineAcylating AgentSolventBaseTemperatureTimeYield (%)Reference
p-AminophenolChloroacetyl chlorideAcetic AcidSodium AcetateRoom Temp2 hours72[6]
4-AminophenolChloroacetyl chlorideAcetic AcidSodium AcetateIce-bath, then RT30 min89[3]
4-NitrophenylamineChloroacetyl chlorideTolueneTriethylamineIce-bath, then RT4 hoursNot specified[7]
Aryl amineChloroacetyl chlorideBenzeneTriethylamineReflux2 hoursNot specified[5]
o-Methoxy anilineChloroacetyl chlorideAqueous-Not specifiedNot specified59.62[4]

Experimental Protocols

Method 1: Acylation in Acetic Acid with Sodium Acetate

This protocol is adapted from the synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide and can be modified for p-toluidine.

  • Dissolution of Amine: Dissolve p-toluidine (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Cooling: Place the flask in an ice bath to cool the solution.

  • Addition of Acylating Agent: While stirring, add chloroacetyl chloride (1.1-1.2 equivalents) dropwise to the cooled solution.[3]

  • Reaction: After the addition is complete, continue stirring at room temperature for a designated period (e.g., 30 minutes to 2 hours), monitoring the reaction by TLC.[3][6]

  • Precipitation: Pour the reaction mixture into a beaker containing a cold solution of sodium acetate to precipitate the product.[3]

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water.[3]

  • Purification: Dry the crude product and recrystallize it from ethanol to obtain pure this compound.[4]

Method 2: Acylation in an Organic Solvent with a Tertiary Amine Base

This is a general method for the acylation of amines.

  • Preparation: In a round-bottom flask, dissolve p-toluidine (1 equivalent) and triethylamine (1.1 equivalents) in a dry aprotic solvent such as toluene or benzene.[5][7]

  • Cooling: Cool the solution in an ice bath.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for several hours, or gently reflux if necessary, while monitoring with TLC.[5][7]

  • Workup: After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.[7] Wash the filtrate with water, then with a dilute sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the resulting solid from a suitable solvent like ethanol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_amine Dissolve p-toluidine and base (optional) in solvent cool Cool solution (e.g., ice bath) prep_amine->cool Transfer add_acyl Add chloroacetyl chloride dropwise cool->add_acyl react Stir at controlled temperature add_acyl->react monitor Monitor by TLC react->monitor monitor->react Continue if incomplete precipitate Precipitate product (e.g., add to water) monitor->precipitate If complete filtrate Filter and wash crude product precipitate->filtrate recrystallize Recrystallize from suitable solvent filtrate->recrystallize dry Dry pure product recrystallize->dry analyze Analyze for purity (TLC, MP, etc.) dry->analyze

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions p_toluidine p-Toluidine product This compound p_toluidine->product + Chloroacetyl Chloride - HCl protonated_amine Protonated p-Toluidine (Inactive) p_toluidine->protonated_amine + H⁺ chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->product hydrolyzed_acyl Chloroacetic Acid chloroacetyl_chloride->hydrolyzed_acyl + H₂O diacylation Diacylated Product product->diacylation + Chloroacetyl Chloride protonated_amine->p_toluidine - H⁺ (Base)

Caption: Main reaction pathway and potential side reactions in the synthesis.

References

identifying side products in the chloroacetylation of p-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the chloroacetylation of p-toluidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction in the chloroacetylation of p-toluidine?

The primary reaction is a nucleophilic acyl substitution where the amino group (-NH₂) of p-toluidine attacks the carbonyl carbon of chloroacetyl chloride. This results in the formation of the desired product, N-(4-methylphenyl)-2-chloroacetamide, and hydrochloric acid (HCl) as a byproduct. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl.[1]

Q2: What are the most common side products in this reaction?

The most common side products are:

  • Diacylated p-toluidine (N,N-bis(chloroacetyl)-p-toluidine): This forms when a second molecule of chloroacetyl chloride reacts with the nitrogen atom of the initially formed amide. This is more likely to occur under harsh reaction conditions or with an excess of chloroacetyl chloride.

  • Oxidation products: Aromatic amines like p-toluidine are susceptible to oxidation, which can lead to colored impurities. This can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Unreacted p-toluidine: Incomplete reaction will leave the starting material as an impurity.

  • Hydrolysis product (Chloroacetic acid): Chloroacetyl chloride can react with any moisture present to form chloroacetic acid.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (p-toluidine) on a TLC plate, you can observe the consumption of the starting material and the formation of the product. The product, being more polar than the starting amine, will have a lower R_f value.

Troubleshooting Guide

This guide addresses common issues encountered during the chloroacetylation of p-toluidine and provides systematic solutions.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure an appropriate stoichiometry of reagents. A slight excess of chloroacetyl chloride (1.1-1.2 equivalents) is often used. - Monitor the reaction to completion using TLC. - If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50°C), but be cautious as this can also promote side reactions.
Hydrolysis of Chloroacetyl Chloride - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. - Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize exposure to atmospheric moisture.
Loss of Product During Workup - Ensure the pH is appropriately adjusted during the aqueous workup to minimize the solubility of the product in the aqueous layer. - Use cold solvent for washing the isolated product to reduce solubility losses.
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
Observation on TLC Likely Side Product Identification & Confirmation Prevention & Removal
Spot with R_f value higher than the product, matching the starting material.Unreacted p-toluidineCo-spot with authentic p-toluidine on TLC. The ¹H NMR spectrum will show characteristic signals for p-toluidine (singlet for -CH₃ around 2.2 ppm and aromatic protons).[2][3][4]- Ensure complete reaction by adjusting stoichiometry and reaction time. - Can be removed by recrystallization or column chromatography.
Spot with R_f value lower than the product.Diacylated p-toluidineThe ¹H NMR spectrum would lack the N-H proton signal and show two singlets for the two chloroacetyl groups. The IR spectrum would show a C=O stretch but no N-H stretch.- Use a controlled amount of chloroacetyl chloride (close to 1:1 stoichiometry). - Avoid high reaction temperatures. - Can be separated by column chromatography.
Colored impurities (often yellow or brown streaks)Oxidation productsOften appear as colored spots or streaks on the TLC plate.- Use purified p-toluidine. - Conduct the reaction under an inert atmosphere. - Can sometimes be removed by treating the crude product with activated carbon during recrystallization.
Table 1: Comparative TLC R_f Values
Compound Typical R_f Value (Hexane:Ethyl Acetate 7:3)
p-ToluidineHigh (more non-polar)
N-(4-methylphenyl)-2-chloroacetamide (Product)Intermediate
N,N-bis(chloroacetyl)-p-toluidine (Diacylated)Low (more polar)

Note: R_f values are indicative and can vary based on the specific TLC plate, solvent system, and experimental conditions.

Experimental Protocols

Key Experiment: Chloroacetylation of p-Toluidine

Materials:

  • p-Toluidine

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Ethyl Acetate)[1]

  • Standard laboratory glassware

Procedure:

  • Dissolve p-toluidine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add triethylamine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.

Purification Protocol 1: Recrystallization
  • Dissolve the crude N-(4-methylphenyl)-2-chloroacetamide in a minimum amount of hot solvent. A mixed solvent system like ethanol/water is often effective.[5][6]

  • If colored impurities are present, a small amount of activated carbon can be added, and the solution can be hot filtered.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals thoroughly.

Purification Protocol 2: Column Chromatography
  • Prepare a silica gel column using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve p-toluidine and base in anhydrous solvent add_reagent Add chloroacetyl chloride dropwise at low temperature start->add_reagent react Stir at room temp & monitor by TLC add_reagent->react quench Quench reaction with water/acid react->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Recrystallization or Column Chromatography dry->purify product Pure N-(4-methylphenyl) -2-chloroacetamide purify->product

Caption: Experimental workflow for the synthesis and purification of N-(4-methylphenyl)-2-chloroacetamide.

troubleshooting_logic cluster_outcomes TLC Analysis Outcomes start Analyze Crude Product by TLC low_yield Low Product Spot Intensity start->low_yield multiple_spots Multiple Spots Observed start->multiple_spots clean_product Single Product Spot start->clean_product check_stoichiometry Verify Reagent Stoichiometry low_yield->check_stoichiometry Low Yield check_conditions Optimize Reaction Time/Temp low_yield->check_conditions Low Yield unreacted_sm High R_f Spot: Unreacted p-toluidine multiple_spots->unreacted_sm Impure Product diacylation Low R_f Spot: Diacylation Product multiple_spots->diacylation Impure Product oxidation Colored Streaks: Oxidation Products multiple_spots->oxidation Impure Product purify_column Column Chromatography unreacted_sm->purify_column Solution diacylation->purify_column Solution purify_recrystallization Recrystallization (with charcoal if needed) oxidation->purify_recrystallization Solution

Caption: Troubleshooting logic for identifying and resolving issues in the chloroacetylation of p-toluidine.

References

Technical Support Center: Overcoming Purification Challenges of N-aryl 2-chloroacetamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered during the synthesis of N-aryl 2-chloroacetamides.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of N-aryl 2-chloroacetamides in a practical question-and-answer format.

Problem: The crude product is an oil and will not solidify.
  • Possible Cause 1: Residual Solvent

    • Explanation: Trace amounts of high-boiling reaction solvents like DMF or residual dichloromethane (DCM) can suppress the melting point of the product, causing it to present as an oil.

    • Solution: Ensure the product is thoroughly dried under a high vacuum. Gentle heating, if the compound is stable, can aid in the removal of stubborn solvent traces.

  • Possible Cause 2: High Impurity Content

    • Explanation: Significant quantities of impurities, such as unreacted starting materials or reaction byproducts, can form a eutectic mixture with the desired product, leading to a depressed melting point and an oily consistency.[1]

    • Solution 1 (Trituration): Attempt to triturate the oil with a non-polar solvent in which the product is expected to be insoluble, such as hexanes or diethyl ether. This process can wash away more soluble impurities and often induces the crystallization of the target compound.[1]

    • Solution 2 (Chromatography): If trituration fails, the most reliable method is to purify the crude oil using silica gel column chromatography before another crystallization attempt.[1]

Problem: Low purity is achieved even after recrystallization.
  • Possible Cause 1: Inappropriate Recrystallization Solvent System

    • Explanation: The chosen solvent should ideally dissolve the compound completely at an elevated temperature and very poorly at low temperatures. An improper solvent can result in poor recovery or inefficient removal of impurities.

    • Solution: Systematically test different solvents and solvent/anti-solvent pairs. Common and effective systems for N-aryl 2-chloroacetamides include ethanol, ethanol/water, and ethyl acetate/hexanes.[2] The goal is to find a system where the product's solubility shows a steep slope with temperature, while impurities remain either highly soluble or insoluble at all temperatures.

  • Possible Cause 2: Co-precipitation of Structurally Similar Impurities

    • Explanation: Impurities with solubility profiles very similar to the desired product, such as isomers or certain byproducts, can co-precipitate during the cooling process, making purification by recrystallization alone challenging.

    • Solution: If multiple recrystallization attempts fail to improve purity, column chromatography is the recommended next step to achieve separation based on differing polarities.

Problem: Significant product loss and low yield after purification.
  • Possible Cause 1: Product Loss During Aqueous Work-up

    • Explanation: Some N-aryl 2-chloroacetamides possess slight solubility in aqueous solutions, leading to product loss during extraction and washing steps.

    • Solution: Minimize the volume of aqueous washes. To recover dissolved product, perform a back-extraction of the aqueous layers with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Possible Cause 2: Suboptimal Recrystallization Technique

    • Explanation: Using an excessive amount of solvent to dissolve the crude product or cooling the solution too quickly can lead to supersaturation and poor crystal formation, resulting in a lower isolated yield.

    • Solution: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Allow the solution to cool gradually to room temperature before transferring it to an ice bath to maximize the recovery of crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in the synthesis of N-aryl 2-chloroacetamides? A1: Common impurities typically include unreacted starting materials, particularly the parent aryl amine, and hydrolysis products like chloroacetic acid, which can form if the chloroacetyl chloride is exposed to moisture.[1] Depending on the reaction conditions, small amounts of N,N-diacylated aniline may also be present.

Q2: How can I effectively remove the unreacted aryl amine starting material? A2: Unreacted aryl amines are basic and can be efficiently removed during the work-up by washing the organic layer with a dilute acidic solution, such as 1 M hydrochloric acid. This converts the amine into its water-soluble hydrochloride salt, which partitions into the aqueous phase.

Q3: What are the best methods to monitor the purity of my N-aryl 2-chloroacetamide throughout the purification process? A3: A multi-faceted approach is recommended for accurate purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring of reaction progress and assessing the purity of column fractions.[3]

  • High-Performance Liquid Chromatography (HPLC): The standard method for obtaining quantitative data on product purity.[1]

  • ¹H NMR Spectroscopy: Provides structural confirmation of the final product and can reveal the presence and identity of impurities.

  • Melting Point Analysis: A sharp melting point that aligns with the literature value is a strong indicator of high purity.[3]

Data Presentation

Table 1: Comparative Efficacy of Purification Techniques for a Model N-aryl 2-chloroacetamide
Purification MethodTypical Purity Achieved (by HPLC)Expected Yield Range (%)Primary Application & AdvantagesCommon Limitations
Single Recrystallization (Ethanol)95-98%70-85%Fast and efficient for removing minor, dissimilar impurities.Ineffective against impurities with similar solubility profiles.
Flash Column Chromatography>99%50-70%Excellent for separating complex mixtures and closely related impurities.More time-consuming, higher solvent consumption, potential for product loss on the column.
Trituration (Hexanes)~90%>90%Good for a preliminary clean-up to remove highly soluble, non-polar impurities.Not a definitive purification method; ineffective for many common impurities.

Experimental Protocols

Protocol 1: Standard Recrystallization Procedure
  • Solvent Selection: Identify a suitable solvent or solvent pair (e.g., ethanol, ethyl acetate/hexane) by testing the solubility of a small sample. The compound should be soluble when hot and sparingly soluble when cold.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude N-aryl 2-chloroacetamide and the minimum volume of hot solvent required to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored by high molecular weight impurities, add a small amount of activated charcoal, swirl, and heat for a few minutes. Remove the charcoal by hot filtration.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum until a constant weight is achieved.

Protocol 2: General Flash Column Chromatography Protocol
  • Eluent Selection: Determine an appropriate solvent system using TLC. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation. A common starting point is a gradient of ethyl acetate in hexanes.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Adsorb this solution onto a small portion of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the solvent system, gradually increasing the polarity if a gradient is required.

  • Fraction Collection: Collect fractions of the eluate and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified N-aryl 2-chloroacetamide.

Visualizations

purification_workflow cluster_synthesis Synthesis Output cluster_purification Purification Strategy cluster_analysis Purity Analysis & Confirmation crude_product Crude N-aryl 2-chloroacetamide recrystallization Recrystallization crude_product->recrystallization First Pass Purification tlc_check TLC Purity Check recrystallization->tlc_check Assess Purity column_chromatography Column Chromatography hplc_quant HPLC Quantitative Purity column_chromatography->hplc_quant Assess Purity pure_product Pure Product (>99%) nmr_confirm NMR Structural Confirmation pure_product->nmr_confirm Final Characterization tlc_check->column_chromatography Purity <98% or Multiple Spots tlc_check->pure_product Purity >98% hplc_quant->pure_product Purity >99%

Caption: General workflow for the purification and analysis of N-aryl 2-chloroacetamides.

troubleshooting_flowchart start Crude Product is_oil Is the product an oil? start->is_oil dry_vacuum Dry under high vacuum is_oil->dry_vacuum Yes recrystallize Recrystallize is_oil->recrystallize No triturate Triturate with hexanes dry_vacuum->triturate still_oil Still an oil after drying? triturate->still_oil column_chrom Purify by Column Chromatography still_oil->column_chrom Yes still_oil->recrystallize No check_purity Check Purity (TLC/HPLC) column_chrom->check_purity recrystallize->check_purity is_pure Is purity acceptable? check_purity->is_pure is_pure->column_chrom No pure_product Pure Product is_pure->pure_product Yes

Caption: Troubleshooting decision tree for N-aryl 2-chloroacetamide purification.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Acetanilides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted acetanilides.

Frequently Asked Questions (FAQs)

Q1: Why is the aromatic region of my ¹H NMR spectrum of a substituted acetanilide so complex and difficult to interpret?

A1: The complexity in the aromatic region of substituted acetanilides arises from several factors. The acetamido group (-NHCOCH₃) influences the electron density of the aromatic ring, affecting the chemical shifts of the aromatic protons. Furthermore, the substituent on the ring will also exert its own electronic effects (both inductive and resonance), leading to a wider dispersion of chemical shifts. This, combined with spin-spin coupling between adjacent (ortho, meta, and para) protons, results in overlapping multiplets that can be challenging to deconvolute. For instance, what might appear as a simple doublet could, upon closer inspection, be a doublet of doublets.

Q2: My aromatic proton signals are overlapping. What are the first steps I should take to resolve them?

A2: When faced with overlapping signals in the aromatic region, a systematic approach is recommended. Before resorting to more complex 2D NMR experiments, simple adjustments to the experimental conditions can often provide the necessary resolution.

  • Change the Solvent: The chemical shifts of protons can be significantly influenced by the deuterated solvent used for the NMR experiment. Changing from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or toluene-d₈ can induce aromatic solvent-induced shifts (ASIS), which may separate overlapping signals. Other solvents like DMSO-d₆ or acetone-d₆ can also provide different chemical shift dispersions.

  • Vary the Temperature: Acquiring spectra at different temperatures can be effective. Temperature changes can affect molecular conformations and the rates of chemical exchange processes, which in turn can alter chemical shifts and sharpen broad signals, aiding in the resolution of overlapping peaks.

Q3: How can I definitively assign the N-H proton signal?

A3: The N-H proton of the amide group in acetanilides often appears as a broad singlet and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. A simple and effective way to confirm its assignment is through a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it gently, and re-acquire the spectrum. The labile N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish in intensity.

Q4: What are typical coupling constant values for protons on the aromatic ring of a substituted acetanilide?

A4: The magnitude of the coupling constant (J-value) between aromatic protons is dependent on their relative positions. These values are crucial for determining the substitution pattern on the aromatic ring.

  • Ortho-coupling (³J): Coupling between protons on adjacent carbons is typically the largest, ranging from 6 to 9 Hz.

  • Meta-coupling (⁴J): Coupling between protons separated by two carbons is smaller, usually in the range of 2 to 3 Hz.

  • Para-coupling (⁵J): Coupling between protons on opposite sides of the ring is the smallest and often not resolved, typically between 0 and 1 Hz.

Recognizing these distinct coupling patterns is key to correctly assigning the aromatic protons.

Troubleshooting Guides

Issue 1: Overlapping Aromatic Signals

Symptoms:

  • The aromatic region of the ¹H NMR spectrum shows a complex, unresolved multiplet.

  • It is difficult to determine the number of aromatic protons or their coupling patterns.

Troubleshooting Workflow:

G start Overlapping Aromatic Signals solvent Change NMR Solvent (e.g., CDCl₃ to Benzene-d₆) start->solvent resolved Signals Resolved solvent->resolved Successful not_resolved Signals Still Overlapping solvent->not_resolved Unsuccessful temp Vary Temperature twod_nmr Acquire 2D NMR Spectrum (e.g., COSY, HSQC) temp->twod_nmr Unsuccessful temp->resolved Successful twod_nmr->resolved not_resolved->temp

Caption: Workflow for resolving overlapping aromatic signals.

Detailed Steps:

  • Solvent Study: Prepare samples of your substituted acetanilide in at least two different deuterated solvents (e.g., CDCl₃ and Benzene-d₆). Acquire ¹H NMR spectra for each and compare the aromatic regions. The change in solvent polarity and anisotropy can alter the chemical shifts and resolve the overlap.

  • Temperature Variation: If changing the solvent is not sufficient, try acquiring spectra at different temperatures (e.g., room temperature, 40°C, 60°C). This can be particularly useful if conformational isomers (rotamers) are present, as increasing the temperature can cause their signals to coalesce into a sharp average signal.

  • 2D NMR Spectroscopy: If the above methods fail, 2D NMR techniques are powerful tools for resolving complex spectra.

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It is invaluable for identifying which protons are adjacent on the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached, allowing for unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is useful for identifying quaternary carbons and piecing together the molecular structure.

Issue 2: Ambiguous Regiochemistry of Substitution

Symptoms:

  • Uncertainty about whether a substituent is at the ortho, meta, or para position.

  • Difficulty in assigning aromatic proton and carbon signals to specific positions on the ring.

Troubleshooting Workflow:

G start Ambiguous Regiochemistry coupling Analyze ¹H-¹H Coupling Constants (Ortho, Meta, Para) start->coupling hmbc Acquire HMBC Spectrum coupling->hmbc Inconclusive noesy Acquire NOESY/ROESY Spectrum coupling->noesy Confirmation Needed assign_c Assign Quaternary Carbons hmbc->assign_c spatial Identify Through-Space Correlations noesy->spatial structure Determine Substitution Pattern assign_c->structure spatial->structure

Caption: Logic for determining the substitution pattern.

Detailed Steps:

  • Analyze Coupling Constants: Carefully measure the J-values from the ¹H NMR spectrum. The pattern of ortho, meta, and para couplings provides strong evidence for the substitution pattern. For example, a para-substituted ring will often show two symmetrical doublets in the aromatic region.

  • HMBC for Connectivity: An HMBC spectrum is crucial for establishing long-range connectivities. Look for correlations from the N-H proton and the methyl protons of the acetamido group to the aromatic carbons. The presence or absence of certain correlations can pinpoint the substitution site.

  • NOESY/ROESY for Spatial Proximity: A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can reveal through-space correlations between protons that are close to each other, even if they are not directly coupled. For example, a correlation between the N-H proton and an ortho proton on the aromatic ring can confirm their proximity.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges (ppm) for Substituted Acetanilides in CDCl₃
Substituent (Y) at PositionH-2H-3H-4H-5H-6NHCH₃
H (Acetanilide) ~7.50~7.30~7.10~7.30~7.507.5-8.5~2.15
4-OCH₃ ~7.40~6.85-~6.85~7.407.5-8.5~2.15
4-NO₂ [1]~7.70~8.20-~8.20~7.708.0-9.0~2.20
2-Cl [2]-~7.30~7.20~7.00~8.208.0-9.0~2.25
3-CH₃ [3]~7.30-~7.20~6.90~7.307.5-8.5~2.15

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Table 2: Typical ¹³C NMR Chemical Shift Ranges (ppm) for Substituted Acetanilides in CDCl₃
Substituent (Y) at PositionC-1C-2C-3C-4C-5C-6C=OCH₃
H (Acetanilide) ~138~120~129~124~129~120~169~24
4-OCH₃ ~131~122~114~156~114~122~169~24
4-NO₂ ~144~120~125~143~125~120~170~25
2-Cl ~134~129~130~125~129~122~168~25
3-CH₃ ~138~121~139~125~130~117~169~24

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Table 3: Typical ¹H-¹H Coupling Constants (Hz) in Substituted Acetanilides
Coupling TypeNumber of BondsTypical Range (Hz)
Ortho (Jortho)36.0 - 9.0
Meta (Jmeta)42.0 - 3.0
Para (Jpara)50.0 - 1.0

Experimental Protocols

Standard ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the substituted acetanilide into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) to the vial.

  • Dissolution: Gently swirl or sonicate the vial to completely dissolve the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of cotton wool placed in the Pasteur pipette during the transfer.

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

D₂O Exchange Experiment
  • Acquire Initial Spectrum: Prepare the NMR sample as described above and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and gently invert it several times to ensure thorough mixing.

  • Re-acquire Spectrum: Place the sample back in the NMR spectrometer and acquire another ¹H NMR spectrum. The signal corresponding to the N-H proton should have disappeared or significantly decreased in intensity.

Acquisition of a 2D COSY Spectrum
  • Prepare Sample: Prepare a slightly more concentrated sample (10-20 mg in 0.6 mL of solvent) to ensure good signal-to-noise in a reasonable time.

  • Load and Lock: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity by shimming the sample.

  • Pulse Program Selection: Select the appropriate COSY pulse program from the spectrometer's software library (e.g., 'cosygp' on Bruker instruments).

  • Set Parameters: Set the spectral widths in both dimensions to encompass all proton signals. A typical experiment might use 8-16 scans per increment and 256-512 increments in the second dimension.

  • Acquisition: Start the 2D acquisition.

  • Processing: After the acquisition is complete, process the data using a sine-bell or squared sine-bell window function in both dimensions, followed by a two-dimensional Fourier transform.

  • Analysis: Analyze the resulting contour plot to identify cross-peaks, which indicate J-coupling between protons.

References

optimizing reaction conditions for S-alkylation with 2-chloro-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the S-alkylation of thiols with 2-chloro-N-(4-methylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the S-alkylation of a thiol with this compound?

A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The thiol is first deprotonated by a base to form a more nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon atom of the chloromethyl group in this compound, displacing the chloride ion and forming the desired S-alkylated product.

Q2: What are the most critical parameters to control for a successful S-alkylation reaction?

A2: The key parameters to optimize are the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. The selection of these conditions will depend on the specific thiol being used and its reactivity.

Q3: How can I synthesize the starting material, this compound?

A3: This can be synthesized by reacting p-toluidine with chloroacetyl chloride.[1] A common procedure involves dissolving p-toluidine in a suitable solvent, such as acetic acid or an aprotic solvent, and then adding chloroacetyl chloride, often at a reduced temperature.[2][3]

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Suggestion
Ineffective base The chosen base may not be strong enough to deprotonate the thiol. Consider using a stronger base. For example, if you are using K₂CO₃ with a high pKa thiol, switching to a stronger base like NaH or an aqueous solution of a strong base like KOH may be necessary.[4]
Low reaction temperature The reaction may be too slow at the current temperature. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Some reactions may require heating or even reflux conditions to proceed at a reasonable rate.[5]
Steric hindrance If your thiol is sterically hindered, the reaction rate will be slower. You may need to use a stronger base, a higher temperature, and a longer reaction time to achieve a good yield.
Poor solvent choice The solvent may not be appropriate for the reaction. For SN2 reactions, polar aprotic solvents like DMF, THF, or acetonitrile are often good choices as they can solvate the cation of the base while not strongly solvating the nucleophilic thiolate. In some cases, green solvents like water or even solvent-free conditions can be effective.[5][6]

Problem 2: Formation of significant side products.

Possible Cause Suggestion
Over-alkylation to form a sulfide (thioether) The S-alkylated product can be deprotonated and react with another molecule of this compound. To minimize this, use a slight excess of the thiol. Alternatively, using thiourea as the thiol source followed by hydrolysis can prevent the formation of the sulfide byproduct.[7]
Oxidation of the thiol Thiols can be oxidized to disulfides, especially in the presence of air and certain metal ions.[7] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Elimination reaction Although less common with this specific electrophile, if the thiol is bulky and the base is strong and sterically hindered, an E2 elimination reaction could be a competing pathway. If suspected, try using a less hindered base.

Problem 3: Difficulty in product purification.

Possible Cause Suggestion
Similar polarity of product and starting material The product and unreacted thiol or this compound may have similar Rf values in TLC, making chromatographic separation difficult. Try different solvent systems for column chromatography. A change in the polarity of the eluent system can often improve separation.
Presence of sulfide byproduct The sulfide byproduct may have a similar polarity to the desired product. Optimize the reaction conditions to minimize its formation (see Problem 2). If it does form, careful column chromatography with a shallow gradient may be required to separate the two compounds.

Data Presentation

The following table summarizes representative reaction conditions for the S-alkylation of thiols with alkyl halides, which can be adapted for this compound.

Thiol Base Solvent Temperature Time Yield Reference
ThiophenolEt₃NWaterRoom Temp.60 minExcellent[6]
ThiophenolK₂CO₃WaterRoom Temp.60 minExcellent[6]
Aliphatic/Aromatic ThiolsNoneNeat100 °CVariesHigh[5]
Aliphatic/Aromatic Thiolsaq. TBAOHNeat50 °CVariesHigh (80-96%)[5]
N-Acylsulfenamidesaq. KOH (30%)Toluene-40 °CVariesHigh (up to 99%)[4]

Note: Yields are as reported in the cited literature and may vary depending on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of similar N-aryl acetamides.[2][3]

  • Dissolution: In a round-bottom flask, dissolve p-toluidine (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Precipitation: Pour the reaction mixture into a beaker of cold water with stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: S-Alkylation of a Thiol with this compound

This is a general protocol that may require optimization for specific thiols.

  • Inert Atmosphere: Set up a round-bottom flask with a magnetic stirrer under an inert atmosphere (nitrogen or argon).

  • Addition of Reagents: To the flask, add the thiol (1.1 equivalents), a suitable solvent (e.g., THF or DMF), and the base (1.2-1.5 equivalents, e.g., K₂CO₃ or Et₃N).

  • Addition of Alkylating Agent: Dissolve this compound (1 equivalent) in the same solvent and add it dropwise to the stirred thiol/base mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_alkylation S-Alkylation Reaction cluster_workup Work-up and Purification p_toluidine p-Toluidine reaction_synthesis Reaction in Acetic Acid p_toluidine->reaction_synthesis chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reaction_synthesis product_synthesis This compound reaction_synthesis->product_synthesis reaction_alkylation S-Alkylation product_synthesis->reaction_alkylation Alkylating Agent thiol Thiol thiol->reaction_alkylation base Base base->reaction_alkylation solvent Solvent solvent->reaction_alkylation product_alkylation S-Alkylated Product reaction_alkylation->product_alkylation workup Aqueous Work-up product_alkylation->workup extraction Extraction workup->extraction purification Column Chromatography extraction->purification final_product Pure S-Alkylated Product purification->final_product

Caption: General experimental workflow for the synthesis and S-alkylation reaction.

troubleshooting_guide start Low Yield or Incomplete Reaction check_base Is the base strong enough? start->check_base increase_base_strength Use a stronger base (e.g., NaH, KOH) check_base->increase_base_strength No check_temp Is the reaction temperature adequate? check_base->check_temp Yes increase_base_strength->check_temp increase_temp Increase temperature / Reflux check_temp->increase_temp No check_side_products Are there significant side products? check_temp->check_side_products Yes increase_temp->check_side_products side_product_analysis Analyze side products (e.g., by MS) check_side_products->side_product_analysis Yes success Reaction Optimized check_side_products->success No over_alkylation Over-alkylation (Sulfide formation) side_product_analysis->over_alkylation oxidation Oxidation (Disulfide formation) side_product_analysis->oxidation use_excess_thiol Use excess thiol or thiourea route over_alkylation->use_excess_thiol use_excess_thiol->success inert_atmosphere Use inert atmosphere and degassed solvents oxidation->inert_atmosphere inert_atmosphere->success

Caption: Troubleshooting decision tree for low yield in S-alkylation.

References

troubleshooting low bioactivity in newly synthesized chloroacetamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low bioactivity with newly synthesized chloroacetamide derivatives.

Troubleshooting Guide

Low bioactivity can stem from a variety of factors, ranging from the intrinsic properties of the compound to experimental conditions. Follow this guide to diagnose and resolve common issues.

Question: My newly synthesized chloroacetamide derivative shows significantly lower than expected bioactivity. What are the potential causes and how can I troubleshoot this?

Answer:

Low bioactivity is a frequent challenge in the early stages of drug discovery. A systematic approach to troubleshooting is crucial. The underlying cause can generally be categorized into one of five areas: Compound Integrity, Solubility Issues, Compound Stability, Assay-Related Problems, or Inherent Compound Properties.

1. Compound Integrity and Purity

Impurities can interfere with your assay or dilute the concentration of your active compound, leading to artificially low bioactivity readings.

  • Troubleshooting Steps:

    • Verify Structure and Purity: Confirm the chemical structure of your synthesized compound using techniques like NMR and mass spectrometry. Assess purity using HPLC; a purity of >95% is recommended for biological assays.[1][2]

    • Remove Residual Solvents/Reagents: Ensure that all solvents and reagents from the synthesis and purification steps have been thoroughly removed, as they can be cytotoxic or interfere with assay components.

2. Solubility Issues

Chloroacetamide derivatives can exhibit poor aqueous solubility, leading to precipitation in assay media and a lower effective concentration at the target site.[3][4][5]

  • Troubleshooting Steps:

    • Visual Inspection: After adding your compound to the assay medium, visually inspect for any precipitate or cloudiness.

    • Optimize DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium low, ideally below 0.5%, to minimize both toxicity and precipitation.[4]

    • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a stepwise dilution. First, dilute the DMSO stock in a small volume of serum-free media or PBS, mix gently, and then add this intermediate dilution to the final culture volume.[4]

    • Pre-warm Media: Gently warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.[4]

3. Compound Stability

The chloroacetamide functional group can be susceptible to hydrolysis or reaction with components in the assay buffer, leading to compound degradation over the course of the experiment.[6]

  • Troubleshooting Steps:

    • Perform a Stability Assay: Incubate your compound in the assay buffer for the duration of your experiment. Use LC-MS to quantify the amount of intact compound remaining at different time points (e.g., 0, 2, 6, 24 hours).

    • Minimize Exposure to Light and Reactive Buffers: Chloroacetamide can be light-sensitive.[7] Avoid buffers containing nucleophiles (e.g., Tris with a primary amine) that could react with your compound. Phosphate-buffered saline (PBS) or HEPES are often better choices.

4. Assay-Related Problems

If the compound is pure, soluble, and stable, the issue may lie within the experimental setup of your biological assay.

  • Troubleshooting Steps:

    • Review Assay Protocol: Ensure that the assay conditions (e.g., enzyme/substrate concentrations, cell density, incubation times) are appropriate for detecting inhibition. For covalent inhibitors, pre-incubation of the enzyme with the inhibitor before adding the substrate may be necessary to observe the full inhibitory effect.[8][9]

    • Include Positive and Negative Controls: A potent, known inhibitor for your target should be used as a positive control to validate the assay's performance. A vehicle control (e.g., DMSO) is essential as a negative control.

    • Consider Time-Dependent Inhibition: As covalent inhibitors, the inhibitory effect of chloroacetamides can increase with incubation time.[8][10] It is crucial to evaluate inhibition at multiple time points to determine the rate of inactivation. IC50 values for irreversible inhibitors are time-dependent and should be interpreted with caution.[10][11]

5. Inherent Compound Properties

It is possible that the synthesized derivative inherently possesses low bioactivity against the intended target.

  • Troubleshooting Steps:

    • Structure-Activity Relationship (SAR) Analysis: Compare the structure of your compound to more active analogs. Small structural modifications can significantly impact binding and reactivity.[3]

    • Target Engagement: If possible, use a target engagement assay to confirm that your compound is reaching and interacting with its intended molecular target within the cell.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting low bioactivity.

TroubleshootingWorkflow Troubleshooting Low Bioactivity start Start: Low Bioactivity Observed check_purity 1. Check Compound Purity & Identity (>95% via HPLC, NMR/MS) start->check_purity purity_ok Purity OK? check_purity->purity_ok resynthesize Action: Re-synthesize / Re-purify purity_ok->resynthesize No check_solubility 2. Assess Solubility (Visual Inspection, Dynamic Light Scattering) purity_ok->check_solubility Yes resynthesize->check_purity solubility_ok Soluble? check_solubility->solubility_ok optimize_solubility Action: Optimize Formulation (Lower DMSO, Use Excipients) solubility_ok->optimize_solubility No check_stability 3. Evaluate Stability in Assay Media (LC-MS over time) solubility_ok->check_stability Yes optimize_solubility->check_solubility stability_ok Stable? check_stability->stability_ok modify_conditions Action: Modify Assay Conditions (Change buffer, shorter incubation) stability_ok->modify_conditions No check_assay 4. Review Assay Setup (Controls, Concentrations, Time-dependence) stability_ok->check_assay Yes modify_conditions->check_stability assay_ok Assay Validated? check_assay->assay_ok optimize_assay Action: Optimize Assay Protocol (Pre-incubation, kinetic analysis) assay_ok->optimize_assay No inherent_activity Conclusion: Inherent Low Activity Consider SAR & Redesign assay_ok->inherent_activity Yes optimize_assay->check_assay

Caption: A step-by-step workflow for diagnosing low bioactivity.

Frequently Asked Questions (FAQs)

Q1: What is a typical IC50 range for a potent chloroacetamide derivative?

A1: The IC50 value is highly dependent on the specific biological target and the assay conditions. However, for potent chloroacetamide inhibitors targeting enzymes, IC50 values can be in the low nanomolar to micromolar range. For example, some chloroacetamide-based KDM5 inhibitors have demonstrated IC50 values as low as 10 nM.[12] For herbicidal activity against very-long-chain fatty acid elongases, inhibition can be observed in the 10 to 100 nM range.[9] It is important to remember that for covalent inhibitors, the IC50 is time-dependent, and reporting the inactivation efficiency (k_inact/K_I) provides a more accurate measure of potency.[10]

Compound ClassTargetTypical IC50 / PotencyReference
KDM5 InhibitorsKDM5A/B10 nM[12]
HerbicidesVLCFA Elongases10 - 100 nM[9]
General Covalent InhibitorsVarious EnzymesLow nM to µM[12][13]

Q2: My compound is precipitating in the cell culture medium. What are some alternative solvents to DMSO?

A2: While DMSO is the most common solvent, if it's causing solubility or toxicity issues, you can consider alternatives. It is critical to test the tolerance of your specific cell line to any new solvent.

  • Ethanol: Can be used, but like DMSO, it can affect cell growth and the final concentration should be kept low (e.g., <0.5%).[4]

  • Dimethylformamide (DMF): Another polar aprotic solvent that can be an alternative to DMSO.

  • Formulations with Excipients: For in vivo studies or challenging in vitro assays, formulating the compound with excipients like cyclodextrins can enhance solubility.

Q3: How do I perform a stability test for my chloroacetamide derivative in assay buffer?

A3: A common method is to use LC-MS to monitor the degradation of the compound over time.

  • Prepare a stock solution of your compound in DMSO.

  • Dilute the stock solution to the final test concentration in your assay buffer (e.g., PBS, pH 7.4).

  • Incubate the solution at the temperature of your assay (e.g., 37°C).

  • Take aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Quench the reaction immediately by adding a high concentration of an organic solvent like acetonitrile or methanol and store at low temperature (-20°C or -80°C) to prevent further degradation.

  • Analyze the samples by LC-MS to determine the percentage of the parent compound remaining relative to the T=0 time point.[14]

Q4: What is the primary mechanism of action for chloroacetamide derivatives?

A4: The primary mechanism for many bioactive chloroacetamide derivatives is the covalent inhibition of enzymes. The electrophilic chloroacetamide moiety acts as a "warhead" that reacts with nucleophilic amino acid residues, most commonly cysteine, at the active site of the target protein.[9][13][15] This forms an irreversible covalent bond, leading to the inactivation of the enzyme. A well-characterized target for chloroacetamide herbicides is the very-long-chain fatty acid (VLCFA) elongase system, where they covalently bind to a cysteine residue in the condensing enzyme, thereby inhibiting the synthesis of VLCFAs.[9][16][17]

VLCFA Elongase Signaling Pathway and Inhibition

Caption: Inhibition of the VLCFA elongation cycle by chloroacetamides.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol measures the effect of a compound on cell viability by assessing metabolic activity.

Materials:

  • Target cell line

  • Chloroacetamide derivative stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the chloroacetamide derivative in complete cell culture medium. Remove the old medium from the cells and add the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value.[18]

Protocol 2: In Vitro Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general method for assessing enzyme inhibition. It should be adapted for the specific enzyme and substrate.

Materials:

  • Target enzyme

  • Enzyme-specific substrate

  • Chloroacetamide derivative

  • Assay buffer (e.g., PBS or HEPES at optimal pH)

  • DMSO

  • 96-well microplate (UV-transparent if necessary)

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration is constant across all wells and typically ≤1%.

    • Prepare enzyme and substrate solutions in the assay buffer at desired concentrations.

  • Assay Setup (Pre-incubation):

    • In a 96-well plate, add the assay buffer.

    • Add a small volume of the diluted test compound solution (or DMSO for control wells).

    • Add the enzyme solution.

    • Incubate the plate at the optimal temperature for a pre-determined time (e.g., 15-60 minutes) to allow for the covalent binding of the inhibitor to the enzyme.[8][19]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader.

    • Measure the change in absorbance (or fluorescence) over time at a wavelength specific to the product or substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve. For covalent inhibitors, it is recommended to also calculate k_inact and K_I from progress curve analysis.[10][11][19]

References

enhancing the water solubility of 2-chloro-N-(4-methylphenyl)acetamide for biological testing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for enhancing the water solubility of 2-chloro-N-(4-methylphenyl)acetamide for biological testing.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous cell culture medium or buffer?

A1: Precipitation in aqueous media is a common issue for organic compounds like this compound, which are often characterized by low intrinsic water solubility.[1] This issue is typically caused by a "solvent-shift" effect. When a concentrated stock solution, usually prepared in a water-miscible organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer, the solvent concentration drops dramatically.[2] The compound is no longer soluble in the resulting predominantly aqueous environment and therefore precipitates out of the solution.

Q2: What is the most direct and common method for solubilizing this compound for initial in vitro experiments?

A2: The most common first-line approach is the use of a water-miscible organic co-solvent to prepare a concentrated stock solution.[1][3] Dimethyl sulfoxide (DMSO) and ethanol are frequently used for this purpose.[4] A high-concentration stock (e.g., 10-50 mM) is prepared in the co-solvent, which can then be serially diluted to a working concentration in the final aqueous bioassay buffer. The key is to ensure the final concentration of the organic co-solvent in the assay is low enough (typically <0.5% v/v) to not affect the biological system (e.g., cell viability or enzyme activity).[4]

Q3: My cells are sensitive to DMSO, or I am observing cellular stress even at low concentrations. What are my alternatives?

A3: If DMSO toxicity is a concern, several alternative strategies can be employed:

  • Alternative Co-solvents: Other less toxic, water-miscible organic solvents can be tested.[4] These include ethanol, dimethylformamide (DMF), dimethylacetamide (DMAC), and polyethylene glycols (PEGs) of low molecular weight (e.g., PEG 400).[4] It is critical to perform a solvent tolerance study on your specific cell line to determine the maximum non-toxic concentration for each solvent.

  • Increase Stock Concentration: Preparing a more concentrated stock solution allows for the addition of a smaller volume to the final assay, thereby lowering the final co-solvent concentration and reducing the risk of cellular toxicity.[4]

  • pH Modification: The solubility of some compounds can be influenced by pH.[1] While this compound does not have readily ionizable groups, this strategy is valuable for compounds that do.

  • Use of Surfactants: Low concentrations of non-ionic surfactants can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent water solubility.[2]

Q4: I require a higher concentration of the compound in my assay than co-solvents can achieve without toxicity. What advanced formulation strategies are available?

A4: For applications requiring higher compound concentrations, several advanced formulation techniques can be utilized:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5][6] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that is significantly more water-soluble.[7][8] This is a widely used and effective method.[9]

  • Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic polymer matrix at a solid state.[10][11] When the solid dispersion is introduced to an aqueous medium, the carrier dissolves quickly, releasing the drug as fine, amorphous particles, which have a higher dissolution rate than the crystalline form.[10][12]

  • Nanosuspensions: A nanosuspension consists of sub-micron colloidal particles of the pure drug stabilized by surfactants or polymers.[13] Reducing the particle size to the nanometer range dramatically increases the surface area, leading to a significant increase in dissolution velocity and saturation solubility.[14][15]

Q5: How do I select the most appropriate solubility enhancement technique for my experiment?

A5: The choice of method depends on several factors, including the required drug concentration, the specific biological assay, the route of administration (for in vivo studies), and available resources. A stepwise approach is recommended. Start with the simplest method (co-solvents) and, if that is insufficient, move to more complex techniques.

Data Presentation

Table 1: Overview of Common Co-solvents for In Vitro Biological Testing

Co-solventAbbreviationPropertiesTypical Final Conc. in Assay
Dimethyl SulfoxideDMSOStrong aprotic solvent, miscible with water.< 0.5%
EthanolEtOHPolar protic solvent, miscible with water.< 1%
Polyethylene Glycol 400PEG 400Non-ionic polymer, low toxicity, water-miscible.1-5%
DimethylformamideDMFStrong polar aprotic solvent, water-miscible.< 0.1%

Table 2: Comparison of Advanced Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Cyclodextrin Complexation Encapsulation of the drug within a cyclodextrin molecule.[6]High efficiency, simple preparation methods (kneading, co-evaporation), regulatory acceptance.[6][7]Limited by the stoichiometry of the complex; potential for nephrotoxicity with some cyclodextrins at high doses.[16]
Solid Dispersion Molecular dispersion of the drug in a hydrophilic carrier.[12]Significant increase in dissolution rate; potential for creating supersaturated solutions.[10][16]Can be physically unstable (recrystallization); manufacturing can be complex (e.g., spray drying, hot-melt extrusion).[2]
Nanosuspension Reduction of drug particle size to the sub-micron range.[13]Increases dissolution velocity and saturation solubility; high drug loading is possible.[14]Requires specialized equipment (e.g., high-pressure homogenizers, media mills); potential for particle aggregation.

Experimental Protocols & Troubleshooting Guides

Protocol 1: Preparation and Testing of a Stock Solution Using a Co-solvent

  • Weigh Compound: Accurately weigh the desired amount of this compound using an analytical balance.

  • Dissolve in Co-solvent: Add the appropriate volume of 100% DMSO (or alternative co-solvent) to achieve the desired high-concentration stock (e.g., 20 mM).

  • Aid Dissolution: Vortex the solution vigorously. If necessary, gentle warming in a 37°C water bath can be applied, but verify the compound's thermal stability first.[4] Ensure the compound is fully dissolved with no visible particulates.

  • Kinetic Solubility Test: Prepare serial dilutions of the stock in the co-solvent. Add a small, fixed volume (e.g., 2 µL) of each dilution to a larger volume (e.g., 98 µL) of your final aqueous bioassay buffer in a 96-well plate.

  • Observe Precipitation: Let the plate sit at the experimental temperature for 1-2 hours. Visually inspect for any signs of precipitation (cloudiness, crystals). The highest concentration that remains clear is your approximate kinetic solubility under these conditions.

Protocol 2: Determining Maximum Tolerated Solvent Concentration for a Cell Line

  • Seed Cells: Plate your cells in a 96-well plate at a density that avoids confluency during the experiment and allow them to adhere overnight.

  • Prepare Solvent Dilutions: Prepare serial dilutions of your chosen co-solvent (e.g., DMSO) in the complete cell culture medium. Typical concentrations to test range from 0.01% to 2.0% (v/v). Include a "no solvent" control.

  • Treat Cells: Replace the existing medium with the medium containing the different solvent concentrations.

  • Incubate: Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: At the end of the incubation, perform a cell viability assay (e.g., MTT, PrestoBlue) according to the manufacturer's protocol to determine the highest solvent concentration that does not significantly impact cell viability.[4]

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method is simple, economical, and avoids the use of toxic organic solvents.[7]

  • Select Cyclodextrin: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high water solubility and low toxicity.[5]

  • Molar Ratio: Determine the desired molar ratio of the drug to cyclodextrin (e.g., 1:1 or 1:2).

  • Create Paste: Place the accurately weighed cyclodextrin in a mortar. Add a small amount of water dropwise to form a thick, consistent paste.

  • Add Drug: Slowly add the accurately weighed this compound to the paste.

  • Knead: Knead the mixture thoroughly in the mortar for 30-60 minutes to facilitate the inclusion of the drug molecule into the cyclodextrin cavity.

  • Dry: Dry the resulting solid mixture in a vacuum oven or desiccator at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieve: Pass the dried complex through a fine sieve to obtain a uniform powder. The resulting powder can then be dissolved in an aqueous buffer for testing.

Visualizations

G start Start: Solubilize This compound check_conc Is required concentration achievable with co-solvents (<0.5% final) and no toxicity? start->check_conc use_cosolvent Proceed with Co-solvent (e.g., DMSO, EtOH) check_conc->use_cosolvent Yes advanced_methods Select Advanced Method check_conc->advanced_methods No check_toxicity Is cell toxicity observed with the primary co-solvent? use_cosolvent->check_toxicity alt_cosolvent Switch to Alternative Co-solvent (e.g., PEG 400) or Increase Stock Concentration check_toxicity->alt_cosolvent Yes finish End: Proceed to Biological Assay check_toxicity->finish No alt_cosolvent->finish cyclodextrin Cyclodextrin Complexation advanced_methods->cyclodextrin solid_dispersion Solid Dispersion advanced_methods->solid_dispersion nanosuspension Nanosuspension advanced_methods->nanosuspension cyclodextrin->finish solid_dispersion->finish nanosuspension->finish

Caption: Decision workflow for selecting a solubility enhancement method.

G cluster_prep Stock Solution Preparation cluster_test Assay Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO to create 20 mM stock weigh->dissolve vortex 3. Vortex / Gentle Heat to ensure complete dissolution dissolve->vortex dilute 4. Serially dilute stock in culture medium vortex->dilute add_to_cells 5. Add final dilution to cells (e.g., 20 µM final drug conc. 0.1% final DMSO conc.) dilute->add_to_cells incubate 6. Incubate for desired time add_to_cells->incubate

Caption: Standard experimental workflow for preparing a test solution.

G cluster_cd Cyclodextrin Inclusion Complex cd Cyclodextrin (Hydrophilic Exterior) complex Water-Soluble Inclusion Complex cd->complex cavity Hydrophobic Cavity drug Poorly Soluble Drug (this compound) drug->complex water Aqueous Environment (e.g., Buffer, Medium) complex->water

Caption: Mechanism of cyclodextrin-mediated drug solubilization.

References

preventing degradation of 2-chloro-N-(4-methylphenyl)acetamide during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term storage and prevention of degradation of 2-chloro-N-(4-methylphenyl)acetamide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause(s) Recommended Action(s)
Discoloration (e.g., yellowing) of the solid compound. 1. Photodegradation: Exposure to light, particularly UV light, can cause decomposition.[1] 2. Oxidation: Reaction with atmospheric oxygen.[2] 3. Contamination: Introduction of impurities during handling.1. Store the compound in an amber or opaque container to protect it from light.[3] 2. Store under an inert atmosphere (e.g., nitrogen or argon). 3. Re-purify the compound if necessary. Confirm purity using analytical methods like HPLC.
Change in physical state (e.g., clumping, oily appearance). 1. Hygroscopicity: Absorption of moisture from the atmosphere. 2. Deliquescence: Excessive moisture absorption leading to partial dissolution. 3. Low-temperature degradation: For some compounds, freezing can cause phase separation or degradation (less common for this compound type).1. Store in a desiccator or a controlled low-humidity environment.[3] 2. Ensure the container is tightly sealed. 3. Dry the material under vacuum if moisture absorption is suspected.
Inconsistent experimental results using a stored batch. 1. Degradation: The compound has degraded over time, reducing its purity and potency.[1] 2. Concentration changes: If stored in solution, evaporation of the solvent may have occurred.[4]1. Re-test the purity of the compound using a validated analytical method (see Experimental Protocols). 2. If purity is compromised, a fresh batch should be used. 3. For solutions, use tightly sealed vials and consider re-quantifying the concentration before use.
Formation of precipitates in a stored solution. 1. Low Solubility: The compound may have limited solubility in the chosen solvent, especially at lower temperatures. 2. Degradation: Degradation products may be less soluble and precipitate out of the solution.1. Gently warm the solution to see if the precipitate redissolves. 2. Confirm the identity of the precipitate. If it is the parent compound, consider using a different solvent or a lower concentration. 3. If degradation is suspected, analyze the solution and precipitate by HPLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place.[5] The container should be tightly sealed to prevent exposure to moisture and air.[4] For extended periods, storage in a desiccator and under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure (a chloroacetamide derivative), the primary degradation pathways are likely to be:

  • Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 4-methylaniline and chloroacetic acid.[6]

  • Photodegradation: Exposure to UV light can lead to decomposition. Chloroacetanilide herbicides are known to undergo photodegradation.[7][8]

  • Thermal Degradation: High temperatures can accelerate decomposition.[9]

Q3: How can I detect degradation in my sample?

A3: Degradation can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[10][11] This involves comparing the chromatogram of the stored sample to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

Q4: Is this compound sensitive to light?

A4: Yes, related chloroacetanilide compounds are known to be sensitive to light.[7][8] Therefore, it is crucial to store this compound in light-resistant containers, such as amber vials or bottles.[3]

Q5: What is the expected shelf-life of this compound?

A5: The shelf-life is highly dependent on storage conditions.[1] When stored properly in a tightly sealed, opaque container in a cool, dry environment, solid this compound can be stable for several years. However, for critical applications, it is recommended to re-analyze the purity of the compound after prolonged storage (e.g., >1 year).

Quantitative Data on Stability

The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating its potential stability profile.

Condition Duration Temperature % Degradation Major Degradation Products
Acidic Hydrolysis (0.1 M HCl) 24 hours60°C15.2%4-methylaniline, Chloroacetic acid
Basic Hydrolysis (0.1 M NaOH) 8 hours60°C25.8%4-methylaniline, Chloroacetic acid
Oxidative (3% H₂O₂) 24 hours25°C8.5%Oxidized aromatic species
Photolytic (UV light at 254 nm) 48 hours25°C12.1%Various photoproducts
Thermal 7 days80°C5.3%Not determined

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound and detecting its degradation products.[10]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 245 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.

Visualizations

Logical Troubleshooting Workflow

A Observed Issue (e.g., discoloration, poor results) B Visually Inspect Sample (color, clumping?) A->B Start C Check Storage Conditions (light, temp, humidity?) B->C D Assess Purity via HPLC C->D I Correct Storage Conditions C->I E Purity Acceptable? D->E F Use Compound E->F Yes G Purify or Discard E->G No H Review Handling Procedures G->H

Caption: Troubleshooting workflow for stored this compound.

Potential Degradation Pathways

cluster_main This compound A This compound B Hydrolysis (Acid/Base) A->B C Photodegradation (UV Light) A->C D Oxidation (Oxygen/Peroxides) A->D E 4-methylaniline + Chloroacetic acid B->E F Various Photoproducts C->F G Oxidized Derivatives D->G

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Scale-Up Synthesis of 2-chloro-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals scaling the synthesis of 2-chloro-N-(4-methylphenyl)acetamide from the laboratory to the pilot plant. It includes detailed protocols, data comparisons, troubleshooting advice, and critical safety information.

Experimental Protocols

Laboratory Scale Synthesis Protocol (100 g Scale)

This protocol outlines a standard method for synthesizing this compound in a laboratory setting.

Materials:

  • p-Toluidine (4-methylaniline)

  • Chloroacetyl chloride[1]

  • Triethylamine (TEA)[1]

  • Toluene

  • Deionized Water

  • 5% Sodium Bicarbonate Solution

  • Brine

Procedure:

  • Reaction Setup: Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Reagent Charging: Charge the flask with p-toluidine (107.15 g, 1.0 mol) and toluene (500 mL). Begin stirring to dissolve the solid.

  • Base Addition: Add triethylamine (111.3 g, 1.1 mol) to the solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.[1]

  • Acylation: Add chloroacetyl chloride (124.2 g, 1.1 mol) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.[1]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Quenching & Work-up:

    • Slowly add 500 mL of water to the reaction mixture.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 200 mL of 5% sodium bicarbonate solution and 200 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.[2]

  • Drying: Dry the purified crystals in a vacuum oven at 50 °C.

Pilot Plant Scale Synthesis Protocol (10 kg Scale)

This protocol is adapted for pilot plant equipment and addresses key scale-up challenges such as heat management and material handling.

Equipment:

  • 50 L Glass-Lined Reactor with overhead stirrer, temperature probe, and a controlled dosing pump.

  • 20 L Receiving Vessel

  • Filter-Dryer or Centrifuge

Procedure:

  • Reactor Preparation: Ensure the 50 L reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging: Charge the reactor with p-toluidine (10.72 kg, 100.0 mol) and toluene (30 L). Start agitation to ensure dissolution.

  • Base Addition: Add triethylamine (11.13 kg, 110.0 mol).

  • Cooling: Cool the reactor contents to 0-5 °C using the jacket cooling system. Efficient heat transfer is critical at this stage.[3]

  • Acylation: Using a calibrated dosing pump, add chloroacetyl chloride (12.42 kg, 110.0 mol) over 3-4 hours. Maintain the batch temperature below 10 °C by adjusting the addition rate and jacket temperature.

  • Reaction: Once the addition is complete, allow the batch to warm to room temperature and continue stirring for 3-5 hours. Take samples for in-process control (IPC) analysis (e.g., HPLC) to confirm reaction completion.

  • Quenching & Work-up:

    • Slowly transfer 30 L of water into the reactor.

    • Stop agitation and allow the layers to separate for at least 30 minutes.

    • Transfer the lower aqueous layer to a receiving vessel.

    • Wash the organic layer with 15 L of 5% sodium bicarbonate solution, followed by 15 L of brine.

  • Isolation:

    • Transfer the organic layer to a filter-dryer.

    • Reduce the solvent volume under vacuum.

    • Add approximately 20 L of ethanol to initiate crystallization. Cool the slurry to 0-5 °C to maximize precipitation.

  • Purification & Drying: Filter the product slurry. Wash the cake with cold ethanol. Dry the product under vacuum in the filter-dryer at 50-60 °C until the loss on drying (LOD) is constant.

Data Presentation: Lab vs. Pilot Scale Comparison

The following table summarizes the key quantitative parameters for the synthesis at both laboratory and pilot scales.

ParameterLaboratory Scale (100 g)Pilot Plant Scale (10 kg)Key Scale-Up Consideration
p-Toluidine 107.15 g (1.0 eq)10.72 kg (1.0 eq)Accurate charging of solids.
Chloroacetyl Chloride 124.2 g (1.1 eq)12.42 kg (1.1 eq)Controlled dosing is critical for safety and quality.[4]
Triethylamine 111.3 g (1.1 eq)11.13 kg (1.1 eq)Handling of corrosive and flammable liquids.
Toluene (Solvent) 500 mL (~5 vol)30 L (~3 vol)Solvent volume is optimized for slurry handling.
Reaction Temperature 0-10 °C0-10 °CSurface-to-volume ratio decreases, requiring efficient reactor cooling.[3]
Addition Time 60-90 minutes3-4 hoursSlower addition rate to manage exotherm.[4]
Typical Yield 85-90%82-88%Yields may be slightly lower due to transfer losses.
Typical Purity (HPLC) >99.0%>99.0%Impurity profile must be carefully monitored.

Visualizations

// Node Definitions RM [label="Raw Materials\n(p-Toluidine, Toluene, TEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactor [label="Charge & Cool Reactor\n(0-5 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dosing [label="Controlled Dosing\n(Chloroacetyl Chloride)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Reaction & IPC Monitoring\n(TLC / HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n(Wash Steps)", fillcolor="#F1F3F4", fontcolor="#202124"]; Isolation [label="Isolation & Purification\n(Crystallization / Filtration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drying [label="Product Drying\n(Vacuum Oven)", fillcolor="#F1F3F4", fontcolor="#202124"]; FP [label="Final Product\n(this compound)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RM -> Reactor; Reactor -> Dosing [label="Maintain Temp < 10 °C"]; Dosing -> Reaction; Reaction -> Workup [label="Reaction Complete"]; Workup -> Isolation; Isolation -> Drying; Drying -> FP; } caption { label = "Figure 1: General workflow for the synthesis of this compound."; fontname = "Arial"; fontsize = 10; } }

// Node Definitions Start [label="Low Yield Observed", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCompletion [label="Check IPC Data\n(HPLC/TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Incomplete [label="Reaction Incomplete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Complete [label="Reaction Complete", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extend [label="Action:\nExtend Reaction Time\nor Increase Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckWorkup [label="Review Work-up & Isolation\n(Filtration, Transfers)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Losses [label="Significant Losses Found?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeWorkup [label="Action:\nOptimize Filtration,\nImprove Transfer Efficiency", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckImpurity [label="Review Impurity Profile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SideReaction [label="High Level of\nSide Products?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeTemp [label="Action:\nImprove Temperature Control,\nCheck Raw Material Quality", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Yield Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckCompletion; CheckCompletion -> Incomplete; Incomplete -> Extend [label="Yes"]; Extend -> End; Incomplete -> Complete [label="No"]; Complete -> CheckWorkup; CheckWorkup -> Losses; Losses -> OptimizeWorkup [label="Yes"]; OptimizeWorkup -> End; Losses -> CheckImpurity [label="No"]; CheckImpurity -> SideReaction; SideReaction -> OptimizeTemp [label="Yes"]; SideReaction -> End [label="No"]; OptimizeTemp -> End; } caption { label = "Figure 2: Troubleshooting logic for diagnosing low product yield."; fontname = "Arial"; fontsize = 10; } }

Troubleshooting Guide

Q1: The reaction temperature spiked above 15 °C during the chloroacetyl chloride addition on the pilot scale. What are the risks and how can this be prevented?

A1:

  • Risks: A temperature spike (exotherm) is a significant safety concern that can lead to a runaway reaction.[4] Quality can also be compromised due to the formation of impurities, such as di-acylated byproducts, leading to lower yield and difficult purification.

  • Prevention:

    • Reduce Addition Rate: The primary method of control is to slow down the dosing rate of the chloroacetyl chloride.[4]

    • Improve Cooling Efficiency: Ensure the reactor jacket is at its lowest effective temperature before starting the addition. Check for proper coolant flow and heat transfer.

    • Check Reagent Concentration: Ensure the chloroacetyl chloride has not been diluted and that starting materials are correct, as concentration changes can affect reaction kinetics.

    • Perform Calorimetry Studies: For robust scale-up, reaction calorimetry data should be used to model the heat flow and determine the maximum safe addition rate for the specific pilot plant reactor.[4]

Q2: The final product has a pink or brownish tint, whereas the lab-scale material was white. What is the cause and solution?

A2:

  • Cause: The discoloration is likely due to the oxidation of unreacted p-toluidine or other aromatic amine impurities. This is more common on a larger scale due to longer processing times and increased exposure to air (oxygen).

  • Solution:

    • Ensure Complete Reaction: Use IPCs like HPLC to confirm that the consumption of p-toluidine is complete (>99.5%) before proceeding with the work-up.

    • Inert Atmosphere: Maintain a nitrogen blanket over the reaction mixture throughout the process, especially during work-up and isolation, to minimize air exposure.

    • Purification: An additional wash of the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove residual basic amines. Alternatively, a carbon treatment step before final crystallization can be effective at removing color impurities.

Q3: Product filtration is very slow at the pilot scale, creating a production bottleneck. How can this be improved?

A3:

  • Cause: Slow filtration can be caused by very fine crystals (needles or plates) or a "gummy" consistency due to residual solvent or impurities.

  • Solution:

    • Optimize Crystallization: Control the cooling rate during crystallization. A slower, more controlled cooling profile often leads to larger, more easily filterable crystals. Seeding the solution can also promote better crystal growth.

    • Solvent Selection: The choice of recrystallization solvent is critical. Ensure ethanol is the optimal choice; an anti-solvent study might reveal a better system (e.g., Toluene/Heptane) for producing a more robust crystal form.[2][5]

    • Equipment: Ensure the filter-dryer is properly set up with the correct filter mesh size. For very large scales, a centrifuge may offer more efficient solid-liquid separation than a filter-dryer.

Q4: HPLC analysis shows a significant impurity that was not present at the lab scale. What could it be?

A4:

  • Potential Impurities & Causes:

    • Di-acylated Product: This occurs if the product (a secondary amide) is further acylated. This is often caused by localized "hot spots" or areas of high chloroacetyl chloride concentration due to poor mixing in the large reactor.

    • Hydrolysis Product: Chloroacetyl chloride can react with water to form chloroacetic acid. If the starting materials or solvent have a high water content, this can become a significant pathway.

    • Unreacted p-Toluidine: Inefficient mixing or insufficient chloroacetyl chloride can lead to incomplete conversion.

  • Investigation and Mitigation:

    • Characterize the impurity using techniques like LC-MS to determine its structure.

    • If it is a di-acylated product, improve agitation in the reactor and ensure the chloroacetyl chloride is added sub-surface near the agitator blades.

    • If it is a hydrolysis product, ensure all raw materials and the reactor are dry before starting the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this process at scale?

A1: The primary hazards are associated with chloroacetyl chloride and p-toluidine.

  • Chloroacetyl Chloride: This substance is highly corrosive, toxic, and a lachrymator.[1][6] It reacts violently with water to produce HCl gas. All transfers must be done in a closed system. The reactor should be vented through a scrubber to neutralize any HCl fumes.[6]

  • p-Toluidine: This is a toxic substance. Avoid contact with skin and inhalation.[6]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and lab coats, must be worn at all times.[6]

  • Exotherm Management: As detailed in the troubleshooting section, preventing a thermal runaway is the most critical process safety consideration.[4]

Q2: How do I choose the right solvent for scale-up?

A2: Solvent selection should consider several factors beyond just the reaction itself:

  • Safety: Avoid solvents with low flash points or high toxicity where possible. Toluene is effective but requires careful handling.

  • Boiling Point: The boiling point should be high enough to allow for a suitable reaction temperature range but low enough for easy removal during isolation.

  • Product Solubility: The product should be soluble at the reaction temperature but have low solubility at cooler temperatures to ensure good crystallization yield.

  • Environmental & Regulatory: Consider the environmental impact and regulatory restrictions (e.g., Process Mass Intensity, solvent recovery). Green chemistry alternatives like aqueous buffer systems can also be explored.[1]

Q3: What are the essential in-process controls (IPCs) for this synthesis?

A3: At a minimum, you should implement the following IPCs:

  • Reaction Start: Confirm the identity and quality of all raw materials before charging.

  • During Reaction: Monitor the disappearance of the p-toluidine starting material using HPLC or TLC. This determines when the reaction is complete and ready for work-up.

  • Post-Work-up: An HPLC check of the organic layer before crystallization can confirm the impurity profile and ensure the wash steps were effective.

  • Final Product: The final product should be tested for purity (HPLC), identity (NMR, IR), residual solvents (GC), and melting point.

References

Technical Support Center: Resolving Peak Overlap in HPLC Analysis of Chloroacetamide Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HPLC analysis of chloroacetamide reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis, specifically focusing on the resolution of overlapping peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak overlap in the HPLC analysis of chloroacetamide reaction mixtures?

Peak overlap, or co-elution, in the analysis of chloroacetamide reaction mixtures typically arises from the similar polarities and retention behaviors of the components present.[1] The primary culprits for co-elution are often:

  • Unreacted Starting Materials: The amine and chloroacetyl chloride starting materials can have retention times close to the chloroacetamide product, especially if they are structurally similar.

  • Byproducts: Side reactions can generate impurities with chromatographic properties similar to the main product.

  • Product Degradation: The chloroacetamide product itself may degrade under certain conditions, leading to additional peaks that can overlap with other components.

  • Matrix Effects: Other components in the reaction mixture, such as salts or catalysts, can interfere with the separation.

Q2: I am seeing a shoulder on my main chloroacetamide peak. What is the likely cause and how can I confirm it?

A shoulder on a peak is a strong indication of a co-eluting impurity.[1] This means a second compound is eluting very close to your main analyte peak. To confirm this, you can:

  • Use a Diode Array Detector (DAD): A DAD can acquire UV spectra across the entire peak. If the spectra are not consistent across the peak, it indicates the presence of more than one compound.[1][2]

  • Mass Spectrometry (MS) Detection: If your HPLC is coupled to a mass spectrometer, you can analyze the mass-to-charge ratio across the peak. A change in the mass spectrum would confirm the presence of a co-eluting species.[1]

  • Vary the Wavelength: If you are using a standard UV detector, changing the detection wavelength might help. If the peak shape or area ratio changes at different wavelengths, it suggests the presence of an impurity with a different UV absorption profile.

Q3: Can I improve peak separation without changing my column?

Yes, several parameters can be adjusted to improve resolution without changing the stationary phase. These include:

  • Mobile Phase Composition: Modifying the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase can significantly impact retention and selectivity.[3][4][5][6][7][8]

  • Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can alter their retention time and improve separation.[4][8][9][10]

  • Gradient Elution: Employing a gradient elution, where the mobile phase composition changes over time, is a powerful technique for separating complex mixtures with components of varying polarities.[4][6][11][12][13]

  • Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, sometimes leading to improved resolution.[3][5][14][15]

  • Flow Rate: Reducing the flow rate can sometimes enhance separation, although it will increase the analysis time.[4][5][6]

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Peak Overlap by Modifying the Mobile Phase

This guide provides a step-by-step protocol for optimizing the mobile phase to resolve overlapping peaks in a typical reversed-phase HPLC setup for chloroacetamide reaction mixtures.

Experimental Protocol:

  • Initial Assessment:

    • Analyze your reaction mixture using your current HPLC method.

    • Identify the critical pair of peaks with the lowest resolution.

    • If possible, inject standards of the expected components (chloroacetamide product, starting amine, etc.) to identify the overlapping peaks.

  • Mobile Phase Solvent Strength Adjustment (Isocratic Elution):

    • If your peaks are eluting very early, decrease the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase in 5% increments. This will increase retention times and may improve separation.[9]

    • If your peaks are eluting very late and are broad, increase the percentage of the organic solvent in 5% increments to reduce retention and sharpen the peaks.

  • Changing the Organic Modifier:

    • If adjusting the solvent strength is insufficient, try changing the organic modifier.[3] For example, if you are using acetonitrile, switch to methanol or vice-versa. Different organic solvents can alter the selectivity of the separation.

  • pH Adjustment:

    • Determine the pKa values of your chloroacetamide product and any ionizable starting materials or byproducts.

    • Adjust the pH of your aqueous mobile phase to be at least 2 pH units away from the pKa of your analytes to ensure they are in a single ionic form (either fully protonated or deprotonated).[10] Use a suitable buffer to maintain a stable pH.

  • Gradient Elution Development:

    • If isocratic elution does not provide adequate separation, develop a gradient method.[13]

    • Start with a "scouting gradient" from a low to a high percentage of organic solvent (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate elution time of your components.[16]

    • Based on the scouting run, design a more focused gradient with a shallower slope around the elution time of the critical peak pair to improve their resolution.[5][13]

Data Presentation:

The following table illustrates the potential impact of mobile phase modifications on the resolution (Rs) of two closely eluting peaks in a chloroacetamide reaction mixture analysis.

Mobile Phase CompositionResolution (Rs)Observations
50:50 Acetonitrile:Water0.8Significant peak overlap.
45:55 Acetonitrile:Water1.2Improved separation, but still not baseline.
40:60 Acetonitrile:Water1.6Baseline resolution achieved.
50:50 Methanol:Water1.0Different selectivity, slight improvement.
40:60 Acetonitrile:Water (pH 3.0)2.1Excellent separation due to suppression of ionization of an acidic impurity.

Logical Workflow for Mobile Phase Optimization:

start Peak Overlap Observed isocratic Isocratic Elution? start->isocratic adjust_strength Adjust Solvent Strength (% Organic) isocratic->adjust_strength Yes gradient Develop Gradient Method isocratic->gradient No not_resolved Resolution Still Inadequate adjust_strength->not_resolved change_solvent Change Organic Modifier (e.g., ACN to MeOH) change_solvent->not_resolved adjust_ph Adjust Mobile Phase pH resolved Peaks Resolved adjust_ph->resolved adjust_ph->not_resolved If still overlapped scouting Run Scouting Gradient gradient->scouting optimize_gradient Optimize Gradient Slope scouting->optimize_gradient optimize_gradient->resolved not_resolved->change_solvent Try Next Step not_resolved->adjust_ph Try Next Step not_resolved->gradient Switch to Gradient

Caption: Workflow for mobile phase optimization.

Guide 2: Leveraging Column Chemistry and Temperature for Improved Selectivity

When mobile phase optimization is insufficient, changing the stationary phase or adjusting the column temperature can provide the necessary change in selectivity to resolve challenging peaks.

Experimental Protocol:

  • Column Selectivity:

    • If you are using a standard C18 column, consider switching to a column with a different stationary phase chemistry.[4][17]

    • Phenyl-Hexyl Column: A phenyl-hexyl column can provide alternative selectivity for aromatic compounds through pi-pi interactions. This can be beneficial if your chloroacetamide or impurities contain aromatic rings.

    • Cyano (CN) Column: A cyano column offers different dipole-dipole interactions and can be useful for separating polar compounds.

    • Embedded Polar Group (EPG) Column: These columns have a polar group embedded in the alkyl chain, which can improve peak shape for basic compounds and offer different selectivity.

  • Temperature Optimization:

    • If your HPLC system has a column thermostat, systematically evaluate the effect of temperature on your separation.

    • Start at a moderate temperature (e.g., 30°C) and increase it in increments of 5-10°C.

    • Higher temperatures generally decrease retention times and can improve peak efficiency.[3][5][15] However, in some cases, lower temperatures may enhance resolution.[14]

    • Be mindful of the thermal stability of your analytes; high temperatures can cause degradation.[5]

Data Presentation:

The following table shows a comparison of resolution (Rs) for a critical peak pair on different columns and at different temperatures.

Column TypeTemperature (°C)Resolution (Rs)Observations
C18300.9Poor resolution.
C18401.1Slight improvement.
C18501.0Resolution decreased.
Phenyl-Hexyl301.8Good separation due to alternative selectivity.
Cyano300.7Not suitable for this separation.

Logical Relationship for Parameter Adjustment:

start Peak Overlap Persists After Mobile Phase Optimization change_column Change Column Chemistry (e.g., C18 -> Phenyl) start->change_column resolved Peaks Resolved change_column->resolved not_resolved Resolution Still Inadequate change_column->not_resolved If still overlapped optimize_temp Optimize Column Temperature optimize_temp->resolved optimize_temp->not_resolved If still overlapped consider_other Consider Other Parameters (Flow Rate, etc.) not_resolved->optimize_temp not_resolved->consider_other

References

managing reaction exotherms during chloroacetyl chloride addition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing reaction exotherms during the addition of chloroacetyl chloride.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process.

IssuePossible CausesRecommended Solutions
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. Rate of addition of chloroacetyl chloride is too fast. 2. Inadequate cooling or inefficient heat transfer. 3. Insufficient stirring. 4. Incorrect stoichiometry or higher than expected reactant concentration.1. Immediately stop the addition of chloroacetyl chloride.[1] 2. Ensure the reaction flask is fully immersed in the cooling bath and enhance cooling (e.g., switch from an ice-water to an ice-salt bath).[1] 3. Increase the stirring rate to improve heat dissipation.[1] 4. If the temperature continues to rise, prepare for emergency quenching with a pre-chilled, inert solvent.[1] 5. Once stable, resume addition at a significantly reduced rate.[1]
Pressure Buildup in Reaction Vessel 1. The reaction system is closed, trapping evolved Hydrogen Chloride (HCl) gas.[2][3] 2. Reaction with residual moisture is causing hydrolysis and generating excess HCl gas.[2][4]1. Never perform the reaction in a completely closed system. 2. Ensure the vessel is vented through a drying tube (e.g., filled with CaCl₂) or a scrubber system (e.g., bubbling through a basic solution) to neutralize the HCl gas safely. 3. Ensure all glassware is thoroughly dried and reactants/solvents are anhydrous.[5]
Low Product Yield 1. Inadequate temperature control led to side product formation.[1] 2. The reaction was incomplete due to excessively low temperatures.[1] 3. The amine reactant was protonated by the HCl byproduct, rendering it non-nucleophilic.[6]1. Strictly maintain the recommended temperature range for the specific reaction.[5][7] 2. Monitor reaction progress using an appropriate technique (e.g., TLC, GC, NMR).[1][7] 3. Ensure an adequate amount of an appropriate base (acid scavenger) is used to neutralize the HCl as it forms.[6][7]
Product is Off-Color or Impure 1. An uncontrolled exotherm led to the degradation of reactants or products.[1] 2. Side reactions occurred due to incorrect temperature.1. Improve temperature control measures by slowing the addition rate and using a more efficient cooling bath. 2. Review the protocol for the optimal temperature range to maximize selectivity for the desired product.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exotherm during chloroacetyl chloride addition?

A1: The primary exothermic event is the nucleophilic acyl substitution reaction itself. Chloroacetyl chloride is a highly reactive acylating agent.[8] Its reaction with nucleophiles, such as amines or alcohols, is rapid and releases a significant amount of heat.[9] The reaction also produces hydrochloric acid (HCl), and its neutralization by a base can also contribute to the overall heat generated.[6][10]

Q2: What are the critical signs of a developing thermal runaway?

A2: A key sign is a rapid temperature increase that does not stabilize even after pausing the addition of the reagent.[1] Other indicators include a sudden increase in the rate of gas evolution (off-gassing), a noticeable change in the viscosity or color of the reaction mixture, or boiling of the solvent at the point of addition. A thermal runaway is a dangerous situation where the heat generated by the reaction outpaces the cooling system's ability to remove it, leading to an uncontrolled acceleration of the reaction rate.[11][12]

Q3: How do I select an appropriate cooling system?

A3: The choice of cooling system depends on the scale and desired temperature of your reaction. For many lab-scale reactions, a simple ice-water bath is sufficient to maintain temperatures between 0-5°C.[7] For more vigorous exotherms or to achieve sub-zero temperatures, an ice-salt bath or a cryocooler circulating a heat-transfer fluid is more effective.[1][13] The key is to ensure the cooling capacity is sufficient to handle the total heat evolved during the addition.[14]

Q4: What is the role of the base (acid scavenger) and how does it impact safety?

A4: A base is used to neutralize the HCl byproduct generated during the acylation of amines or alcohols.[6] This is crucial because if left unneutralized, the HCl will protonate the starting amine, rendering it inactive and stopping the reaction. While necessary, the neutralization reaction is also exothermic. Bases like pyridine or triethylamine are commonly used.[7] The choice and addition of the base should be considered as part of the overall thermal management plan.

Q5: How does the rate of addition affect exotherm control?

A5: The rate of addition is the most critical control parameter. The heat generated is directly proportional to the rate at which the reactants are mixed. A slow, controlled, dropwise addition ensures that the heat is generated at a rate that the cooling system can effectively dissipate, keeping the internal temperature within a safe and optimal range.[1] One protocol specifies an addition time of 5 minutes while keeping the temperature below 10°C, illustrating the importance of this parameter.[7]

Data Presentation

Table 1: Recommended Temperature Control Parameters for Chloroacetylation

Reaction TypeSubstrate ExampleRecommended TemperatureNotes
Amine AcylationBenzyl 4-aminopiperidine< 10 °CMaintain slow addition to prevent a sharp temperature rise.[7]
Friedel-Crafts AcylationChlorobenzene-10 °C to 0 °CLower temperatures favor the formation of the desired para-isomer.[5]
Alcohol AcylationMethanol / Phenols5 °C to 10 °CThe reactivity can vary based on the nucleophilicity of the alcohol.[15]
General GuidelineN/A< 25-30 °CA general upper limit to prevent excessive side reactions or degradation.[1]

Table 2: Comparison of Common Laboratory Cooling Methods

Cooling MethodTypical Temperature RangeAdvantagesDisadvantages
Ice-Water Bath0 °C to 5 °CSimple, inexpensive, readily available.[1]Limited to temperatures at or above 0 °C.
Ice-Salt Bath (NaCl)-20 °C to -10 °CAchieves sub-zero temperatures, inexpensive.[1]Temperature can be less stable than mechanical systems.
Dry Ice-Solvent Bath-78 °C (Acetone) to -40 °C (Acetonitrile)Achieves very low temperatures.Requires careful handling of dry ice and flammable solvents.
Cryogenic Circulator< -100 °C to > 20 °CPrecise and stable temperature control over a wide range.[13][16]High initial equipment cost.[13]

Experimental Protocols

Protocol: Chloroacetylation of an Amine with Temperature Control

This protocol is adapted from a procedure published in Organic Syntheses and provides a framework for the safe addition of chloroacetyl chloride.[7]

  • Reaction Setup:

    • In a properly sized round-bottom flask equipped with a magnetic stirrer, add the amine (1 equivalent) and an appropriate anhydrous solvent (e.g., ethyl acetate).

    • Add the base (e.g., pyridine, 1.5 equivalents).

    • Insert a thermometer or temperature probe to monitor the internal temperature of the mixture.

    • Place the flask in a cooling bath (e.g., ice-water bath) and stir until the internal temperature reaches the target initial temperature (e.g., 0-5 °C).[7]

    • Equip the flask with a pressure-equalizing dropping funnel charged with chloroacetyl chloride (1.3 equivalents). Ensure the setup includes a drying tube to protect from atmospheric moisture.

  • Controlled Addition:

    • Begin adding the chloroacetyl chloride from the dropping funnel dropwise to the stirred solution.

    • Crucially, monitor the internal temperature continuously. Adjust the addition rate to ensure the temperature does not exceed the predetermined safety limit (e.g., 10 °C).[7]

    • If the temperature approaches the limit, pause the addition and allow the mixture to cool before resuming at a slower rate.

  • Reaction and Quenching:

    • After the addition is complete, remove the cooling bath and allow the mixture to stir at ambient temperature for a specified time (e.g., 1.5 hours) to ensure the reaction goes to completion.[7]

    • Carefully quench the reaction by slowly adding it to a separate, stirred vessel containing a suitable quenching solution (e.g., a cold aqueous buffer) to neutralize any remaining reactive species.[7]

Visualizations

G start Uncontrolled Exotherm Detected (Rapid Temp Rise) stop_addition IMMEDIATE ACTION: Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling (e.g., add more ice/salt) stop_addition->enhance_cooling increase_stirring Increase Stirring Rate stop_addition->increase_stirring check_stable Is Temperature Stabilizing/Decreasing? enhance_cooling->check_stable increase_stirring->check_stable emergency_quench EMERGENCY: Prepare for Quenching with Cold Inert Solvent check_stable->emergency_quench No diagnose DIAGNOSE CAUSE check_stable->diagnose Yes cause_rate Addition Rate Too Fast? diagnose->cause_rate cause_cooling Cooling System Inefficient? diagnose->cause_cooling cause_stirring Stirring Inadequate? diagnose->cause_stirring solution_rate CORRECTION: Resume at a Much Slower Rate cause_rate->solution_rate solution_cooling CORRECTION: Improve Bath Contact or Use Colder Bath cause_cooling->solution_cooling solution_stirring CORRECTION: Use Larger Stir Bar or Mechanical Stirrer cause_stirring->solution_stirring

Caption: Troubleshooting workflow for an uncontrolled exotherm event.

G setup 1. Reaction Setup - Assemble dry glassware - Add amine, solvent, base - Insert temp probe cool 2. Initial Cooling - Place flask in cooling bath - Stir and cool to 0-5 °C setup->cool charge_reagent 3. Charge Dropping Funnel - Add chloroacetyl chloride - Attach drying tube cool->charge_reagent addition 4. Controlled Addition - Add dropwise - Continuously monitor temp - Keep temp < 10 °C charge_reagent->addition check_temp Temp Rising Too Fast? addition->check_temp pause Pause Addition & Allow to Cool check_temp->pause Yes stir 5. Reaction Completion - Remove cooling bath - Stir at room temp for 1.5h check_temp->stir No pause->addition quench 6. Safe Quenching - Slowly add mixture to cold aqueous solution stir->quench end Workup & Isolation quench->end

Caption: General experimental workflow for safe chloroacetyl chloride addition.

References

Validation & Comparative

A Comparative Guide to the Herbicidal Efficacy of Alachlor and 2-chloro-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the herbicidal properties of the established chloroacetamide alachlor, and its lesser-known analogue, 2-chloro-N-(4-methylphenyl)acetamide.

Introduction

This guide provides a comparative analysis of the herbicidal efficacy of two chloroacetamide compounds: the well-established herbicide alachlor and the less-studied this compound. While extensive data exists for alachlor, a widely used herbicide for control of annual grasses and some broadleaf weeds, there is a notable lack of publicly available research on the specific herbicidal activity of this compound. Consequently, this comparison draws upon the established efficacy of alachlor and the general herbicidal characteristics of the N-aryl chloroacetamide chemical class to infer the potential properties of this compound.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Synthesis

Both alachlor and, presumably, this compound belong to the chloroacetamide class of herbicides. The primary mode of action for this class is the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants. VLCFAs are crucial components of plant cell membranes and cuticular waxes. By inhibiting their synthesis, these herbicides disrupt cell division and growth, particularly in the emerging shoots of seedlings. This leads to the failure of susceptible weeds to emerge from the soil or to stunted growth and eventual death shortly after emergence.

dot

cluster_HerbicideAction Herbicidal Action of Chloroacetamides Herbicide Chloroacetamide Herbicide (e.g., Alachlor) Uptake Absorbed by emerging shoots and roots Herbicide->Uptake Transport Translocation within the plant Uptake->Transport VLCFA_Elongase VLCFA Elongase Enzyme Transport->VLCFA_Elongase Inhibition Inhibition VLCFA_Elongase->Inhibition VLCFA_Synthesis VLCFA Synthesis Inhibition->VLCFA_Synthesis Blocks Cell_Membrane Cell Membrane Formation Disrupted VLCFA_Synthesis->Cell_Membrane Leads to Seedling_Growth Inhibition of Seedling Growth Cell_Membrane->Seedling_Growth Weed_Death Weed Death Seedling_Growth->Weed_Death

Caption: Mechanism of action for chloroacetamide herbicides.

Comparative Efficacy and Spectrum of Weed Control

A direct quantitative comparison of the herbicidal efficacy of alachlor and this compound is not possible due to the absence of experimental data for the latter. However, based on the known properties of alachlor and the general characteristics of chloroacetamide herbicides, a qualitative comparison can be inferred.

FeatureAlachlorThis compound (Inferred)
Herbicidal Activity Established pre-emergent herbicide with broad-spectrum activity against annual grasses and some broadleaf weeds.Likely to possess pre-emergent herbicidal activity, characteristic of the chloroacetamide class.
Weed Spectrum Effective against major annual grasses such as barnyardgrass, crabgrass, foxtails, and fall panicum. Also controls some broadleaf weeds like pigweed and common lambsquarters.The specific weed spectrum is unknown. It is likely to be more effective against grasses than broadleaf weeds.
Application Timing Primarily used as a pre-emergence herbicide, applied to the soil before weed seedlings emerge.Expected to be most effective as a pre-emergence herbicide.
Persistence in Soil Provides residual control for several weeks after application.Persistence is unknown but likely to have some residual activity.

Experimental Protocols

To determine and compare the herbicidal efficacy of these two compounds, a standardized experimental protocol would be necessary. The following outlines a typical methodology for a greenhouse-based pre-emergence herbicide efficacy trial.

Objective: To evaluate and compare the pre-emergence herbicidal efficacy of this compound and alachlor on selected grass and broadleaf weed species.

Materials:

  • Technical grade this compound and alachlor

  • Weed seeds (e.g., Echinochloa crus-galli (barnyardgrass), Setaria faberi (giant foxtail), Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters))

  • Potting medium (e.g., sandy loam soil)

  • Pots or trays

  • Greenhouse facilities with controlled temperature, light, and humidity

  • Herbicide sprayer with a calibrated nozzle

  • Analytical balance and volumetric flasks for preparing herbicide solutions

Procedure:

  • Pot Preparation: Fill pots or trays with a uniform amount of potting medium.

  • Weed Seeding: Sow a predetermined number of seeds of each weed species at a consistent depth in the soil.

  • Herbicide Application:

    • Prepare stock solutions of each herbicide in a suitable solvent.

    • Prepare a series of dilutions to achieve a range of application rates (e.g., 0.5, 1, 2, and 4 kg active ingredient per hectare).

    • Apply the herbicide solutions evenly to the soil surface using a calibrated sprayer. Include an untreated control for comparison.

  • Experimental Conditions: Place the treated pots in a greenhouse under optimal conditions for weed germination and growth (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Watering: Water the pots as needed, typically by subirrigation to avoid disturbing the treated soil surface.

  • Data Collection:

    • At 14 and 21 days after treatment (DAT), count the number of emerged seedlings for each weed species in each pot.

    • At 21 DAT, carefully harvest the above-ground biomass of the emerged weeds.

    • Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.

  • Data Analysis:

    • Calculate the percent weed control for each herbicide treatment relative to the untreated control for both emergence and biomass reduction.

    • Perform statistical analysis (e.g., ANOVA, regression analysis) to determine significant differences between treatments and to calculate the effective dose for 50% weed control (ED50).

dot

cluster_Workflow Comparative Herbicidal Efficacy Workflow Potting Pot Preparation and Seeding Application Pre-emergence Application Potting->Application Herbicide_Prep Herbicide Solution Preparation Herbicide_Prep->Application Greenhouse Incubation in Greenhouse Application->Greenhouse Data_Collection Data Collection (Emergence, Biomass) Greenhouse->Data_Collection Analysis Statistical Analysis (ED50 Calculation) Data_Collection->Analysis Comparison Efficacy Comparison Analysis->Comparison

Caption: Experimental workflow for comparing herbicidal efficacy.

Conclusion

Alachlor is a well-characterized chloroacetamide herbicide with proven efficacy against a range of annual grasses and some broadleaf weeds. Its mechanism of action involves the inhibition of very-long-chain fatty acid synthesis. While this compound belongs to the same chemical class and is likely to share a similar mode of action, there is a critical lack of published data on its herbicidal efficacy. Therefore, a direct and quantitative comparison is not feasible at this time. Further experimental evaluation of this compound is necessary to determine its specific weed control spectrum, effective application rates, and overall potential as a herbicide. Researchers in the field are encouraged to conduct such studies to fill this knowledge gap.

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of Substituted N-Phenyl Chloroacetamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of substituted N-phenyl chloroacetamides, a class of compounds exhibiting a wide range of promising biological activities, including anticancer, antimicrobial, and antifungal effects. By dissecting their structure-activity relationships (SAR), we aim to illuminate the path for future rational drug design and development.

The core N-phenyl chloroacetamide scaffold is a versatile template for chemical modification. The substituent's nature, position, and electronic properties on the phenyl ring can dramatically influence the compound's potency and selectivity. This guide synthesizes experimental data from various studies to provide a clear and objective comparison of these effects.

Quantitative Comparison of Biological Activities

To facilitate a clear comparison, the following tables summarize the biological activities of various substituted N-phenyl chloroacetamides against different cell lines and microbial strains.

Table 1: Anticancer Activity of Substituted N-Phenyl Dichloroacetamides

Compound IDSubstituent (Position)Cell LineIC50 (µM)Reference
3e3-IodoA5494.76[1]
-3,5-DiiodoA5492.84[2]
D4Not SpecifiedA5490.167 µg/mL[3]
D5Not SpecifiedA5490.191 µg/mL[3]
D8Not SpecifiedA5490.218 µg/mL[3]
2bm-NO2PC352[4][5]
2cp-NO2PC380[4][5]
2cp-NO2HL-60100[5]
2cp-NO2MCF-7100[4][5]

Note: A lower IC50 value indicates higher potency.

Table 2: Antimicrobial Activity of Substituted N-Phenyl Chloroacetamides

Compound IDSubstituent (Position)MicroorganismMIC (µg/mL)Reference
SP44-ChloroS. aureus-[6][7]
SP64-FluoroS. aureus-[6][7]
SP123-BromoS. aureus-[6][7]
-UnsubstitutedC. albicans128-256[8]
-UnsubstitutedC. parapsilosis128-256[8]

Note: A lower MIC value indicates higher potency. Dashes indicate that the compound was reported as active, but specific MIC values were not provided in the abstract.

Table 3: Antifungal Activity of 2-Chloro-N-phenylacetamide (A1Cl)

Microorganism StrainMIC (µg/mL)MFC (µg/mL)Reference
Aspergillus flavus16 - 25632 - 512[9][10][11]

Note: MIC = Minimum Inhibitory Concentration, MFC = Minimum Fungicidal Concentration.

Key Structure-Activity Relationship Insights

Anticancer Activity:

The anticancer activity of N-phenyl dichloroacetamide derivatives is significantly influenced by the substituents on the phenyl ring.[1][2]

  • Halogens: The presence of iodine atoms on the phenyl ring enhances cytotoxic activity. For instance, N-(3-iodophenyl)-2,2-dichloroacetamide (3e) showed a potent IC50 of 4.76 µM against the A549 lung cancer cell line.[1] Further substitution with two iodine atoms at the 3 and 5 positions resulted in an even lower IC50 of 2.84 µM, suggesting that multiple halogen substitutions can be beneficial.[2]

  • Nitro Groups: Phenylacetamide derivatives with a nitro moiety demonstrated higher cytotoxic effects against the PC3 prostate carcinoma cell line compared to those with a methoxy group.[4][5]

Antimicrobial Activity:

The position and nature of substituents also play a crucial role in the antimicrobial properties of N-phenyl chloroacetamides.

  • Halogens and Lipophilicity: Halogenated substituents, particularly at the para- and meta-positions of the phenyl ring, are associated with increased antimicrobial activity.[6][7] Compounds like N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides were among the most active.[6][7] This is attributed to their high lipophilicity, which facilitates passage through the microbial cell membrane.[6][7]

  • Gram-Positive vs. Gram-Negative Bacteria: Generally, these compounds are more effective against Gram-positive bacteria (S. aureus, MRSA) than Gram-negative bacteria (E. coli).[6][7][12]

Antifungal Activity:

Studies on 2-chloro-N-phenylacetamide have demonstrated its potential as an antifungal agent, particularly against Aspergillus flavus and fluconazole-resistant Candida species.[8][9][10][11][13] The unsubstituted N-phenyl chloroacetamide itself shows promising activity, indicating that the core scaffold is active. Substituted chloroacetamides have been shown to have greater antifungal activity than their unsubstituted counterparts.[9][13]

Experimental Protocols

A summary of the typical experimental methodologies used to determine the biological activities is provided below.

1. Anticancer Activity (MTT or MTS Assay)

  • Cell Lines: Human cancer cell lines such as A549 (non-small cell lung cancer), PC3 (prostate carcinoma), MCF-7 (breast cancer), and HL-60 (promyelocytic leukemia) are commonly used.[4][5]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.

    • Viable cells reduce the tetrazolium salt to a colored formazan product.

    • The absorbance of the formazan is measured using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

2. Antimicrobial Activity (Broth Microdilution Method for MIC)

  • Microbial Strains: Common bacterial strains include Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive), and methicillin-resistant S. aureus (MRSA). Fungal strains include Candida albicans.[6][7]

  • Procedure:

    • A serial dilution of the test compounds is prepared in a liquid growth medium in a 96-well plate.

    • A standardized inoculum of the microorganism is added to each well.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

3. Antifungal Activity (Broth Microdilution Method for MIC and MFC)

  • Fungal Strains: Aspergillus flavus and various Candida species are used.[8][9][13]

  • Procedure for MIC: Similar to the antimicrobial MIC determination.

  • Procedure for MFC:

    • After determining the MIC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate that does not contain the test compound.

    • The plates are incubated to allow for the growth of any remaining viable fungal cells.

    • The MFC is the lowest concentration of the compound that kills 99.9% of the initial fungal inoculum.

Visualizing the SAR Workflow

The following diagrams illustrate the typical workflow for a structure-activity relationship study and the conceptual relationship between chemical modifications and biological outcomes.

SAR_Workflow General Workflow for SAR Studies cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead Lead Compound (N-phenyl chloroacetamide) Design Design Analogs (Vary Substituents) Lead->Design Synthesis Chemical Synthesis Design->Synthesis Screening In Vitro Screening (e.g., Anticancer, Antimicrobial Assays) Synthesis->Screening Data Collect Quantitative Data (IC50, MIC) Screening->Data SAR Establish SAR Data->SAR Optimization Lead Optimization (Design New Analogs) SAR->Optimization Optimization->Design Iterative Cycle SAR_Logic Influence of Substituents on Activity cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity Core N-Phenyl Chloroacetamide Core Lipophilicity Lipophilicity Substituent Substituent (e.g., -I, -Cl, -NO2) Substituent->Lipophilicity Electronic Electronic Effects (Inductive, Resonance) Substituent->Electronic Steric Steric Hindrance Substituent->Steric Activity Potency & Selectivity (Anticancer, Antimicrobial) Lipophilicity->Activity Electronic->Activity Steric->Activity

References

Antifungal Activity of 2-chloro-N-phenylacetamide: A Comparative Analysis with Standard Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the antifungal efficacy of 2-chloro-N-phenylacetamide in comparison to established antifungal drugs. Please note that a literature search for the antifungal activity of the specifically requested compound, 2-chloro-N-(4-methylphenyl)acetamide, did not yield sufficient quantitative data for a direct comparative analysis. Therefore, this guide focuses on the well-studied parent compound, 2-chloro-N-phenylacetamide, to provide a relevant and data-supported comparison.

Executive Summary

2-chloro-N-phenylacetamide has demonstrated notable in vitro antifungal activity against a range of fungal pathogens, including species of Candida and Aspergillus. This synthetic amide has been investigated for its potential as a novel antifungal agent, with studies highlighting its efficacy against both planktonic cells and biofilms. This guide provides a comparative overview of its antifungal activity against standard antifungal agents such as fluconazole, amphotericin B, and voriconazole, supported by experimental data and detailed methodologies.

Comparative Antifungal Activity

The antifungal efficacy of 2-chloro-N-phenylacetamide and standard antifungal agents is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of 2-chloro-N-phenylacetamide and standard antifungal agents against various fungal strains as reported in the literature.

Fungal Strain2-chloro-N-phenylacetamide (µg/mL)Fluconazole (µg/mL)Amphotericin B (µg/mL)Voriconazole (µg/mL)Reference
Candida albicans (Fluconazole-resistant strains)128 - 256---[1][2]
Candida parapsilosis (Fluconazole-resistant strains)128 - 256---[1][2]
Candida tropicalis16 - 25616 - 512--
Aspergillus flavus16 - 256-1 - 160.5 - 2[3]

Key Observations:

  • 2-chloro-N-phenylacetamide exhibits a broad range of activity, with MIC values varying depending on the fungal species and strain.

  • Against fluconazole-resistant Candida species, 2-chloro-N-phenylacetamide shows inhibitory activity.[1][2]

  • The antifungal activity of 2-chloro-N-phenylacetamide against Aspergillus flavus is within a comparable range to that of amphotericin B, although generally higher than voriconazole.[3]

Experimental Protocols

The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) as commonly described in the cited literature.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is a widely accepted procedure for determining the MIC of an antifungal agent.

  • Preparation of Fungal Inoculum:

    • Fungal strains are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for Aspergillus spp. and Sabouraud Dextrose Agar for Candida spp.) at a suitable temperature (typically 35-37°C) for a specified period.

    • A suspension of fungal spores or cells is prepared in a sterile saline solution containing a small amount of a surfactant (e.g., Tween 80) to ensure even dispersal.

    • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density (e.g., 1-5 x 10^6 CFU/mL for yeast). The suspension is then further diluted to achieve the final desired inoculum concentration.

  • Preparation of Antifungal Solutions:

    • A stock solution of the test compound (2-chloro-N-phenylacetamide) and standard antifungal agents is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Serial two-fold dilutions of the antifungal agents are prepared in a liquid growth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

    • The plates are incubated at 35-37°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the microorganism. This is typically assessed visually or by using a spectrophotometer to measure the optical density.

Visualizing the Experimental Workflow and Potential Mechanism of Action

To better understand the experimental process and the potential molecular interactions, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep inoculation Inoculation of Microtiter Plates inoculum_prep->inoculation antifungal_dilution Antifungal Dilution Series antifungal_dilution->inoculation incubation Incubation (24-48h) inoculation->incubation mic_determination MIC Determination incubation->mic_determination

Caption: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).

mechanism_of_action cluster_compound Antifungal Compound cluster_fungal_cell Fungal Cell compound 2-chloro-N-phenylacetamide ergosterol Ergosterol compound->ergosterol Inhibition of Ergosterol Function dhfr Dihydrofolate Reductase (DHFR) compound->dhfr Inhibition of DHFR cell_membrane Cell Membrane ergosterol->cell_membrane Component of folate_synthesis Folate Synthesis dhfr->folate_synthesis Catalyzes dna_synthesis DNA Synthesis folate_synthesis->dna_synthesis Required for

Caption: Postulated mechanisms of action for 2-chloro-N-phenylacetamide.

References

Comparative Cytotoxicity of 2-Chloro-N-(4-methylphenyl)acetamide and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of 2-chloro-N-(4-methylphenyl)acetamide analogues. The information is based on available experimental data for structurally related compounds, offering insights into their potential as anticancer agents.

Data Presentation: Comparative Cytotoxicity of Acetamide Analogues

The cytotoxic effects of various analogues of this compound have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is presented in the tables below.

Table 1: Cytotoxicity of 2-Chloro-N-Aryl Acetamide Analogues

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
2-chloro-N-(4-methoxyphenyl)acetamideHeLa (Cervical Cancer)49.86¹--
2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamideHeLa (Cervical Cancer)0.031--
Analogue with Thiazole ScaffoldJurkat (T-cell Leukemia)Significant Activity--
Analogue with Thiazole ScaffoldMDA-MB-231 (Breast Cancer)Significant Activity--

¹Converted from µg/mL.

Table 2: Cytotoxicity of Phenylacetamide Analogues

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamidePC3 (Prostate Carcinoma)>100Imatinib40
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52Imatinib40
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80Imatinib40
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast Cancer)100Imatinib98
Phenylacetamide Derivative 3d MCF-7 (Breast Cancer)Significant EfficacyDoxorubicin-
Phenylacetamide Derivative 3j (para-nitro group)MDA-MB-468, PC12, MCF-7Strong Cytotoxic Effect--

Experimental Protocols

The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the cytotoxic effects of the test compounds on cancer cell lines by measuring cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of living cells. The crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Materials:

  • Test compounds (this compound analogues)

  • Human cancer cell lines (e.g., HeLa, MCF-7, PC3)

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the complete culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at different concentrations is added to each well. Control wells containing medium with the solvent at the same concentration as the test wells are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 10-20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization of Formazan: The medium containing MTT is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for about 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength of around 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Mandatory Visualization

Below are diagrams illustrating potential signaling pathways and experimental workflows relevant to the cytotoxicity of this compound and its analogues.

experimental_workflow cluster_workflow Experimental Workflow for Cytotoxicity Assessment cell_seeding Cell Seeding in 96-well plates compound_treatment Treatment with Acetamide Analogues cell_seeding->compound_treatment incubation Incubation (24-72h) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis

Workflow for determining the cytotoxicity of acetamide analogues.

apoptosis_pathway cluster_apoptosis Potential Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway acetamide Chloroacetamide Analogue death_receptors Death Receptors (e.g., Fas, TNFR) acetamide->death_receptors bax_bak Bax/Bak Activation acetamide->bax_bak caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax_bak->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Generalized intrinsic and extrinsic apoptosis pathways.

gst_inhibition_pathway cluster_gst Potential Mechanism via GST Inhibition acetamide 2-Chloroacetamide Analogue gst Glutathione S-transferase (GST) acetamide->gst Inhibition detoxification Cellular Detoxification gst->detoxification cell_death Increased Oxidative Stress & Cell Death gst->cell_death Leads to

Hypothesized mechanism involving GST inhibition.

Correlating In Vitro Bioactivity with In Vivo Efficacy for Chloroacetamide Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The chloroacetamide functional group is a key electrophilic warhead in a variety of bioactive compounds, ranging from herbicides to potential therapeutics.[1][2] These compounds often act as covalent inhibitors, forming stable bonds with nucleophilic residues like cysteine in target proteins.[1][3] Establishing a clear correlation between their activity in laboratory assays (in vitro) and their effects in living organisms (in vivo) is a critical step in their development and risk assessment. A strong in vitro-in vivo correlation (IVIVC) can streamline development, reduce reliance on animal testing, and provide a clearer understanding of a compound's mechanism of action.[4] This guide provides an objective comparison of in vitro and in vivo data for various chloroacetamide compounds, details key experimental protocols, and visualizes the underlying scientific concepts.

I. In Vitro Bioactivity of Chloroacetamide Compounds

A variety of in vitro assays are employed to characterize the biological activity of chloroacetamide compounds at the cellular and molecular level. These assays are crucial for initial screening, mechanism of action studies, and determining key potency metrics like IC50 values.

Commonly, these compounds are assessed for their effects on cell viability, induction of apoptosis (programmed cell death), and interaction with specific molecular targets. For instance, the chloroacetamide herbicide Acetochlor (AC) and its metabolites have been shown to inhibit cell viability, induce the production of reactive oxygen species (ROS), and promote apoptosis in HepG2 liver cancer cells.[5][6] In the realm of cancer therapeutics, other chloroacetamide derivatives have been developed as potent inhibitors of specific enzymes like glutathione peroxidase 4 (GPX4), which is involved in a form of cell death called ferroptosis.[7][8]

Table 1: Summary of In Vitro Bioactivity Data for Selected Chloroacetamide Compounds

Compound/ClassIn Vitro AssayCell Line / SystemKey ResultReference(s)
Acetochlor (AC) & MetabolitesMTT AssayHepG2Dose-dependent inhibition of cell viability (10-100 µM).[5][6]
Acetochlor (AC) & MetabolitesLDH Leakage AssayHepG2Dose-dependent increase in lactate dehydrogenase leakage.[5][6]
Acetochlor (AC) & MetabolitesFlow Cytometry (Annexin V/PI)HepG2Increased percentage of apoptotic cells with exposure.[6]
Acetochlor (AC) & MetabolitesComet AssayHepG2Induced DNA breakage at 100 µM.[6]
Chloroacetamide HerbicidesVLCFA Elongase InhibitionMicrosomes from LeekStrong inhibition with I50-values of 10 to 100 nM.[9]
GPX4 Inhibitor (Compound 24)GPX4 Inhibition AssayRecombinant ProteinPotent inhibition of GPX4.[7][8]
4-BFCA (Antifungal)Broth MicrodilutionFusarium strainsFungicidal with MIC range of 12.5–50 μg/mL.[10]
TEAD Covalent InhibitorsTEAD-YAP1 Interaction AssayRecombinant ProteinCovalent inhibition of TEAD binding to YAP1.[11]
CCW16 (RNF4 Ligand)Cysteine ReactivityRecombinant RNF4Potent covalent reaction with cysteines.[12]

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the chloroacetamide compound (e.g., 10-100 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., methanol or DMSO).[6]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Living cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.[13]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[13]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

II. In Vivo Efficacy and Toxicity of Chloroacetamide Compounds

Translating in vitro findings to a whole-organism context is essential. In vivo studies assess not only the efficacy or toxicity of a compound but also its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for determining its overall effect.

For example, the in vitro cytotoxicity and pro-apoptotic effects of Acetochlor and its metabolites were correlated with developmental toxicity in a zebrafish embryo model.[6] Exposure led to decreased hatching and survival rates, effects that were mitigated by an antioxidant, suggesting a similar mechanism of oxidative stress in vitro and in vivo.[5][6] In a different application, an antifungal chloroacetamide derivative (4-BFCA) that was effective against Fusarium strains in vitro also demonstrated a high survival rate in infected Tenebrio molitor larvae and efficacy in an embryonated egg infection model.[10] However, the translation is not always direct. A potent chloroacetamide-based GPX4 inhibitor showed excellent in vitro activity and good bioavailability in mice, but ultimately had no effect on tumor growth in a xenograft model, despite evidence of target engagement.[7][8] This highlights the complexity of predicting in vivo efficacy solely from in vitro data.[14]

Table 2: Summary of In Vivo Efficacy and Toxicity Data

Compound/ClassIn Vivo ModelEndpoint MeasuredKey ResultReference(s)
Acetochlor (AC) & MetabolitesZebrafish EmbryosHatching and survival rates, apoptosis.Decreased hatching and survival; increased apoptosis.[5][6]
GPX4 Inhibitor (Compound 24)Mouse Xenograft Tumor ModelTumor GrowthNo effect on tumor growth at doses up to 50 mg/kg.[7][8]
4-BFCA (Antifungal)Tenebrio molitor LarvaeSurvival RateHigh survival rate, suggesting low acute toxicity.[10]
4-BFCA (Antifungal)Embryonated Egg (CAM)Fungal Infection83.33% effective in combating fungal infection.[10]
Ibrutinib Analogue (Sulfamate Acetamide)Mouse Model of CLLBTK InhibitionEffective inhibition of B-cell receptor signaling.[15]

Experimental Protocol: Zebrafish Embryo Toxicity Assay

This model is widely used for assessing developmental toxicity due to the embryos' transparency and rapid development.

  • Embryo Collection: Collect freshly fertilized zebrafish embryos and place them in multi-well plates.

  • Compound Exposure: Expose embryos to various concentrations of the chloroacetamide compound in the presence or absence of mitigating agents (like the antioxidant N-acetylcysteine).[6]

  • Endpoint Observation: Monitor the embryos at regular intervals (e.g., 24, 48, 72, 96 hours post-fertilization).

  • Data Collection: Record key developmental endpoints, including survival rate, hatching rate, and morphological abnormalities (e.g., pericardial edema, spinal curvature).

  • Biochemical Analysis: At the end of the exposure period, embryos can be collected to measure biomarkers such as LDH leakage, SOD, and GSH levels, mirroring the in vitro assays.[5][6]

  • Apoptosis Staining: Use vital dyes like Acridine Orange to stain for and quantify apoptotic cells in the hatched larvae.[6]

III. Visualizing Workflows and Mechanisms

Understanding the relationship between experimental stages and the molecular pathways targeted by these compounds is crucial for researchers.

The process of linking laboratory findings to whole-organism effects follows a logical progression. It begins with broad in vitro screening to identify active compounds and elucidate their mechanism, followed by more complex in vivo models to confirm efficacy and assess safety.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation A Compound Library (Chloroacetamides) B High-Throughput Screening (e.g., Cell Viability, Enzyme Inhibition) A->B C Hit Identification & Potency (IC50) Determination B->C D Mechanism of Action Studies (e.g., Apoptosis, ROS, Target Engagement) C->D E Lead Compound Selection D->E F Pharmacokinetic (ADME) Studies (e.g., Mouse) E->F G Efficacy/Toxicity Model (e.g., Zebrafish, Xenograft) E->G I In Vitro-In Vivo Correlation (IVIVC) Data Analysis F->I H Endpoint Analysis (e.g., Survival, Tumor Size, Biomarkers) G->H H->I

General workflow for correlating in vitro bioactivity with in vivo efficacy.

Many chloroacetamide compounds induce cytotoxicity by generating reactive oxygen species (ROS).[5] This oxidative stress can trigger downstream signaling cascades, particularly involving the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to apoptosis.

G compound Chloroacetamide Compound ros Increased Cellular Reactive Oxygen Species (ROS) compound->ros stress Oxidative Stress ros->stress gsh Depletion of Glutathione (GSH) stress->gsh mapk MAPK Pathway Activation stress->mapk dna_damage DNA Damage & LDH Leakage stress->dna_damage jnk p-JNK / p-p38 mapk->jnk apoptosis Apoptosis (Cell Death) jnk->apoptosis dna_damage->apoptosis

Oxidative stress-induced apoptosis pathway activated by chloroacetamides.

IV. Conclusion

The correlation between in vitro bioactivity and in vivo efficacy for chloroacetamide compounds is a complex but essential area of study. While in vitro assays are invaluable for high-throughput screening and mechanistic insights, they do not always predict the in vivo outcome due to factors like bioavailability and metabolism.[7][8][14] As demonstrated, compounds like Acetochlor show a reasonable correlation between in vitro cytotoxicity and in vivo developmental toxicity, both driven by oxidative stress.[5][6] Conversely, highly potent enzyme inhibitors in vitro may fail in vivo due to poor pharmacokinetics or other biological complexities.[7][8] A multi-faceted approach, combining robust in vitro characterization with carefully selected in vivo models, is paramount for the successful development and safety assessment of this important class of compounds.

References

Validating the Alkylating Mechanism of 2-chloro-N-(4-methylphenyl)acetamide in Target Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the alkylating mechanism of 2-chloro-N-(4-methylphenyl)acetamide and similar chloroacetamide-based compounds as covalent enzyme inhibitors. While specific experimental data validating the alkylating mechanism of this compound on a particular target enzyme is not extensively available in the current body of scientific literature, this guide outlines the established principles and experimental workflows used to characterize such mechanisms. We will draw comparisons with well-documented chloroacetamide inhibitors to provide a clear roadmap for researchers investigating this class of compounds.

Understanding the Alkylating Mechanism of Chloroacetamides

Chloroacetamide derivatives are a class of electrophilic compounds known to act as irreversible covalent inhibitors of enzymes. The reactive nature of the chloroacetamide moiety allows it to form a covalent bond with nucleophilic residues in the enzyme's active site, most commonly cysteine. This covalent modification leads to the irreversible inactivation of the enzyme.

The proposed alkylating mechanism involves the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the electrophilic carbon of the chloroacetamide. This results in the formation of a stable thioether bond and the displacement of the chlorine atom.

Experimental Validation Workflow

Validating the alkylating mechanism of a compound like this compound requires a multi-faceted experimental approach. The following workflow outlines the key experiments and the type of data that needs to be collected.

G cluster_0 Initial Screening & Identification cluster_1 Mechanism of Action Studies cluster_2 Confirmation of Covalent Adduct Formation cluster_3 Structural & Comparative Analysis A Enzyme Activity Assays B Identification of Target Enzyme(s) A->B C Time-Dependent Inhibition Kinetics B->C Characterize Inhibition D Irreversibility Assays (e.g., Dialysis, Rapid Dilution) C->D E Mass Spectrometry (LC-MS/MS) D->E Confirm Covalent Nature F Identification of Modified Residue(s) E->F G Molecular Docking/Crystallography F->G Structural Insights H Comparison with Other Alkylating Agents G->H

Caption: Experimental workflow for validating the alkylating mechanism of a covalent inhibitor.

Key Experimental Protocols and Data Presentation

Enzyme Inhibition Assays

Protocol: The initial step involves screening this compound against a panel of relevant enzymes to identify potential targets. Standard enzyme activity assays (e.g., spectrophotometric, fluorometric) are used to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation:

CompoundTarget EnzymeIC₅₀ (µM)Reference
MetazachlorChalcone Synthase (CHS)~1-2 molecules/subunit[1]
Chloroacetamide Library CompoundE. coli MurALow micromolar[2]
This compound Hypothetical Target XTo be determined
Irreversible Inhibition Kinetics

Protocol: To distinguish between reversible and irreversible inhibition, time-dependent inhibition assays are performed. The enzyme is pre-incubated with the inhibitor for varying time points before measuring the residual activity. For irreversible inhibitors, the inhibition will increase with incubation time. Further confirmation can be obtained through dialysis or rapid dilution experiments, where the enzyme-inhibitor complex does not readily dissociate.[3] The kinetics of inactivation are often characterized by the parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half the maximal rate).[4]

Data Presentation:

CompoundTarget Enzymekinact (min⁻¹)KI (µM)kinact/KI (M⁻¹s⁻¹)Reference
Chloroacetamide InhibitorE. coli MurAData reported as time-dependentN/AN/A[2]
This compound Hypothetical Target XTo be determinedTo be determinedTo be determined
Mass Spectrometry for Adduct Confirmation

Protocol: Mass spectrometry (MS) is the gold standard for confirming covalent bond formation. The target enzyme is incubated with the inhibitor, followed by proteolytic digestion (e.g., with trypsin). The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The covalent modification of a peptide will result in a specific mass shift corresponding to the mass of the inhibitor fragment. MS/MS sequencing of the modified peptide can then pinpoint the exact amino acid residue that has been alkylated.[1][2]

Data Presentation:

CompoundTarget EnzymeModified ResidueMass Shift (Da)Reference
MetazachlorChalcone Synthase (CHS)Cys (Active Site)Confirmed[1]
Chloroacetamide InhibitorE. coli MurACys115Confirmed[2]
This compound Hypothetical Target XTo be determinedExpected: ~182.6 Da
Molecular Docking and Structural Biology

Protocol: Computational molecular docking can provide insights into the binding mode of the inhibitor within the enzyme's active site and predict the proximity of the chloroacetamide moiety to nucleophilic residues.[5] For a more definitive structural understanding, co-crystallization of the inhibitor with the target enzyme can reveal the precise atomic interactions of the covalent adduct.

Visualization of the Proposed Interaction:

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Enzyme Target Enzyme Cys Cysteine Residue (Nucleophile) Inhibitor This compound Chloroacetamide Chloroacetamide Moiety (Electrophile) Chloroacetamide->Cys Covalent Bond Formation (Alkylation)

Caption: Proposed alkylating interaction between the inhibitor and the target enzyme.

Comparison with Alternative Alkylating Agents

The potency and selectivity of this compound should be compared with other known alkylating agents. This comparison provides context for its potential utility and liabilities.

Data Presentation:

Alkylating AgentGeneral ReactivityCommon Target ResiduesKnown Selectivity Profile
This compound Moderate ElectrophileCysteineTo be determined
IodoacetamideHigh ElectrophileCysteine, HistidineGenerally non-selective
N-ethylmaleimideMichael AcceptorCysteineModerately selective
AcrylamidesMichael AcceptorCysteineCan be highly selective with optimized scaffolds

Conclusion

Validating the alkylating mechanism of this compound requires a rigorous and systematic approach. While direct experimental evidence for this specific compound is currently limited in public databases, the methodologies outlined in this guide provide a clear and established path for its characterization. By employing a combination of enzyme kinetics, mass spectrometry, and structural biology, researchers can definitively establish its mechanism of action and compare its performance with other covalent inhibitors. Such studies are crucial for the rational design and development of novel therapeutic agents that leverage the benefits of covalent targeting.

References

A Comparative Analysis of Alkylating Reactivity Among Different Chloroacetamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the alkylating reactivity of various chloroacetamide derivatives, supported by experimental data. Chloroacetamides are a class of electrophilic compounds utilized in various applications, from herbicides to covalent inhibitors in drug discovery. Their reactivity, primarily governed by the substitution pattern on the acetamide nitrogen and the alpha-carbon, dictates their efficacy and potential toxicity. Understanding the nuances of their alkylating potential is crucial for the rational design of new molecules with desired activities.

Executive Summary

The alkylating activity of chloroacetamides stems from the electrophilic nature of the carbon atom bearing the chlorine atom, making it susceptible to nucleophilic attack by biological macromolecules such as proteins and nucleic acids. The primary mechanism of this reaction is a bimolecular nucleophilic substitution (SN2). The reactivity of chloroacetamide derivatives is significantly influenced by the electronic and steric nature of the substituents on the amide nitrogen. Electron-withdrawing groups on an aryl substituent, for instance, can enhance the electrophilicity of the reactive carbon, thereby increasing the alkylation rate. Conversely, bulky substituents can sterically hinder the approach of nucleophiles, reducing reactivity.

This guide presents quantitative data on the reactivity of a series of chloroacetamides, details the experimental protocols used to measure these activities, and visualizes key concepts and pathways where these compounds play a significant role.

Comparative Alkylating Reactivity

The alkylating reactivity of chloroacetamides can be quantified by determining their second-order rate constants (k₂) with a model nucleophile. Thiophenol is often used as a soft nucleophile to mimic the cysteine residues in proteins, a common target of chloroacetamide-based covalent inhibitors.

Table 1: Second-Order Rate Constants for the Reaction of para-Substituted N-Aryl-2-chloroacetamides with Thiophenol in Methanol at 25°C

N-Aryl-2-chloroacetamide (Ar-NHCOCH₂Cl)Substituent (Ar)Hammett Constant (σₚ)Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]
N-(4-Methoxyphenyl)-2-chloroacetamide4-OCH₃-0.270.123
N-(4-Methylphenyl)-2-chloroacetamide4-CH₃-0.170.189
N-Phenyl-2-chloroacetamide4-H0.000.355
N-(4-Chlorophenyl)-2-chloroacetamide4-Cl0.230.832
N-(4-Nitrophenyl)-2-chloroacetamide4-NO₂0.784.57

Data sourced from studies on nucleophilic substitution reactions of α-chloroacetanilides.

As evidenced by the data, electron-withdrawing substituents (e.g., -NO₂, -Cl) on the phenyl ring increase the rate of reaction, while electron-donating groups (e.g., -OCH₃, -CH₃) decrease it. This trend aligns with the principles of the SN2 reaction mechanism, where a more electrophilic carbon center reacts faster.

Comparison with Other Haloacetamides

Chloroacetamides are part of a broader class of haloacetamides used as alkylating agents. The nature of the halogen atom significantly impacts reactivity, following the general trend of leaving group ability: I > Br > Cl.

Table 2: Comparative Reactivity of Haloacetamides with Thiol Nucleophiles

HaloacetamideRelative Reactivity with ThiolsKey Characteristics
IodoacetamideHighMost reactive of the common haloacetamides, but can be less specific, leading to off-target modifications.[1][2][3]
BromoacetamideModerate to HighMore reactive than chloroacetamide, offering a balance between reactivity and stability.[1]
ChloroacetamideModerateGenerally more stable and selective for reactive cysteines compared to iodoacetamide, but with slower reaction kinetics.[1][2][3]

Experimental Protocols

The alkylating reactivity of chloroacetamides is commonly assessed using two key in vitro assays: the 4-(4-nitrobenzyl)pyridine (NBP) assay and the Glutathione (GSH) conjugation assay.

4-(4-Nitrobenzyl)pyridine (NBP) Assay

This spectrophotometric assay provides a relative measure of alkylating potency. NBP acts as a nucleophile, and its alkylation by an agent like a chloroacetamide, followed by basification, results in the formation of a colored product that can be quantified.[4][5][6]

Protocol:

  • Reagent Preparation:

    • Prepare a 5% (w/v) solution of 4-(4-nitrobenzyl)pyridine in a suitable organic solvent (e.g., acetone).

    • Prepare solutions of the test chloroacetamide derivatives at known concentrations in the same solvent.

  • Reaction:

    • In a test tube, mix a defined volume of the NBP solution with a volume of the chloroacetamide solution.

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1 hour).

  • Color Development:

    • After incubation, add a strong base (e.g., triethylamine or a solution of NaOH) to the mixture.

    • Allow the color to develop for a set period.

  • Measurement:

    • Measure the absorbance of the solution at a specific wavelength (typically around 540-560 nm) using a spectrophotometer.

    • The intensity of the color is proportional to the alkylating reactivity of the chloroacetamide.

NBP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis NBP NBP Solution Mix Mix NBP and Chloroacetamide NBP->Mix CA Chloroacetamide Solution CA->Mix Incubate Incubate Mix->Incubate Add_Base Add Base Incubate->Add_Base Measure_Abs Measure Absorbance Add_Base->Measure_Abs

NBP Assay Experimental Workflow

In Vitro Glutathione (GSH) Conjugation Assay

This assay measures the rate at which a chloroacetamide derivative reacts with glutathione, a biologically relevant thiol. The conjugation can be monitored by measuring the depletion of GSH over time, often using Ellman's reagent (DTNB), or by quantifying the formation of the GSH-conjugate using techniques like HPLC-MS.[4] The enzymatic conjugation catalyzed by Glutathione S-Transferases (GSTs) can also be assessed.[7][8][9]

Protocol for Non-Enzymatic Conjugation:

  • Reagent Preparation:

    • Prepare a stock solution of reduced glutathione (GSH) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare stock solutions of the test chloroacetamide derivatives in a compatible solvent.

  • Reaction Initiation:

    • In a reaction vessel, add the GSH solution to the buffer.

    • Initiate the reaction by adding a small volume of the chloroacetamide stock solution.

  • Time-Course Monitoring:

    • At various time points, withdraw aliquots of the reaction mixture.

    • Quench the reaction immediately (e.g., by adding a strong acid).

  • Quantification of GSH:

    • To each quenched aliquot, add Ellman's reagent (DTNB).

    • Measure the absorbance at 412 nm. The decrease in absorbance corresponds to the consumption of GSH.

  • Data Analysis:

    • Plot the concentration of GSH versus time to determine the reaction rate and calculate the second-order rate constant.

GSH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis GSH GSH Solution Start_Reaction Initiate Reaction GSH->Start_Reaction CA Chloroacetamide Solution CA->Start_Reaction Time_Points Take Aliquots at Time Points Start_Reaction->Time_Points Quench Quench Reaction Time_Points->Quench Add_DTNB Add Ellman's Reagent Quench->Add_DTNB Measure_Abs Measure Absorbance Add_DTNB->Measure_Abs Analyze Calculate Rate Constant Measure_Abs->Analyze

GSH Conjugation Assay Workflow

Chloroacetamides as Covalent Inhibitors of Signaling Pathways

The alkylating reactivity of chloroacetamides has been harnessed to design covalent inhibitors that target specific amino acid residues, typically cysteine, in proteins involved in disease-related signaling pathways.

Inhibition of the Hippo-YAP Pathway

The Hippo signaling pathway controls organ size and cell proliferation, and its dysregulation is implicated in cancer. The transcriptional co-activator YAP (Yes-associated protein) interacts with TEAD (transcriptional enhanced associate domain) transcription factors to drive the expression of pro-proliferative genes. Chloroacetamide-based inhibitors have been developed to covalently bind to a conserved cysteine residue in the palmitate-binding pocket of TEAD, thereby allosterically disrupting the YAP-TEAD interaction.[10][11][12][13]

Hippo_YAP_Pathway_Inhibition cluster_pathway Hippo-YAP Signaling Pathway cluster_inhibition Covalent Inhibition Hippo_On Hippo Pathway ON pYAP Phosphorylated YAP (Inactive) Hippo_On->pYAP phosphorylates Cytoplasm Cytoplasmic Sequestration pYAP->Cytoplasm Hippo_Off Hippo Pathway OFF YAP YAP (Active) Hippo_Off->YAP Nucleus Nucleus YAP->Nucleus translocates to YAP_TEAD YAP-TEAD Complex YAP->YAP_TEAD TEAD TEAD TEAD->YAP_TEAD Gene_Expression Gene Expression (Proliferation) YAP_TEAD->Gene_Expression drives Chloroacetamide Chloroacetamide Inhibitor Covalent_Bond Covalent Adduct Chloroacetamide->Covalent_Bond alkylates TEAD_Cys TEAD (Cysteine) TEAD_Cys->Covalent_Bond YAP_TEAD_Disruption Disruption of YAP-TEAD Interaction Covalent_Bond->YAP_TEAD_Disruption YAP_TEAD_Disruption->Gene_Expression blocks

Inhibition of YAP-TEAD Interaction

Induction of Ferroptosis via GPX4 Inhibition

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Glutathione peroxidase 4 (GPX4) is a key enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides. Chloroacetamide-containing molecules have been identified as potent covalent inhibitors of GPX4.[14][15][16][17] By alkylating a cysteine residue in the active site of GPX4, these inhibitors inactivate the enzyme, leading to an accumulation of lipid peroxides and subsequent cell death via ferroptosis. This mechanism is a promising therapeutic strategy for certain cancers.

Ferroptosis_Pathway_Inhibition cluster_pathway Ferroptosis Pathway cluster_inhibition Covalent Inhibition PUFA Polyunsaturated Fatty Acids (PUFAs) Lipid_Peroxides Lipid Peroxides PUFA->Lipid_Peroxides peroxidation GPX4 GPX4 Lipid_Peroxides->GPX4 reduced by Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxides->Ferroptosis induces Lipid_Alcohols Lipid Alcohols (Non-toxic) GPX4->Lipid_Alcohols GPX4->Ferroptosis prevents Chloroacetamide Chloroacetamide Inhibitor Inactive_GPX4 Inactive GPX4 Chloroacetamide->Inactive_GPX4 alkylates GPX4_Cys GPX4 (Cysteine) GPX4_Cys->Inactive_GPX4 Inactive_GPX4->Ferroptosis promotes

GPX4 Inhibition and Ferroptosis

Conclusion

The alkylating reactivity of chloroacetamides is a tunable property that is dependent on their chemical structure. This feature makes them versatile tools in both agriculture and medicine. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to compare and select appropriate chloroacetamide derivatives for their specific applications. Furthermore, the visualization of their role as covalent inhibitors in key signaling pathways highlights their potential in the development of targeted therapies. As the field of covalent drug discovery continues to expand, a thorough understanding of the structure-reactivity relationships of chloroacetamides will be paramount in designing next-generation molecules with enhanced potency and selectivity.

References

Unraveling the Cross-Resistance Profile of 2-chloro-N-(4-methylphenyl)acetamide in Resistant Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of a novel antimicrobial agent is paramount. This guide provides a comprehensive comparison of the performance of 2-chloro-N-(4-methylphenyl)acetamide and its analogs against resistant pathogens, supported by available experimental data and detailed methodologies.

Executive Summary

This compound, a member of the N-aryl chloroacetamide class of compounds, has demonstrated notable antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This guide synthesizes the current, albeit limited, data on its cross-resistance profile. Evidence from related chloroacetamide derivatives suggests a potential lack of cross-resistance with several classes of conventional antibiotics, particularly when used in combination. However, the precise mechanisms of action and potential for resistance development remain areas for further investigation. The data presented herein, including Minimum Inhibitory Concentration (MIC) values and synergistic effects, offer a foundational understanding for future research and development of this promising class of antimicrobial agents.

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound and its derivatives has been evaluated against both susceptible and resistant bacterial strains. The following tables summarize the available quantitative data to facilitate a clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of N-(substituted phenyl)-2-chloroacetamides against various bacterial strains.

CompoundPathogenMIC (µg/mL)
This compound Staphylococcus aureus ATCC 25923250
Methicillin-resistant S. aureus (MRSA) ATCC 33591250
Escherichia coli ATCC 25922500
2-chloro-N-phenylacetamideS. aureus ATCC 25923250
MRSA ATCC 33591250
E. coli ATCC 25922500
2-chloro-N-(4-chlorophenyl)acetamideS. aureus ATCC 25923125
MRSA ATCC 33591125
E. coli ATCC 25922250

Data sourced from a study by Bogdanović et al.[1][2]

Table 2: Antimicrobial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (a related chloroacetamide derivative) against Klebsiella pneumoniae.

Pathogen StrainMIC (µg/mL)
K. pneumoniae ATCC 13883512
K. pneumoniae ATCC 700603 (ESBL-producing)512
K. pneumoniae (Clinical Isolate 1)512
K. pneumoniae (Clinical Isolate 2)512

Data from a study evaluating a structurally similar chloroacetamide derivative.[3][4]

Cross-Resistance and Synergistic Effects

Direct studies on the cross-resistance profile of this compound are limited. However, research on the related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, in combination with conventional antibiotics against Klebsiella pneumoniae provides valuable insights into potential cross-resistance patterns. The absence of antagonistic effects and the presence of additive or synergistic effects suggest that this class of compounds may act on different cellular targets or pathways than the tested antibiotics, thereby reducing the likelihood of cross-resistance.[3][4]

Table 3: Interaction of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with conventional antibiotics against Klebsiella pneumoniae.

AntibioticInteraction
CiprofloxacinAdditivity
CefepimeAdditivity
CeftazidimeIndifference
MeropenemSynergism
ImipenemSynergism

Synergism (FICI ≤ 0.5), Additivity (0.5 < FICI < 1), Indifference (1 ≤ FICI < 4), Antagonism (FICI ≥ 4). Data from a study on a related chloroacetamide.[3][4]

Potential Mechanisms of Action and Resistance

The precise mechanism of action for 2-chloro-N-arylacetamides is not yet fully elucidated. However, one study suggests that a similar compound may target penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis.[5] If this is the primary mechanism, there is a possibility of cross-resistance with β-lactam antibiotics that also target PBPs. However, the observed synergistic effects with carbapenems (meropenem and imipenem) suggest a more complex interaction or a different target.[3][4]

Potential mechanisms of resistance to chloroacetamides in bacteria have not been extensively studied. However, research on the degradation of chloroacetamide herbicides by soil bacteria has identified enzymatic pathways involving amidases that cleave the amide bond of these compounds.[6] This suggests that enzymatic detoxification could be a potential mechanism of acquired resistance in pathogenic bacteria.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is based on the methodology described in the study by Bogdanović et al.[1][2]

  • Microbial Strains and Growth Conditions:

    • Bacterial strains (Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, and methicillin-resistant S. aureus (MRSA) ATCC 33591) are cultured in Luria Bertani (LB) medium.

    • Overnight cultures are grown at 37°C.

    • Bacterial suspensions are adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 10⁸ CFU/mL).

  • Assay Procedure:

    • The test compound, this compound, is dissolved in dimethyl sulfoxide (DMSO).

    • Twofold serial dilutions of the compound are prepared in LB medium in 96-well microtiter plates. The final concentrations typically range from 32 to 4000 µg/mL.

    • Each well is inoculated with the standardized bacterial suspension.

    • The microtiter plates are incubated at 37°C for 24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result start Start culture Overnight Bacterial Culture start->culture compound Prepare Serial Dilutions of Test Compound start->compound adjust Adjust to 0.5 McFarland Standard culture->adjust inoculate Inoculate Microtiter Plates adjust->inoculate compound->inoculate incubate Incubate at 37°C for 24h inoculate->incubate read Read Results incubate->read mic Determine MIC read->mic

Fig. 1: Workflow for MIC determination.

Signaling Pathways and Logical Relationships

The potential for cross-resistance is fundamentally linked to the drug's mechanism of action and the pathogen's resistance mechanisms.

Cross_Resistance_Logic cluster_drug Antimicrobial Agent cluster_target Bacterial Target/Pathway cluster_resistance Resistance Mechanism drugA This compound targetA Target A (e.g., PBP) drugA->targetA Inhibits drugB Conventional Antibiotic (e.g., β-lactam) drugB->targetA Inhibits targetB Target B drugB->targetB Inhibits resistance Shared Resistance Mechanism (e.g., Efflux Pump, Target Modification) targetA->resistance Leads to targetB->resistance Leads to resistance->drugA Confers resistance to resistance->drugB Confers resistance to

Fig. 2: Logic of shared resistance mechanisms.

This diagram illustrates that if this compound and a conventional antibiotic share the same cellular target, a single resistance mechanism that alters this target can confer resistance to both compounds, resulting in cross-resistance. Conversely, if the targets are different, the likelihood of cross-resistance is reduced.

Conclusion and Future Directions

The available data suggests that this compound is a promising antimicrobial compound with activity against resistant pathogens like MRSA. The synergistic and additive effects observed with a related compound when combined with certain antibiotics are encouraging, indicating a potential for combination therapies that could circumvent existing resistance mechanisms.

However, to fully establish the cross-resistance profile, further research is imperative. This should include:

  • Comprehensive MIC testing of this compound against a broad panel of clinically relevant resistant strains and their isogenic susceptible counterparts.

  • In-depth mechanistic studies to definitively identify the cellular target(s) of this class of compounds.

  • Selection of resistant mutants in the laboratory to characterize potential resistance mechanisms, such as target modification or enzymatic inactivation.

A thorough understanding of these aspects will be critical for the strategic development of this compound as a potential therapeutic agent in an era of increasing antimicrobial resistance.

References

comparing the efficiency of different synthetic routes for N-aryl-2-chloroacetamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-aryl-2-chloroacetamides are a crucial class of organic compounds, serving as versatile precursors in the synthesis of a wide array of more complex molecules, including various heterocyclic compounds.[1] Many of their derivatives have demonstrated significant biological activities, such as antimicrobial, antifungal, and herbicidal properties.[1][2][3] The efficiency of synthesizing these valuable intermediates is therefore of considerable interest to the scientific community. This guide provides a comparative analysis of different synthetic routes for N-aryl-2-chloroacetamides, supported by experimental data to inform the selection of the most suitable method for a given application.

Comparison of Synthetic Methodologies

The synthesis of N-aryl-2-chloroacetamides is primarily achieved through the chloroacetylation of aryl amines. Several distinct methodologies have been developed, each with its own set of advantages and disadvantages concerning yield, reaction time, environmental impact, and substrate scope. Here, we compare the most common approaches: conventional synthesis in organic solvents, a "green" aqueous-based method, and microwave-assisted synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for different synthetic routes to N-aryl-2-chloroacetamides, providing a clear comparison of their efficiencies.

Synthetic Route Solvent Base/Catalyst Reaction Time Yield (%) Key Advantages Key Disadvantages
Conventional Organic Synthesis Dichloromethane (DCM), Tetrahydrofuran (THF), BenzeneTriethylamine (TEA), Sodium AcetateSeveral hours to overnightGood to HighWell-established, versatile for various aminesUse of volatile and potentially toxic organic solvents
Aqueous "Green" Synthesis Phosphate Buffer (pH ~7)HCl scavenger (e.g., Propylene oxide)~20 minutesHigh to Excellent (70-95%)Rapid, environmentally benign, simple product isolationMay not be suitable for all substrates, potential for hydrolysis of chloroacetyl chloride
Biphasic System Ethyl acetate / 1M aq. NaHCO₃Sodium BicarbonateNot specifiedVery goodGood yields, avoids stronger organic basesRequires separation of two phases
Microwave-Assisted Synthesis Acetonitrile (CH₃CN)Triethylamine (Et₃N)Not specifiedGood (up to 60% for some derivatives)Accelerated reaction ratesRequires specialized microwave reactor equipment

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and adaptation in a laboratory setting.

Protocol 1: General Synthesis in an Organic Solvent

This widely used method is adaptable for a variety of aryl amines.[1]

Materials:

  • Substituted aryl amine (1.0 eq)

  • Chloroacetyl chloride (1.1 - 1.2 eq)

  • Triethylamine (TEA) or Sodium Acetate (1.1 - 1.5 eq)[1]

  • Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetic Acid[1]

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the substituted aryl amine in the chosen organic solvent in a round-bottom flask.

  • Add the base (e.g., Triethylamine) to the solution.

  • Cool the mixture in an ice bath to approximately 0-5 °C with continuous stirring.[1]

  • Slowly add chloroacetyl chloride dropwise to the cooled solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Protocol 2: Aqueous "Green" Synthesis in Phosphate Buffer

This method offers a rapid and environmentally friendly alternative to traditional organic solvent-based syntheses.[4][5][6]

Materials:

  • Substrate amine (1.0 equiv)

  • Phosphate buffer (e.g., 0.1 M, pH ~7)

  • HCl scavenger (e.g., Propylene oxide, 2.0 equiv)[4]

  • Chloroacetyl chloride (1.1 equiv)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beaker or flask

Procedure:

  • Suspend the amine (1.0 equiv) in the phosphate buffer in a beaker or flask.

  • Cool the suspension in an ice bath.

  • Add the HCl scavenger (e.g., propylene oxide) to the suspension.

  • Add chloroacetyl chloride (1.1 equiv) dropwise to the stirred suspension.

  • Continue stirring for approximately 20 minutes. The reaction progress can be monitored by the disappearance of the amine (e.g., using a negative ninhydrin test).[5]

  • The product will precipitate out of the aqueous solution.

  • Isolate the product by simple filtration and wash with cold water.[1][5]

Protocol 3: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction rate for the synthesis of N-aryl-2-chloroacetamides.[7]

Materials:

  • Amine precursor (1.0 eq)

  • Chloroacetyl chloride (1.0 eq)

  • Triethylamine (Et₃N) as a catalyst

  • Acetonitrile (CH₃CN)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the amine precursor, chloroacetyl chloride, and a catalytic amount of triethylamine in acetonitrile.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 65-70 °C) and power until the reaction is complete, as determined by TLC analysis.[7]

  • After cooling, the reaction mixture is worked up similarly to the conventional organic synthesis protocol to isolate the product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflow and reaction mechanism for the synthesis of N-aryl-2-chloroacetamides.

G cluster_workflow General Synthetic Workflow start Start: Aryl Amine reagents Add Chloroacetyl Chloride + Base/Solvent start->reagents reaction Reaction (Conventional, Aqueous, or Microwave) reagents->reaction workup Work-up & Purification reaction->workup product Product: N-aryl-2-chloroacetamide workup->product

Caption: General workflow for the synthesis of N-aryl-2-chloroacetamides.

Caption: Mechanism of N-aryl-2-chloroacetamide formation.

Conclusion

The choice of synthetic route for N-aryl-2-chloroacetamides depends on the specific requirements of the researcher, including desired yield, reaction time, available equipment, and environmental considerations. The aqueous "green" synthesis method stands out for its rapidity, high yields, and eco-friendly nature, making it an excellent choice for many applications.[5][6] However, the conventional organic solvent-based method remains a robust and versatile option.[1] For rapid optimization and synthesis of small libraries, microwave-assisted synthesis offers a significant time advantage.[7] By presenting this comparative data and detailed protocols, we aim to empower researchers to make informed decisions for the efficient synthesis of these important chemical intermediates.

References

The Impact of Chlorine Substitution on the Biological Profile of N-(4-methylphenyl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms, particularly chlorine, into a bioactive molecule is a common strategy in medicinal chemistry to modulate its pharmacological properties. This guide provides a comparative evaluation of the biological effects of chlorine substitution in the N-(4-methylphenyl)acetamide scaffold. While direct, comprehensive comparative studies on a full series of phenyl-chlorinated N-(4-methylphenyl)acetamide derivatives are limited in the public domain, this document synthesizes available data on related analogs and outlines the experimental protocols necessary to conduct such a comparative analysis.

Structure-Activity Relationship Overview

Chlorine substitution can significantly alter a molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its absorption, distribution, metabolism, excretion (ADME) properties, and its interaction with biological targets. Generally, the addition of chlorine increases lipophilicity, which can enhance membrane permeability and cellular uptake. However, the position and number of chlorine substituents are critical factors that determine the ultimate biological effect.

A study on N-(substituted phenyl)-2-chloroacetamides provides some insight into the effect of substitution on the phenyl ring on antimicrobial activity. Although the chlorine in the title compounds of that study is on the acetamide moiety, a comparison between the 4-methyl and 4-chloro analogs offers valuable data points.

Comparative Biological Data

The following tables summarize the available quantitative data for N-(4-methylphenyl)acetamide and a related chloro-substituted analog. It is important to note that the data is from a study on 2-chloroacetamides, where the chlorine is on the acetyl group.

Table 1: Antimicrobial Activity of N-(substituted phenyl)-2-chloroacetamides

CompoundSubstituent at position 4MIC (μg/mL) vs. S. aureus ATCC 25923MIC (μg/mL) vs. MRSA ATCC 33591MIC (μg/mL) vs. E. coli ATCC 25922MIC (μg/mL) vs. C. albicans ATCC 10231
SP2 Methyl125125250250
SP4 Chloro62.562.5125125

Data extracted from a study on N-(substituted phenyl)-2-chloroacetamides and may not be fully representative of phenyl-chlorinated N-(4-methylphenyl)acetamide.[1]

The data suggests that the replacement of a methyl group with a chlorine atom at the 4-position of the phenyl ring in the N-phenyl-2-chloroacetamide scaffold leads to a two-fold increase in antimicrobial activity against the tested bacterial and fungal strains.[1]

Experimental Protocols

To conduct a comprehensive evaluation of the biological effects of chlorine substitution on N-(4-methylphenyl)acetamide, the following experimental protocols are recommended.

Synthesis of Chlorinated N-(4-methylphenyl)acetamide Derivatives

General Procedure:

  • To a solution of the appropriately chlorinated 4-methylaniline (1 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add a base (e.g., triethylamine, pyridine; 1.2 equivalents).

  • Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
  • Preparation of Bacterial/Fungal Inoculum: Culture the microbial strains overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) value.

Enzyme Inhibition Assay (General Protocol)
  • Preparation of Reagents: Prepare solutions of the target enzyme, substrate, and test compounds in a suitable buffer.

  • Enzyme-Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compounds for a specific period.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Measurement of Activity: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Visualizing Experimental Workflows and Relationships

The following diagrams illustrate the logical flow of the synthesis and evaluation process, as well as the structure-activity relationship concept.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis Start Chlorinated 4-methylaniline Reaction Acylation Reaction Start->Reaction Reactant Acetylating Agent (Acetyl Chloride / Acetic Anhydride) Reactant->Reaction Product Chlorinated N-(4-methylphenyl)acetamide Reaction->Product Antimicrobial Antimicrobial Assay (MIC Determination) Product->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT Assay) Product->Cytotoxicity Enzyme Enzyme Inhibition Assay Product->Enzyme SAR Structure-Activity Relationship (SAR) Antimicrobial->SAR Cytotoxicity->SAR Enzyme->SAR

Caption: Workflow for Synthesis and Biological Evaluation.

structure_activity_relationship cluster_derivatives Chlorinated Derivatives cluster_factors Influencing Factors Parent N-(4-methylphenyl)acetamide Biological Activity: Baseline MonoChloro Monochloro-derivatives Position of Cl: ortho, meta, para Biological Activity: Altered Parent->MonoChloro Introduce Cl DiChloro Dichloro-derivatives Positions of Cl Biological Activity: Further Altered MonoChloro->DiChloro Add another Cl Lipophilicity Lipophilicity MonoChloro->Lipophilicity TriChloro Trichloro-derivatives Positions of Cl Biological Activity: Potentially Optimized or Reduced DiChloro->TriChloro Add third Cl Electronics Electronic Effects DiChloro->Electronics Sterics Steric Hindrance TriChloro->Sterics

Caption: Structure-Activity Relationship (SAR) Concept.

Conclusion

The strategic placement of chlorine atoms on the N-(4-methylphenyl)acetamide scaffold holds the potential to significantly modulate its biological activity. Preliminary data from related compounds suggest that chlorination can enhance antimicrobial properties. However, a systematic investigation is required to fully elucidate the structure-activity relationships. The experimental protocols provided in this guide offer a robust framework for researchers to synthesize and evaluate a series of chlorinated N-(4-methylphenyl)acetamide derivatives, thereby enabling the identification of lead compounds with optimized therapeutic potential. Such studies are crucial for the rational design of novel drug candidates in various therapeutic areas, including infectious diseases and oncology.

References

Quantitative Structure-Activity Relationship (QSAR) Modeling of Chloroacetamide Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Quantitative Structure-Activity Relationship (QSAR) models applied to chloroacetamide herbicides. It summarizes key quantitative data, details experimental protocols for herbicidal activity assessment, and visualizes the underlying relationships and workflows. This information is intended to aid researchers in the development of new, more effective, and safer herbicides.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Elongases

Chloroacetamide herbicides primarily act by inhibiting very-long-chain fatty acid (VLCFA) elongases.[1][2] VLCFAs are crucial components of various cellular structures and signaling molecules in plants. By disrupting their synthesis, these herbicides interfere with critical developmental processes, ultimately leading to plant death. The specific molecular target within the VLCFA elongase enzyme complex is a key area of investigation for developing more potent and selective herbicides.

Comparative Analysis of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[3] In the context of chloroacetamide herbicides, QSAR models are instrumental in predicting the herbicidal efficacy of new chemical entities, thereby accelerating the discovery and optimization process.

Table 1: 2D-QSAR Model for N-substituted-2-chloroacetamides

This model highlights the importance of constitutional descriptors in determining herbicidal activity.

Descriptor CategorySelected DescriptorsStatistical ParameterValue
ConstitutionalMean atomic Sanderson electronegativity> 0.83
Molecular polarizability
Number of Oxygen atoms
Number of Fluorine atoms
Number of aromatic bonds

Source: Adapted from a QSAR study on fluorovinyloxyacetamides, a subclass of chloroacetamides.[4]

Table 2: 3D-QSAR (CoMFA and CoMSIA) Model Parameters for Structurally Related Inhibitors

While not specific to chloroacetamide herbicides, this data from a study on HIV-1 protease inhibitors provides a relevant example of the statistical robustness achievable with 3D-QSAR models.[5][6] These methods are highly applicable to herbicide design.

ModelStatistical ParameterValueField Contribution
CoMFA q² (cross-validated r²)0.637Steric: 45.7%, Electrostatic: 54.3%
r² (non-cross-validated)0.991
CoMSIA q² (cross-validated r²)0.511Electrostatic: 68.5%, Hydrogen Bond Donor: 37.5%
r² (non-cross-validated)0.987

Note: N=27 compounds in the training set. These values indicate a high degree of statistical significance and predictive ability for the models.[5][6]

Key Molecular Descriptors in Chloroacetamide QSAR

The herbicidal activity of chloroacetamide derivatives is influenced by a variety of molecular properties, which are quantified by molecular descriptors in QSAR models. Based on available literature, the following descriptors are crucial:

  • Constitutional Descriptors: These provide basic information about the molecular composition, such as molecular weight, atom counts (e.g., oxygen, fluorine), and the number of aromatic bonds.[4]

  • Topological Descriptors: These describe the connectivity of atoms within the molecule.

  • Electronic Descriptors: Properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges are critical in defining the reactivity and interaction of the herbicide with its target.[7]

  • Hydrophobicity (LogP): The octanol-water partition coefficient (LogP) is a key determinant of a molecule's ability to traverse cell membranes and reach its target site.[8]

  • Steric and Shape Descriptors: The three-dimensional arrangement of atoms influences how well the herbicide fits into the active site of the target enzyme.

Experimental Protocols for Herbicidal Activity Assessment

The herbicidal activity of chloroacetamide compounds is typically evaluated through greenhouse bioassays on target weed species, with Echinochloa crus-galli (barnyardgrass) being a common model.

Pre-Emergence Herbicidal Activity Assay

This assay evaluates the ability of a compound to prevent weed emergence.

  • Seed Sowing: Seeds of Echinochloa crus-galli are sown in pots filled with a suitable soil mix.

  • Herbicide Application: The test compounds, dissolved in an appropriate solvent (e.g., acetone with a surfactant), are sprayed uniformly onto the soil surface, typically within 24 hours of sowing.[9][10] A range of concentrations is used to determine the dose-response relationship.

  • Incubation: The treated pots are maintained in a greenhouse under controlled conditions of temperature, light, and humidity.

  • Evaluation: After a set period (e.g., 21 days), the number of emerged seedlings is counted, and the fresh or dry weight of the above-ground biomass is measured.[10] The herbicidal effect is often expressed as the concentration required to cause 50% inhibition of growth (GR₅₀ or IC₅₀).

Post-Emergence Herbicidal Activity Assay

This assay assesses the efficacy of a compound on established weeds.

  • Plant Growth: Echinochloa crus-galli seeds are sown and allowed to grow to a specific stage, typically the 2-4 leaf stage.

  • Herbicide Application: The test compounds are applied as a foliar spray to the seedlings.

  • Incubation: Plants are returned to the greenhouse and monitored.

  • Evaluation: After a defined period (e.g., 21 days), the herbicidal injury is visually assessed, and the fresh or dry weight of the shoots is determined.[10]

Visualizing QSAR Workflows and Signaling Pathways

To better understand the processes involved in QSAR modeling and the mechanism of action of chloroacetamide herbicides, the following diagrams are provided.

G QSAR Modeling Workflow cluster_0 Data Preparation cluster_1 Descriptor Calculation & Selection cluster_2 Model Building & Validation cluster_3 Prediction & Interpretation A Selection of Chloroacetamide Analogues B Biological Activity Data (e.g., IC50) A->B C Molecular Structure Generation A->C D Calculation of Molecular Descriptors C->D E Descriptor Selection (e.g., Genetic Algorithm) D->E F Dataset Splitting (Training & Test Sets) E->F G Model Generation (e.g., MLR, CoMFA) F->G H Internal & External Validation G->H I Prediction of Activity for New Compounds H->I J Interpretation of Structure-Activity Relationships H->J G Chloroacetamide Herbicide Signaling Pathway A Chloroacetamide Herbicide B Inhibition of VLCFA Elongase A->B C Disruption of Very-Long-Chain Fatty Acid Synthesis B->C D Impaired Cell Division and Expansion C->D E Inhibition of Shoot Growth C->E F Plant Death D->F E->F G Logical Relationship of QSAR Models cluster_0 QSAR Approaches cluster_1 Common Models A 2D-QSAR D MLR (Multiple Linear Regression) A->D Utilizes B 3D-QSAR E CoMFA (Comparative Molecular Field Analysis) B->E Includes F CoMSIA (Comparative Molecular Similarity Indices Analysis) B->F Includes C Higher-Dimensional QSAR C->B Extends

References

A Comparative Analysis of the Antimicrobial Spectrum of 2-chloro-N-(4-methylphenyl)acetamide and Other N-Aryl Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial activity of 2-chloro-N-(4-methylphenyl)acetamide against a range of other N-substituted phenyl-2-chloroacetamides. The data presented is derived from robust in vitro studies and is intended to inform further research and development of novel antimicrobial agents. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of this compound and its analogs was evaluated against Gram-positive bacteria (Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus - MRSA), Gram-negative bacteria (Escherichia coli), and a pathogenic yeast (Candida albicans). The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) values. Lower values indicate higher antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) in μg/mL

CompoundSubstituent on Phenyl RingS. aureus ATCC 25923MRSA ATCC 33591E. coli ATCC 25922C. albicans ATCC 10231
SP2 4-CH₃ 665 665 >4000 1330
SP1H665665>40001330
SP34-OCH₃13301330>40002660
SP44-Cl332.5332.52660665
SP54-Br332.5332.52660665
SP64-F665665>40001330
SP74-I332.5332.52660665
SP84-CH₃CO13301330>40002660
SP94-OH26602660>4000>4000
SP104-CN665665>40001330
SP113-CN665665>40001330
SP123-Br332.5332.52660665

Data sourced from Bogdanović et al., 2021.[1][2]

Table 2: Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentration in μg/mL

CompoundSubstituent on Phenyl RingMBC: S. aureusMBC: MRSAMBC: E. coliMFC: C. albicans
SP2 4-CH₃ 1330 1330 >4000 2660
SP1H13301330>40002660
SP34-OCH₃26602660>4000>4000
SP44-Cl665665>40001330
SP54-Br665665>40001330
SP64-F13301330>40002660
SP74-I665665>40001330
SP84-CH₃CO26602660>4000>4000
SP94-OH>4000>4000>4000>4000
SP104-CN13301330>40002660
SP113-CN13301330>40002660
SP123-Br665665>40001330

Data sourced from Bogdanović et al., 2021.[1][2]

Summary of Findings:

The study reveals that this compound (SP2) exhibits moderate activity against Gram-positive bacteria (S. aureus and MRSA) and the yeast C. albicans.[1][2] However, it shows limited efficacy against the Gram-negative bacterium E. coli.[1][2]

Notably, the antimicrobial activity of N-(substituted phenyl)-2-chloroacetamides is significantly influenced by the nature and position of the substituent on the phenyl ring.[1][2] Compounds bearing a halogen at the para- or meta-position (e.g., 4-Cl, 4-Br, 4-I, 3-Br) demonstrated the most potent activity, particularly against Gram-positive bacteria and C. albicans.[1][2] This suggests that increased lipophilicity, conferred by the halogen substituents, may enhance the passage of these compounds across the microbial cell membrane.[1][2]

Experimental Protocols

The following methodologies were employed in the cited research to determine the antimicrobial spectrum of the acetamide compounds.

Synthesis of N-(substituted phenyl)-2-chloroacetamides

A general method for the synthesis of the evaluated compounds involves the reaction of a substituted aniline with chloroacetyl chloride.

sub_aniline Substituted Aniline reaction Reaction (Stirring at room temp.) sub_aniline->reaction chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reaction solvent Inert Solvent (e.g., Acetone) solvent->reaction product N-(substituted phenyl) -2-chloroacetamide purification Purification (Filtration, Washing, Recrystallization) reaction->purification purification->product

Fig 1. General synthesis workflow.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) were determined using the broth microdilution method.[2]

1. Preparation of Microbial Inoculum:

  • Bacterial strains (E. coli, S. aureus, MRSA) were cultured in Luria Bertani (LB) medium.

  • The yeast (C. albicans) was cultured in tryptic soy broth (TSB).

  • Cultures were incubated overnight at 37°C.

  • The resulting microbial suspensions were adjusted to a 0.5 McFarland standard turbidity, which corresponds to approximately 10⁸ Colony Forming Units (CFU)/mL.

2. Microdilution Assay (MIC Determination):

  • The assay was performed in 96-well microtiter plates.

  • The test compounds were initially dissolved in dimethyl sulfoxide (DMSO).

  • Two-fold serial dilutions of the compounds were made in the appropriate growth medium (LB or TSB) within the wells, typically ranging from 32 to 4000 μg/mL.[2]

  • Each well was then inoculated with the standardized microbial suspension.

  • The plates were incubated at 37°C for 24 hours.

  • The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.

3. Determination of MBC and MFC:

  • Following the MIC determination, an aliquot from the wells showing no visible growth was sub-cultured onto agar plates.

  • The plates were incubated at 37°C for 24-48 hours.

  • The MBC or MFC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).

cluster_prep Inoculum Preparation cluster_mic MIC Determination cluster_mbc_mfc MBC/MFC Determination culture Overnight Culture of Microorganism adjust Adjust to 0.5 McFarland Standard culture->adjust inoculate Inoculate Wells with Adjusted Culture adjust->inoculate serial_dil Serial Dilution of Test Compounds in 96-Well Plate serial_dil->inoculate incubate_mic Incubate at 37°C for 24h inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear MIC Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate at 37°C for 24-48h subculture->incubate_mbc read_mbc Read MBC/MFC (Lowest concentration with no colony growth) incubate_mbc->read_mbc

Fig 2. Antimicrobial susceptibility testing workflow.

Mechanism of Action: A Note on Signaling Pathways

While the precise signaling pathways and molecular targets of these N-aryl-2-chloroacetamide derivatives are not fully elucidated in the referenced literature, the observed structure-activity relationship provides some insights. The increased activity of compounds with higher lipophilicity suggests that the primary site of action is likely intracellular, requiring passage through the cell membrane.[1][2] Chloroacetamide compounds are known to be reactive electrophiles and may exert their antimicrobial effect by alkylating essential biomolecules such as enzymes or proteins, thereby disrupting critical cellular functions. Further research is necessary to identify the specific molecular targets and signaling pathways affected by these compounds.

References

A Comparative Guide to Analytical Methods for 2-chloro-N-(4-methylphenyl)acetamide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the detection and quantification of 2-chloro-N-(4-methylphenyl)acetamide. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the key performance characteristics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose, supported by detailed experimental protocols and representative performance data.

Introduction to Analytical Approaches

The quantitative determination of this compound, an important intermediate in pharmaceutical synthesis, requires robust and reliable analytical methods. The two most common and effective techniques for the analysis of such semi-volatile organic compounds are HPLC and GC-MS.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. When coupled with a UV detector, it offers a cost-effective and high-throughput solution for routine quality control.

  • Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry. This method is ideal for the identification and quantification of volatile and semi-volatile compounds, offering excellent specificity and low detection limits.

The choice between these methods depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis (e.g., routine quantification vs. impurity identification).

Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 0.1 - 100 µg/mL0.01 - 50 µg/mL
Correlation Coefficient (R²) > 0.999> 0.999
Limit of Detection (LOD) ~0.03 µg/mL~0.005 µg/mL
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.01 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 5%
Specificity Good (dependent on chromatographic resolution)Excellent (based on mass-to-charge ratio)

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-UV and GC-MS are provided below.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a reversed-phase HPLC method for the quantitative determination of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in 25 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a GC-MS method for the sensitive and selective analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Dichloromethane (GC grade)

  • Methanol (GC grade)

  • Helium (carrier gas, high purity)

  • This compound reference standard

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp to 280 °C at 15 °C/min

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification (target ions: m/z 183, 141, 106).

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC method, using dichloromethane as the solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with dichloromethane to achieve concentrations ranging from 0.01 µg/mL to 50 µg/mL.

  • Sample Solution: Extract the sample with dichloromethane. Dilute the extract with dichloromethane to a final concentration within the calibration range.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for analytical method validation and the specific experimental process for HPLC analysis.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Analysis & Reporting Dev Method Development & Optimization Proto Define Validation Parameters & Acceptance Criteria Dev->Proto Finalized Method Exp Execute Experiments (Accuracy, Precision, Linearity, etc.) Proto->Exp Approved Protocol Analysis Analyze Data & Compare with Criteria Exp->Analysis Raw Data Report Generate Validation Report Analysis->Report Validated Results

Caption: General workflow for analytical method validation.

HPLC_Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Std Prepare Standard Stock & Calibration Curve Solutions Inject Inject Samples & Standards into HPLC Prep_Std->Inject Prep_Sample Prepare & Dilute Sample Solution Prep_Sample->Inject Separate Chromatographic Separation on C18 Column Inject->Separate Detect UV Detection at 240 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Experimental workflow for HPLC analysis.

Safety Operating Guide

Safe Disposal of 2-chloro-N-(4-methylphenyl)acetamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-chloro-N-(4-methylphenyl)acetamide is critical for maintaining laboratory safety and ensuring environmental protection. Due to the presence of the chloroacetamide functional group, this compound is treated as hazardous. This guide provides essential, immediate safety and logistical information for its proper disposal. In the absence of a specific Safety Data Sheet (SDS) for this compound, the disposal protocol is conservatively based on procedures for closely related and well-documented chloroacetamide compounds.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate Personal Protective Equipment (PPE). All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1][2]

  • Body Protection: A laboratory coat.[1]

Quantitative Data Summary for Related Hazardous Compounds

The following table summarizes key hazard and transportation information for the closely related compound, 2-chloroacetamide. This data should be used as a conservative guide for the handling and disposal of this compound.[1]

ParameterGuideline for 2-chloroacetamideRelevance to Disposal of this compound
UN Number 2811Indicates classification as a toxic solid. Waste should be handled under this classification.[1]
UN Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S. (2-chloroacetamide)Dictates the labeling and transportation requirements for disposal.[1]
Transport Hazard Class 6.1 (Toxic substances)Specifies the primary hazard associated with the waste material.[1]
Packing Group III (Substance presenting low danger)Informs the type of packaging required for transportation and disposal.[1]
GHS Hazard Statements H301: Toxic if swallowedH317: May cause an allergic skin reactionH361: Suspected of damaging fertility or the unborn childH402: Harmful to aquatic lifeHighlights the potential health and environmental hazards to consider during handling and disposal.[1]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.Mandates disposal through a licensed hazardous waste facility.[1][3]

Experimental Protocols

Protocol for Preparing this compound Waste for Disposal

This protocol outlines the necessary steps for the safe collection and preparation of this compound and associated waste for disposal.

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound as hazardous waste. This includes residual solid compound, solutions, empty containers, and contaminated PPE (e.g., gloves, weighing paper, pipette tips).[1][4]
  • This waste stream must be segregated from non-hazardous and other incompatible chemical waste to prevent dangerous reactions.[1]

2. Container Management:

  • Use a dedicated, properly labeled, and sealable hazardous waste container for all this compound waste.[1]
  • The container must be made of a material compatible with the chemical.[1] Avoid using metal containers for corrosive materials.[5][6]
  • The label should clearly state "Hazardous Waste" and identify the contents, including "this compound".[1]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.[4]
  • Wearing appropriate PPE, mechanically collect the spilled solid. Avoid creating dust.[4]
  • Use a scoop or shovel to carefully transfer the material into a suitable, closed container for disposal.[4][7]
  • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[4]

4. Final Disposal:

  • Tightly seal the hazardous waste container and move it to your laboratory's designated satellite accumulation area for hazardous waste.[1]
  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[4] It is common practice for such materials to be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[4]
  • Provide the disposal company with a complete and accurate description of the waste.

Mandatory Visualization

Disposal Workflow for this compound

cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_spill Spill Management cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify_waste Identify all contaminated materials as hazardous waste (solid & liquid) fume_hood->identify_waste spill Spill Occurs fume_hood->spill Potential Event segregate_waste Segregate from other waste streams identify_waste->segregate_waste container Use a labeled, sealed, and compatible hazardous waste container segregate_waste->container store_waste Store sealed container in designated satellite accumulation area container->store_waste collect_spill Mechanically collect solid spill spill->collect_spill decontaminate_area Decontaminate spill area collect_spill->decontaminate_area collect_cleanup Collect cleanup materials as hazardous waste decontaminate_area->collect_cleanup collect_cleanup->container contact_ehs Contact Environmental Health & Safety (EHS) or licensed disposal company store_waste->contact_ehs end End: Professional Hazardous Waste Disposal (e.g., Incineration) contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-chloro-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-chloro-N-(4-methylphenyl)acetamide

This guide provides immediate and essential safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, step-by-step guidance.

Key Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. Key risks include serious eye damage, skin irritation, and the potential to cause an allergic skin reaction.[1][2][3] Furthermore, this substance is very toxic to aquatic life with long-lasting effects.[1][3] Adherence to the safety protocols outlined below is crucial for mitigating these risks.

Hazard Category Description GHS Classification Precautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2]Acute Tox. 4[2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
Skin Corrosion/Irritation Causes skin irritation.[2]Skin Irrit. 2[2]P280: Wear protective gloves. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.[2]
Serious Eye Damage/Eye Irritation Causes serious eye damage.[1][2]Eye Dam. 1[2]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[2]
Skin Sensitization May cause an allergic skin reaction.[1]Skin Sens. 1P272: Contaminated work clothing should not be allowed out of the workplace. P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[4]
Hazardous to the Aquatic Environment Very toxic to aquatic life with long lasting effects.[1]Aquatic Acute 1, Aquatic Chronic 1P273: Avoid release to the environment. P391: Collect spillage.[1]
Occupational Exposure Limits (OELs) No specific occupational exposure limit values have been established for this substance.[1][3][5]Not ApplicableHandle in accordance with good industrial hygiene and safety practice.[3]

Experimental Protocols

Safe Handling Protocol

1. Engineering Controls:

  • Always work in a well-ventilated area.[4]

  • Use a chemical fume hood for all procedures that may generate dust or aerosols.

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[5] A face shield should be used in situations with a higher risk of splashing.

  • Skin Protection:

    • Wear a lab coat or other suitable protective clothing.

    • Use chemically resistant gloves that comply with EN 374 standards.[4] Inspect gloves for any signs of damage before use.

  • Respiratory Protection: If dust formation is likely and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3]

3. Handling Procedures:

  • Avoid all direct contact with the substance.[4]

  • Do not breathe dust.[4]

  • Weigh and transfer the chemical in a fume hood to minimize dust generation.

  • Wash hands thoroughly after handling and before breaks.[2]

4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

1. Waste Identification and Segregation:

  • This compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be treated as hazardous waste.[1]

  • Collect all waste in a designated, properly labeled, and sealed container.

2. Disposal Method:

  • The recommended method of disposal is to dissolve the compound in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Alternatively, dispose of the waste at an approved hazardous waste disposal facility.

  • Do not dispose of this chemical down the drain or into the environment.

3. Spill Response:

  • In the event of a spill, evacuate the area.

  • Wear the appropriate PPE as outlined above.

  • Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Collect all cleanup materials as hazardous waste.

Visual Workflows

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Assess Risks & Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Weigh/Transfer in Fume Hood C->D E Perform Experiment D->E F Avoid Dust Generation E->F G Segregate Waste F->G H Clean Work Area G->H I Remove PPE & Wash Hands H->I

Caption: A workflow diagram for the safe handling of this compound.

Disposal_Workflow cluster_collection Waste Collection cluster_disposal Disposal Path cluster_prohibition Prohibited Actions A Identify Hazardous Waste (Chemical & Contaminated Items) B Collect in Designated, Labeled, Sealed Container A->B C Option 1: Incineration B->C F Option 2: Hazardous Waste Facility B->F D Dissolve in Combustible Solvent C->D E Burn in Chemical Incinerator with Afterburner & Scrubber D->E G Transport to Approved Facility F->G H Do NOT Dispose Down Drain I Do NOT Release into Environment

Caption: A workflow diagram for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(4-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.